HO-Peg21-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUNBJZCPLWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025023 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928211-42-1 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
HO-Peg21-OH: A Technical Guide for Researchers and Drug Development Professionals
Introduction
HO-Peg21-OH is a monodisperse polyethylene glycol (PEG) derivative that serves as a hydrophilic linker in the synthesis of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). Its defined chain length of 21 ethylene oxide units provides precise control over the spatial separation of conjugated molecules, a critical factor in optimizing the efficacy of targeted protein degraders and other advanced therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for the application of this compound in research and drug development.
Chemical Properties and Structure
This compound is a linear polymer with the chemical structure H-(O-CH₂-CH₂)₂₁-OH. The terminal hydroxyl groups offer reactive sites for conjugation to other molecules.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 928211-42-1 | [1] |
| Molecular Formula | C₄₂H₈₆O₂₂ | [1] |
| Molecular Weight | 943.12 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and many polar organic solvents such as DMSO and alcohols. Insoluble in nonpolar solvents like hydrocarbons. | [2] |
| Storage | Recommended storage at -20°C, protected from light. For solutions in solvent, -80°C for up to 6 months. | [2] |
Characterization
Precise characterization of this compound is crucial for ensuring the quality and reproducibility of its downstream applications. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure and purity of the PEG chain.
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
A prominent singlet or narrow multiplet is expected around 3.51 ppm, corresponding to the methylene protons (-CH₂-CH₂-O-) of the ethylene glycol repeating units.
-
A triplet, integrating to 4 protons, would be observed slightly downfield, corresponding to the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).
-
The hydroxyl protons (-OH) will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and assess the monodispersity of the PEG linker. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common technique for this purpose.
-
Expected Mass Spectrum (MALDI-TOF):
-
A single major peak corresponding to the sodium adduct [M+Na]⁺ is expected. For this compound, this would be at approximately m/z 966.11.
-
Lesser peaks corresponding to the protonated molecule [M+H]⁺ (approx. m/z 944.12) or the potassium adduct [M+K]⁺ (approx. m/z 982.08) may also be present. The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene oxide unit) confirms the monodispersity of the sample.
-
Experimental Protocols
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the structure.
Protocol for Mass Spectrometric Analysis (MALDI-TOF)
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution Preparation: Dissolve the this compound sample in water or a suitable organic solvent to a concentration of approximately 1 mg/mL.
-
Sample Spotting: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the molecular ion, typically the sodium adduct [M+Na]⁺.
Application in PROTAC Synthesis
This compound is a bifunctional linker, meaning its two terminal hydroxyl groups can be chemically modified to react with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC. The PEG chain's hydrophilicity can improve the solubility and cell permeability of the resulting PROTAC.
Logical Workflow for PROTAC Synthesis using this compound
The general workflow involves the sequential or convergent synthesis of the PROTAC molecule. The hydroxyl groups of this compound are typically activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution with the respective ligands.
Signaling Pathway of PROTAC Action
Once synthesized, the PROTAC utilizing the this compound linker facilitates the ubiquitination and subsequent degradation of the target protein.
Conclusion
This compound is a well-defined and valuable tool for researchers in drug development, particularly in the burgeoning field of targeted protein degradation. Its discrete chain length and hydrophilic nature offer precise control and favorable physicochemical properties to the resulting conjugates. The experimental protocols and workflows provided in this guide serve as a foundation for the effective utilization of this compound in the synthesis and application of novel therapeutics. As with any chemical reagent, it is imperative to confirm its identity and purity using appropriate analytical techniques to ensure the reliability and reproducibility of experimental outcomes.
References
physical characteristics of hydroxyl-terminated PEG21
An In-depth Technical Guide to the Physical Characteristics of Hydroxyl-Terminated Polyethylene Glycol (PEG 21k)
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the core physical characteristics of hydroxyl-terminated polyethylene glycol with an average molecular weight of approximately 21,000 g/mol (commonly referred to as PEG 20,000 or PEG 21k). This document consolidates key quantitative data, details relevant experimental protocols for characterization, and presents visual workflows for these methodologies. The information herein is intended to serve as a valuable resource for professionals in research, development, and formulation utilizing this versatile polymer.
Quantitative Physical Characteristics
The physical properties of hydroxyl-terminated PEG are crucial for its application in various scientific and pharmaceutical fields. The following tables summarize the key quantitative data for PEG with an average molecular weight of approximately 20,000 g/mol , which serves as a close proxy for 21,000 g/mol .
Table 1: General Physical and Thermal Properties
| Property | Value | Units | Notes |
| Average Molecular Weight (Mn) | ~20,000 - 21,000 | g/mol | |
| Appearance | White to off-white, waxy solid, flakes, or powder | - | [1][2] |
| Melting Point | 57.5 - 68.0 | °C | Varies slightly between suppliers and with the specific molecular weight distribution.[2][3][4] |
| Density | ~1.2 | g/cm³ | At 20 °C. |
| Bulk Density | 400 - 500 | kg/m ³ | |
| Flash Point | ~270 - 296 | °C | |
| pH (10% w/v aqueous solution) | 4.0 - 7.5 | - | At 20 °C. |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| Water | Highly soluble (e.g., 500 g/L) | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| Ethanol | Soluble | |
| Toluene | Less soluble, solubility increases with temperature | |
| Ether | Insoluble | |
| Aliphatic Hydrocarbons | Insoluble |
Table 3: Viscosity of Aqueous Solutions
| Concentration (w/v) | Viscosity (mPa·s) | Temperature (°C) | Notes |
| 50% | 2500 - 3500 | 20 | |
| Varies | Increases with concentration | - | A linear relationship is often observed between specific viscosity and concentration in dilute solutions. |
Experimental Protocols
The following sections detail the methodologies for determining the key physical characteristics of hydroxyl-terminated PEG.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) and enthalpy of fusion (ΔHf) of solid PEG.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PEG sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature sufficiently above the melting point (e.g., 100 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.
-
Initiate a second heating ramp at the same controlled rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
Caption: Workflow for determining the melting point of PEG using DSC.
Determination of Solution Viscosity via Capillary Viscometry
Objective: To measure the kinematic and relative viscosity of PEG solutions at various concentrations.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of PEG in a suitable solvent (e.g., deionized water) at a known high concentration.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
-
Viscometer Setup:
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Select an appropriate capillary viscometer (e.g., Ostwald or Ubbelohde type).
-
Clean the viscometer thoroughly with a suitable solvent and dry it completely.
-
Place the viscometer in a constant temperature water bath to maintain a precise temperature (e.g., 25 ± 0.1 °C).
-
-
Measurement Procedure:
-
Pipette a precise volume of the solvent (blank) into the viscometer.
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Allow the solvent to equilibrate to the bath temperature.
-
Using a pipette bulb, draw the liquid up through the capillary to a point above the upper timing mark.
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Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark. This is the efflux time (t₀).
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Repeat the measurement at least three times and calculate the average efflux time.
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Clean and dry the viscometer.
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Repeat the measurement procedure for each of the PEG solutions, starting from the lowest concentration, to obtain their respective efflux times (t).
-
-
Data Analysis:
-
Relative Viscosity (η_rel): Calculate as η_rel = t / t₀ (assuming the densities of the dilute solutions are approximately equal to the solvent density).
-
Specific Viscosity (η_sp): Calculate as η_sp = η_rel - 1.
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Reduced Viscosity (η_red): Calculate as η_red = η_sp / c, where c is the concentration.
-
Intrinsic Viscosity ([η]): Plot reduced viscosity versus concentration and extrapolate to zero concentration. The y-intercept gives the intrinsic viscosity.
-
Caption: Workflow for determining the solution viscosity of PEG.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of PEG in various solvents.
Methodology:
-
Qualitative Assessment:
-
To a known volume of solvent (e.g., 10 mL) in a vial, add a small, pre-weighed amount of PEG (e.g., 100 mg).
-
Stir or agitate the mixture at a constant temperature.
-
Visually observe if the solid dissolves completely. If it does, incrementally add more PEG until saturation is reached (i.e., solid material remains undissolved after prolonged stirring).
-
Record the solvent as "soluble," "sparingly soluble," or "insoluble" based on these observations.
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-
Quantitative Assessment (Equilibrium Solubility Method):
-
Add an excess amount of PEG to a known volume of the solvent in a sealed container.
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Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
-
Determine the concentration of PEG in the supernatant using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method if a suitable chromophore is present or can be derivatized).
-
The determined concentration represents the solubility of PEG in that solvent at the specified temperature.
-
Caption: Workflow for the quantitative determination of PEG solubility.
Concluding Remarks
This technical guide has provided a detailed summary of the key physical characteristics of hydroxyl-terminated PEG with an average molecular weight of approximately 21,000 g/mol . The tabulated data offers a quick reference for formulation and development, while the detailed experimental protocols provide a foundation for in-house characterization and quality control. The provided workflows visualize the logical steps in these analytical procedures. It is important to note that the properties of PEG can be influenced by its polydispersity, the nature of its end-groups, and the presence of any impurities. Therefore, for critical applications, it is recommended that these properties be verified for the specific batch of material being used.
References
An In-depth Technical Guide to HO-Peg21-OH: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker HO-Peg21-OH, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its core molecular properties, its role in PROTAC design, and provides exemplary experimental protocols for its application in targeted protein degradation.
Core Molecular Data: this compound
This compound is a hydrophilic, flexible linker composed of 21 repeating ethylene glycol units, terminating with hydroxyl groups at both ends. These terminal hydroxyl groups provide reactive sites for conjugation to a target protein ligand and an E3 ligase ligand, forming a heterobifunctional PROTAC molecule.
| Property | Value | Source |
| Chemical Formula | C42H86O22 | [1] |
| Molecular Weight | 943.12 g/mol | [1] |
| Structure | H-(O-CH2-CH2)21-OH | |
| CAS Number | 928211-42-1 | [1] |
| Appearance | Varies (typically a viscous liquid or waxy solid) | |
| Solubility | Soluble in water and many organic solvents | [1][2] |
The Role of PEG Linkers in PROTAC Technology
PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC. The length, flexibility, and hydrophilicity of the linker, such as that of this compound, are critical parameters that influence:
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
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Solubility and Cell Permeability: PEG linkers, being hydrophilic, can significantly improve the aqueous solubility and cell permeability of the PROTAC molecule, which are often major challenges in drug development.
-
Pharmacokinetic Properties: The physicochemical properties imparted by the linker can affect the overall pharmacokinetic profile of the PROTAC.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of a PROTAC using the this compound linker and the subsequent evaluation of its protein degradation activity.
Protocol 1: Synthesis of a PROTAC with this compound Linker
This protocol outlines a representative synthetic route for the two-step conjugation of a target protein ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Target Protein Ligand (with a suitable functional group, e.g., carboxylic acid)
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E3 Ligase Ligand (with a suitable functional group, e.g., amine)
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Coupling reagents (e.g., HATU, HOBt)
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Activating agents (e.g., MsCl, TsCl)
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Solvents (e.g., DMF, DCM)
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Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Methodology:
-
Monofunctionalization of this compound:
-
Dissolve this compound in a suitable solvent (e.g., DCM) under an inert atmosphere.
-
Add a suitable activating agent (e.g., mesyl chloride) in the presence of a base (e.g., triethylamine) to activate one of the terminal hydroxyl groups.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction and purify the mono-activated PEG linker using column chromatography.
-
-
Coupling of the First Ligand (E3 Ligase Ligand):
-
Dissolve the mono-activated PEG linker and the E3 ligase ligand (e.g., with a free amine group) in an appropriate solvent (e.g., DMF).
-
Add a suitable base (e.g., DIPEA) to facilitate the nucleophilic substitution reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, purify the product (E3 Ligase Ligand-Peg21-OH) by column chromatography or HPLC.
-
-
Activation of the Remaining Hydroxyl Group:
-
Dissolve the E3 Ligase Ligand-Peg21-OH product in a suitable solvent.
-
Activate the remaining terminal hydroxyl group using an appropriate method, for instance, by converting it to a leaving group (e.g., tosylate or mesylate) or by activating it for amide bond formation.
-
-
Coupling of the Second Ligand (Target Protein Ligand):
-
React the activated E3 Ligase Ligand-Peg21-intermediate with the target protein ligand.
-
For instance, if the target protein ligand has a carboxylic acid group, use standard peptide coupling reagents (e.g., HATU, HOBt) to form an amide bond.
-
Monitor the final reaction and purify the resulting PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Caption: A generalized workflow for the synthesis of a PROTAC molecule using the this compound linker.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to confirm equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation) values.
-
Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
References
The Strategic Application of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Pivotal Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] While the two ligands determine the specificity of the PROTAC, the linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.[2]
The Ascendancy of PEG Linkers in PROTAC Design
Among the various linker types, polyethylene glycol (PEG) linkers have become the most predominantly used motifs in PROTAC design, with statistics showing that approximately 54% of reported PROTACs utilize them.[3] This preference is attributed to a unique combination of properties that address several key challenges in PROTAC development.
Physicochemical Advantages of PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, which impart a high degree of hydrophilicity. This has a profound impact on the physicochemical properties of the resulting PROTAC molecule:
-
Enhanced Solubility: PROTACs are often large molecules that can suffer from poor aqueous solubility. The incorporation of a PEG linker can significantly improve the water solubility of a PROTAC, which is crucial for its handling, formulation, and ultimately, its bioavailability.
-
Improved Cell Permeability: While seemingly counterintuitive for hydrophilic chains, PEG linkers can enhance cell permeability. This is attributed to the "chameleon effect," where the flexible PEG chain can shield the polar surface area of the PROTAC in the hydrophobic environment of the cell membrane, facilitating its passage into the cell. The gauche effect of PEG-type linkers is also thought to contribute to a greater proportion of folded conformations, which can mask polar surfaces and improve permeability.
-
Tunable Properties: The length and composition of PEG linkers can be easily and systematically varied, allowing for the fine-tuning of a PROTAC's properties to achieve an optimal balance of solubility, permeability, and degradation activity.
Impact on Biological Activity
The length of the PEG linker is a critical parameter that directly influences the biological activity of a PROTAC. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the E3 ligase and the target protein from coming together effectively. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adopt multiple conformations and increasing the probability of forming a productive ternary complex.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can have a dramatic effect on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether (12 atoms) | Inactive | N/A | |
| VHL | Alkyl/Ether (21 atoms) | 3 | 96 | ||
| VHL | Alkyl/Ether (29 atoms) | 292 | 76 | ||
| BTK | CRBN | < 4 PEG units | Impaired | N/A | |
| CRBN | ≥ 4 PEG units | Potent | >85 | ||
| BRD4 | VHL | PEG3 | 55 | 85 | |
| VHL | PEG4 | 20 | 95 | ||
| VHL | PEG5 | 15 | >98 | ||
| VHL | PEG6 | 30 | 92 | ||
| ERα | VHL | 12-atom chain | Less Potent | N/A | |
| VHL | 16-atom chain | More Potent | N/A | ||
| FAK | CRBN | PEG linker | Potent | N/A | |
| FLT3 | CRBN | PEG linker | 1-10 | >90 |
Synthesis of PEGylated PROTACs: A Modular Approach
The synthesis of PROTACs, including those with PEG linkers, typically follows a modular and convergent approach. This involves the separate synthesis or acquisition of the POI ligand and the E3 ligase ligand, each with a functional handle for linker attachment. The PEG linker itself is often a bifunctional molecule with reactive groups at either end.
Representative Synthetic Protocol: Synthesis of a BRD4-targeting PROTAC (JQ1-PEG-Pomalidomide)
This protocol outlines the synthesis of a well-known BRD4-targeting PROTAC using JQ1 as the BRD4 ligand, pomalidomide as the CRBN E3 ligase ligand, and a PEG linker.
Step 1: Synthesis of JQ1 with a Linker Attachment Point
The synthesis of JQ1 has been well-described in the literature. For PROTAC synthesis, a derivative of JQ1 with a carboxylic acid handle is often used. This can be achieved by modifying the JQ1 synthesis to include a tert-butyl ester, which is later hydrolyzed to the carboxylic acid.
Step 2: Synthesis of Pomalidomide with a Linker Attachment Point
Pomalidomide can be functionalized with a linker containing a terminal amine. A common strategy involves the alkylation of pomalidomide with a bifunctional linker, such as one containing a protected amine.
Step 3: Coupling of JQ1 and Pomalidomide with a PEG Linker
A bifunctional PEG linker with a terminal amine and a terminal carboxylic acid can be used to connect the two ligands.
-
Activate the JQ1-carboxylic acid: Dissolve the JQ1-carboxylic acid derivative in an anhydrous solvent like DMF. Add a coupling agent such as HATU and a base like DIPEA. Stir at room temperature.
-
Couple with the PEG linker: Add the amine-PEG-carboxylic acid linker to the activated JQ1 mixture. Stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the JQ1-PEG-linker intermediate.
-
Activate the JQ1-PEG-linker's terminal carboxylic acid: Repeat the activation step with HATU and DIPEA.
-
Couple with the pomalidomide-amine: Add the pomalidomide-amine derivative to the reaction mixture. Stir at room temperature until completion.
-
Purify the final PROTAC: The final JQ1-PEG-pomalidomide PROTAC can be purified by preparative HPLC.
Key Experimental Protocols for Evaluating PEGylated PROTACs
Western Blot for PROTAC-Mediated Protein Degradation
This is the most common method to determine the degradation of a target protein.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, and a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of a compound.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC is dissolved in a suitable buffer and added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to evaluate the in vivo properties of a PROTAC.
-
Animal Dosing:
-
House mice in appropriate conditions with access to food and water.
-
Administer the PROTAC to the mice via the desired route (e.g., oral gavage or intravenous injection). The formulation of the PROTAC is critical and may be facilitated by the improved solubility from a PEG linker.
-
-
Blood Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
For serial sampling from the same mouse, small blood volumes (e.g., 20-30 µL) can be collected from a tail vein or saphenous vein.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Separate the plasma from the blood cells by centrifugation.
-
Sample Analysis by LC-MS/MS:
-
Sample Preparation: Precipitate the proteins in the plasma samples using a solvent like acetonitrile.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the PROTAC over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizing the Impact of PEGylated PROTACs
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the development and evaluation of a PROTAC.
BRD4-Mediated Gene Transcription Signaling Pathway
Caption: BRD4's role in regulating the transcription of oncogenes like c-MYC.
B-Cell Receptor (BCR) Signaling Pathway
Caption: A simplified overview of the B-Cell Receptor (BCR) signaling pathway.
Challenges and Future Outlook
Despite the significant advantages of PEG linkers, their use is not without challenges. The flexibility of PEG linkers can sometimes lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Furthermore, while generally considered biocompatible, there are concerns about the potential for PEG linkers to be immunogenic or to undergo metabolic degradation in vivo.
Future research in this area will likely focus on the development of novel linker chemistries that combine the favorable properties of PEGs with improved metabolic stability and reduced flexibility. This may include the incorporation of rigid motifs within the PEG chain or the use of alternative hydrophilic linkers. The continued exploration of the relationship between linker structure and PROTAC function, aided by computational modeling and structural biology, will undoubtedly lead to the design of more potent, selective, and drug-like PROTACs for a wide range of diseases.
Conclusion
PEG linkers have played a pivotal role in the advancement of PROTAC technology. Their ability to enhance solubility and permeability, coupled with their tunable length and flexibility, has enabled the development of potent and effective protein degraders for a variety of targets. A thorough understanding of the impact of PEG linker properties on PROTAC performance, guided by rigorous experimental evaluation, is essential for the successful design and optimization of this promising new class of therapeutics.
References
The Pivotal Role of Hydrophilic Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, enabling the pharmacological knockdown of proteins previously considered "undruggable." At the heart of the most prominent TPD modality, Proteolysis Targeting Chimeras (PROTACs), lies a critical and often underestimated component: the linker. This technical guide provides an in-depth exploration of the role of hydrophilic linkers in the design and efficacy of these heterobifunctional molecules, offering a comprehensive resource for researchers in the field.
The PROTAC Mechanism and the Centrality of the Linker
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand engages the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[1][2] The linker, far from being a passive spacer, is a key determinant of the PROTAC's overall success, profoundly influencing its physicochemical properties, biological activity, and pharmacokinetic profile.[3][]
The composition, length, and rigidity of the linker dictate the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination. Furthermore, the linker significantly impacts critical drug-like properties, including solubility, cell permeability, and metabolic stability.
The Hydrophilic Advantage: Enhancing "Drug-likeness"
PROTACs, by their nature, are often large molecules that fall outside the traditional "rule of five" for oral bioavailability, presenting significant challenges in terms of solubility and cell permeability. Hydrophilic linkers, most commonly polyethylene glycol (PEG) chains, have emerged as a important strategy to mitigate these issues.
Key benefits of incorporating hydrophilic linkers include:
-
Improved Aqueous Solubility: The ether oxygens in PEG linkers can form hydrogen bonds with water, significantly enhancing the solubility of the often hydrophobic PROTAC molecule. This is crucial for both in vitro assays and in vivo applications.
-
Enhanced Cell Permeability (in some contexts): While counterintuitive for large molecules, hydrophilic linkers can sometimes improve cell permeability. This is attributed to the "chameleon effect," where the flexible linker allows the PROTAC to adopt a more compact, less polar conformation to traverse the hydrophobic cell membrane before re-solvating in the cytoplasm.
-
Modulation of Physicochemical Properties: The introduction of hydrophilic moieties allows for the fine-tuning of a PROTAC's lipophilicity (LogP) and polar surface area (PSA), key parameters influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Facilitation of Ternary Complex Formation: The flexibility and solubility imparted by hydrophilic linkers can provide the necessary conformational freedom for the PROTAC to effectively bridge the POI and E3 ligase, leading to a stable and productive ternary complex.
The following diagram illustrates the general mechanism of PROTAC action, highlighting the central role of the linker in forming the ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Impact of Linker Properties on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The tables below summarize quantitative data from various studies, illustrating the impact of linker composition and length on these key parameters.
Table 1: Impact of Linker Composition on CRBN Degradation in HEK293T Cells
| Linker Composition | Degradation Efficacy | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | |
| Three PEG units | Weak degradation |
Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | ER Degradation (% of control) | Reference |
| 9 | 12 | ~60% | |
| 11 | 16 | ~80% | |
| 12 | 16 | ~85% | |
| 13 | 16 | ~90% | |
| 16 | 16 | ~65% | |
| 19 | 19 | ~60% | |
| 21 | 21 | ~50% |
Table 3: Physicochemical Properties and Permeability of VHL-based PROTACs
| Compound | Linker Type | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| 1 | Alkyl | Very Low | |
| 2 | PEG | ~22-fold higher than 1 | |
| 15 | 1-unit PEG | 0.005 | |
| 17 | Alkyl | 0.002 |
Experimental Protocols for Characterizing Hydrophilic Linker Function
A robust experimental workflow is essential for evaluating the efficacy of PROTACs and understanding the contribution of the linker. The following protocols outline key assays for characterizing ternary complex formation, cell permeability, and protein degradation.
Caption: A typical experimental workflow for PROTAC characterization.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize these interactions.
4.1.1. Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both individually (binary interactions) and together (ternary complex).
-
Principle: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and/or the POI is flowed over the surface, and changes in the refractive index at the surface, which correlate with mass binding, are detected.
-
Methodology:
-
Immobilization: Covalently couple or capture the purified E3 ligase (e.g., VHL or Cereblon complex) onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a mixture of a constant, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase. The resulting sensorgrams represent the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic rate constants (ka and kd) and the affinity (KD) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary affinity of the PROTAC to the E3 ligase to its affinity in the presence of the POI.
-
4.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic data (ΔH, ΔS, and stoichiometry) for binary and ternary complex formation.
-
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., E3 ligase or a pre-formed POI-E3 ligase complex). The heat absorbed or released upon binding is measured.
-
Methodology:
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase solution and the PROTAC into the POI solution to determine the individual binding thermodynamics.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the POI.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
4.1.3. Proximity-Based Assays (AlphaLISA/TR-FRET)
These are homogeneous, high-throughput assays that detect the proximity of tagged POI and E3 ligase molecules upon PROTAC-induced ternary complex formation.
-
Principle: In AlphaLISA, donor and acceptor beads are brought into close proximity by the ternary complex, generating a chemiluminescent signal. In TR-FRET, a fluorescent donor and acceptor are brought together, resulting in Förster resonance energy transfer.
-
Methodology:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., GST-tagged POI and FLAG-tagged E3 ligase) and corresponding anti-tag donor and acceptor beads (for AlphaLISA) or fluorescently labeled antibodies/streptavidin (for TR-FRET).
-
Assay Setup: In a microplate, incubate the POI, E3 ligase, and a serial dilution of the PROTAC.
-
Detection: Add the detection reagents (donor/acceptor beads or FRET pair) and incubate. Read the signal on a compatible plate reader.
-
Data Analysis: A characteristic "hook effect" or bell-shaped curve is typically observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Cell Permeability Assays
Assessing whether a PROTAC can efficiently cross the cell membrane to reach its intracellular targets is critical.
4.2.1. NanoBRET™ Target Engagement Assay
This live-cell assay can be adapted to provide a quantitative measure of intracellular compound availability, which serves as a proxy for cell permeability.
-
Principle: The assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein (e.g., an E3 ligase) inside cells. A test compound (PROTAC) that binds to the target will compete with the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. By comparing the apparent cellular affinity in intact cells versus permeabilized cells, an "availability index" can be calculated.
-
Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-E3 ligase fusion protein.
-
Live-Cell Assay:
-
Plate the transfected cells in a 96-well plate.
-
Add the fluorescent tracer and a serial dilution of the PROTAC.
-
Incubate to allow for compound entry and binding equilibrium.
-
Add the NanoLuc® substrate and measure the BRET signal.
-
-
Permeabilized-Cell Assay:
-
Follow the same procedure as the live-cell assay, but add a permeabilizing agent like digitonin along with the tracer and PROTAC. This removes the cell membrane barrier.
-
-
Data Analysis: Calculate the IC50 values from both the live-cell and permeabilized-cell experiments. The ratio of these values provides an indication of the compound's ability to access its intracellular target.
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
4.3.1. Western Blotting
Western blotting is the gold-standard method for quantifying changes in protein levels.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.
-
DC50/Dmax Determination: Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion and Future Outlook
The linker is a critical design element in the development of effective PROTACs. Hydrophilic linkers, in particular, offer a powerful strategy to overcome the inherent challenges of poor solubility and bioavailability associated with these large molecules. By carefully selecting the linker's composition, length, and attachment points, researchers can significantly enhance the drug-like properties and overall efficacy of targeted protein degraders.
The continued exploration of "linkerology," including the development of novel hydrophilic and functionalized linkers, will be essential for unlocking the full therapeutic potential of TPD. A thorough understanding and application of the biophysical and cell-based assays outlined in this guide will empower researchers to rationally design the next generation of PROTACs with improved potency, selectivity, and clinical promise.
References
Bifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional PEG Linkers
Poly(ethylene glycol) (PEG) linkers are indispensable tools in bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces.[1] The process of covalently attaching PEG chains, known as PEGylation, significantly enhances the therapeutic and diagnostic properties of biomolecules by improving solubility, increasing stability, and reducing immunogenicity.[2][3] Bifunctional PEG linkers, which possess reactive functional groups at both ends of the PEG chain, are particularly crucial for creating precisely defined bioconjugates.[]
These linkers are broadly categorized into two main types:
-
Homobifunctional PEG Linkers: These possess identical functional groups at each terminus (X-PEG-X), making them ideal for crosslinking similar molecules or for polymerization applications.[]
-
Heterobifunctional PEG Linkers: These feature two different functional groups (X-PEG-Y), which allows for sequential, specific conjugation of two distinct molecules. This specificity is highly advantageous in complex applications like the development of antibody-drug conjugates (ADCs).
The choice of a PEG linker—including its functionality, length, and architecture (linear vs. branched)—is critical for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate. This guide provides a comprehensive overview of the core chemistries, applications, and experimental considerations for utilizing bifunctional PEG linkers in bioconjugation.
Core Chemistries of Bifunctional PEG Linkers
The versatility of bifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The selection of these groups is dictated by the available functional groups on the target biomolecule (e.g., primary amines on lysine residues, thiols on cysteine residues).
Common Amine-Reactive Chemistries
Primary amines (-NH₂) on the side chains of lysine residues are the most common targets for protein modification due to their abundance and accessibility.
-
N-Hydroxysuccinimide (NHS) Esters: NHS-activated PEGs react efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form stable amide bonds. This is one of the most widely used methods for protein PEGylation.
-
Aldehydes: PEG aldehydes react with primary amines via reductive amination in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form stable secondary amine linkages.
Thiol-Reactive Chemistries
Thiol groups (-SH) on cysteine residues offer a target for more site-specific conjugation, as they are less abundant than amines.
-
Maleimides: PEG maleimides react specifically with free sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond. This is a highly efficient and specific conjugation method.
-
Orthopyridyl Disulfides (OPSS): These groups react with thiols to form a disulfide bond, which is cleavable by reducing agents. This reversibility is useful for applications requiring drug release under specific conditions.
Bioorthogonal "Click" Chemistries
Click chemistry involves reactions that are highly specific, efficient, and proceed under mild, aqueous conditions, making them ideal for bioconjugation.
-
Azide-Alkyne Cycloaddition: Azide-functionalized PEGs react with alkyne-containing molecules. This can be a copper-catalyzed reaction (CuAAC) or a strain-promoted, copper-free reaction (SPAAC) using cyclooctynes like DBCO.
-
Tetrazine Ligation: Trans-cyclooctene (TCO)-functionalized PEGs undergo an extremely fast and selective reaction with tetrazines, a type of inverse-electron-demand Diels-Alder reaction.
Other Chemistries
-
Hydrazides: These linkers react with carbonyl groups (aldehydes and ketones), which can be introduced into biomolecules by oxidizing carbohydrate moieties, to form hydrazone bonds.
Data Presentation: Comparative Performance of PEG Linkers
The selection of a bifunctional PEG linker significantly impacts conjugation efficiency, product purity, and the stability of the final bioconjugate. Heterobifunctional linkers that allow for a two-step, sequential conjugation process generally offer higher yields and purity compared to one-pot reactions with homobifunctional linkers.
Table 1: Comparative Conjugation Efficiency and Product Purity
| Parameter | Homobifunctional Linker (e.g., HO-PEG-OH) (One-Pot Reaction) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Table 2: Stability of Resulting Antibody-Drug Conjugate (ADC)
| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional Linker (Mal-PEG-NHS) |
| Aggregation after 1 month at 4°C (%) | 5-10% | <1-2% |
| Drug Deconjugation in Plasma (7 days, %) | 15-25% | <5% |
Table 3: Impact of PEG Chain Length on Pharmacokinetics of an Affibody-Drug Conjugate
| Conjugate | PEG Molecular Weight | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5-fold | 4.5-fold |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2-fold | 22-fold |
Experimental Protocols
The following protocols provide detailed methodologies for common bioconjugation workflows using bifunctional PEG linkers. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific applications.
Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional (NHS-PEG-Maleimide) Linker
This protocol describes the conjugation of a thiol-containing payload (e.g., a drug) to an antibody's lysine residues.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Heterobifunctional Crosslinker (e.g., SM(PEG)n)
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1M Tris, pH 8.0
-
Organic Solvent: Anhydrous DMSO
-
Desalting columns
Procedure:
Step A: Activation of Antibody with Crosslinker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Dissolve the SM(PEG)n crosslinker in DMSO to a 10-20 mM stock solution.
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step B: Conjugation of Thiol-Payload to Activated Antibody
-
Immediately after desalting, dissolve the thiol-containing payload in DMSO.
-
Add a 1.5- to 5-fold molar excess of the payload to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide groups by adding cysteine to a final concentration of 10-20 mM and incubating for 15 minutes.
-
Purify the final ADC conjugate from excess payload and byproducts using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Site-Specific Conjugation via Click Chemistry (SPAAC)
This protocol outlines the labeling of a biomolecule containing an azide group with a DBCO-functionalized PEG linker.
Materials:
-
Azide-modified biomolecule (1-5 mg/mL in PBS, pH 7.4)
-
DBCO-PEG-Payload (e.g., DBCO-PEG-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the DBCO-PEG-Payload in an appropriate solvent (e.g., DMSO) to prepare a 10 mM stock solution.
-
Add a 3- to 10-fold molar excess of the DBCO-PEG-Payload to the solution of the azide-modified biomolecule.
-
Incubate the reaction for 2-12 hours at room temperature or 12-24 hours at 4°C, protected from light if using a fluorescent payload.
-
Monitor the reaction progress using SDS-PAGE, looking for a shift in the molecular weight of the biomolecule.
-
Purify the conjugate to remove unreacted DBCO-PEG-Payload using size exclusion chromatography (SEC) or dialysis.
Protocol 3: Characterization of PEGylated Bioconjugates
Purification and characterization are essential to ensure the quality and homogeneity of the final product.
-
Purification - Size Exclusion Chromatography (SEC):
-
Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the sample at a constant flow rate. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated biomolecule.
-
Collect fractions and monitor the elution profile using UV absorbance (e.g., 280 nm for proteins).
-
-
Analysis - SDS-PAGE:
-
Analyze the collected fractions by SDS-PAGE.
-
Successful PEGylation will be indicated by a distinct band shift to a higher molecular weight compared to the unmodified biomolecule.
-
-
Analysis - Mass Spectrometry (MS):
-
Use techniques like MALDI-TOF or ESI-MS to determine the exact molecular weight of the conjugate.
-
This analysis confirms the degree of PEGylation (number of PEG chains per biomolecule) and the overall homogeneity of the product.
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for ADC Creation
The following diagram illustrates the general workflow for creating an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG linker. This process involves the sequential attachment of the linker to the antibody and then the drug to the linker.
Caption: General workflow for creating an Antibody-Drug Conjugate (ADC).
Comparison of Bifunctional Linker Types
This diagram outlines the fundamental structural and functional differences between homobifunctional and heterobifunctional PEG linkers and their primary applications.
Caption: Comparison of homobifunctional and heterobifunctional PEG linkers.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Bifunctional PEG linkers are critical in the design of Proteolysis Targeting Chimeras (PROTACs). The PEG linker serves to bridge a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Role of the linker in the PROTAC-mediated degradation pathway.
Conclusion
Bifunctional PEG linkers are foundational to modern bioconjugation, enabling the creation of advanced therapeutics and diagnostics. By providing a hydrophilic and biocompatible spacer, these linkers improve the overall properties of biomolecules, leading to drugs with enhanced stability, superior pharmacokinetics, and reduced immunogenicity. The choice between a homo- or heterobifunctional linker, along with the specific reactive end groups and PEG chain length, must be carefully considered based on the application. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and successful synthesis of precisely engineered bioconjugates.
References
The Cornerstone of Modern Drug Delivery: An In-depth Technical Guide to PEGylation
For Researchers, Scientists, and Drug Development Professionals
The advent of biopharmaceuticals has revolutionized the treatment of numerous diseases. However, the inherent instability and rapid in vivo clearance of many of these promising therapeutic agents have posed significant challenges to their clinical utility. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, has emerged as a preeminent strategy to overcome these limitations. This technical guide provides a comprehensive overview of the core principles of PEGylation, its profound impact on drug discovery and development, detailed experimental protocols, and a look into its future applications.
Core Principles of PEGylation: Enhancing Therapeutic Potential
PEGylation is a chemical modification process that conjugates one or more PEG chains to a therapeutic molecule, most commonly proteins, peptides, antibody fragments, and small molecules.[1] This process imparts several desirable physicochemical properties, ultimately enhancing the drug's safety and efficacy.[1][2]
1.1. The "Stealth" Effect and Improved Pharmacokinetics:
The primary advantage of PEGylation lies in its ability to increase the hydrodynamic size of the conjugated molecule.[1][3] This "stealth" effect shields the therapeutic from the host's immune system, reducing immunogenicity and antigenicity. The increased size also significantly reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream. These alterations in physicochemical properties lead to a more favorable pharmacokinetic (PK) profile, characterized by a longer half-life and sustained therapeutic effect, which often allows for less frequent dosing.
1.2. Enhanced Stability and Solubility:
PEGylation can protect therapeutic proteins and peptides from proteolytic degradation by sterically hindering the approach of enzymes. Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, facilitating their administration and improving bioavailability.
1.3. Generations of PEGylation Technology:
The technology of PEGylation has evolved through several generations, each offering improved control and specificity:
-
First Generation: This generation involved the random attachment of linear PEG molecules to multiple sites on the protein surface, often leading to a heterogeneous mixture of PEGylated species with varying biological activity.
-
Second Generation: This saw the development of site-specific PEGylation techniques, utilizing activated PEG derivatives that target specific functional groups on the protein. This approach yields a more homogeneous product with preserved biological activity. Branched PEG structures also emerged, offering enhanced shielding and reduced viscosity.
-
Third Generation: This generation focuses on developing novel PEG architectures, such as Y-shaped or comb-shaped PEGs, and releasable PEG linkers that can detach from the drug at the target site. These advancements aim to further optimize the therapeutic index by minimizing off-target effects and improving drug release kinetics.
Quantitative Impact of PEGylation on Approved Drugs
The transformative impact of PEGylation is evident in the numerous FDA-approved drugs that utilize this technology. The following tables summarize the quantitative improvements in pharmacokinetic parameters for select PEGylated drugs compared to their non-PEGylated counterparts.
| Drug | PEG Moiety | Indication |
| Pegademase (Adagen®) | ~11-17 strands of 5 kDa mPEG | Severe Combined Immunodeficiency Disease (SCID) |
| Pegaspargase (Oncaspar®) | ~69-82 molecules of 5 kDa mPEG | Acute Lymphoblastic Leukemia |
| Peginterferon alfa-2b (PegIntron®) | 12 kDa linear PEG | Chronic Hepatitis C and B |
| Peginterferon alfa-2a (Pegasys®) | 40 kDa branched PEG | Chronic Hepatitis C and B |
| Pegfilgrastim (Neulasta®) | 20 kDa PEG | Chemotherapy-induced neutropenia |
| Pegloticase (Krystexxa®) | 10 kDa PEG | Gout |
| Certolizumab pegol (Cimzia®) | 40 kDa PEG | Crohn's disease, rheumatoid arthritis |
| Naloxegol (Movantik®) | PEGylated naloxone | Opioid-induced constipation |
Table 1: Characteristics of Select FDA-Approved PEGylated Drugs.
| Drug | Half-life (Non-PEGylated) | Half-life (PEGylated) | Dosing Frequency (Non-PEGylated) | Dosing Frequency (PEGylated) |
| Interferon alfa-2a | 2.3 hours (absorption half-life) | 50 hours (absorption half-life) | Multiple times per week | Once weekly |
| Interferon alfa-2b | 2.3 hours (absorption half-life) | 4.6 hours (absorption half-life) | Multiple times per week | Once weekly |
| Filgrastim | Short serum half-life | Prolonged | Daily injections | Once per chemotherapy cycle |
Table 2: Pharmacokinetic and Dosing Comparison of PEGylated and Non-PEGylated Drugs.
Experimental Protocols for PEGylation and Characterization
The successful development of a PEGylated therapeutic requires robust and well-defined experimental protocols for both the conjugation process and the subsequent characterization of the product.
3.1. NHS Ester PEGylation of a Protein (General Protocol):
This protocol describes a common method for PEGylating proteins using an N-hydroxysuccinimide (NHS) ester-activated PEG, which reacts with primary amines (e.g., lysine residues and the N-terminus).
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous organic solvent to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.
-
PEGylation Reaction: Add a calculated molar excess (typically 5 to 20-fold) of the dissolved PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein and desired degree of PEGylation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts using dialysis or size-exclusion chromatography.
-
Storage: Store the purified PEGylated protein under conditions suitable for the unmodified protein.
3.2. Characterization of PEGylated Proteins:
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated product.
3.2.1. Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic volume. It is a primary technique for separating the PEGylated protein from the unreacted protein and free PEG, and for assessing the heterogeneity of the PEGylated product.
General Protocol:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) that maintains the stability of the protein.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.22 µm filter.
-
Injection and Elution: Inject the sample onto the column. Larger molecules (more PEGylated species) will elute first, followed by smaller molecules.
-
Data Analysis: Analyze the resulting chromatogram. The retention times and peak areas can be used to determine the degree of PEGylation and the relative abundance of each species.
3.2.2. MALDI-TOF Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated protein and, consequently, the number of attached PEG chains.
General Protocol:
-
Matrix Preparation: Prepare a matrix solution appropriate for the protein size (e.g., sinapinic acid for larger proteins, α-cyano-4-hydroxycinnamic acid for smaller peptides).
-
Sample-Matrix Co-crystallization: Mix the PEGylated protein sample with the matrix solution and spot the mixture onto a MALDI target plate. Allow it to air dry.
-
Mass Spectrometry Analysis: Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules.
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different PEGylated species. The mass difference between the peaks corresponds to the mass of a single PEG chain, allowing for the determination of the degree of PEGylation.
Visualizing the Impact and Process of PEGylation
4.1. Signaling Pathway of Interferon-alpha:
Peginterferon alfa is a widely used PEGylated drug. Understanding its mechanism of action requires knowledge of the interferon-alpha signaling pathway.
Caption: Interferon-alpha signaling cascade via the JAK-STAT pathway.
4.2. Experimental Workflow for PEGylated Drug Development:
The development of a PEGylated therapeutic follows a structured workflow from initial design to final characterization.
Caption: A generalized workflow for the development and analysis of PEGylated drugs.
Challenges and Future Directions
Despite its widespread success, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated clearance of the drug, is a growing concern. Additionally, the non-biodegradable nature of PEG raises questions about its long-term accumulation in the body.
Future research is focused on addressing these challenges through the development of:
-
Alternative Polymers: Exploring biodegradable and less immunogenic polymers to replace PEG.
-
Cleavable Linkers: Designing linkers that release the native drug at the target site, reducing systemic exposure to the PEGylated entity.
-
Site-Specific Conjugation: Further refining site-specific PEGylation methods to produce even more homogeneous and well-defined conjugates.
Conclusion
PEGylation has proven to be a robust and versatile technology that has significantly enhanced the therapeutic potential of numerous drugs. By improving pharmacokinetics, stability, and solubility, while reducing immunogenicity, PEGylation has enabled the successful clinical application of many biopharmaceuticals that would have otherwise failed in development. As the field continues to evolve, innovative approaches to polymer chemistry and bioconjugation will undoubtedly lead to the development of even safer and more effective PEGylated therapeutics, further solidifying its role as a cornerstone of modern drug delivery.
References
An In-depth Technical Guide to HO-Peg21-OH (CAS Number 928211-42-1) for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for HO-Peg21-OH, a bifunctional polyethylene glycol (PEG) linker used in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel drug candidates, particularly in the field of targeted protein degradation.
Core Properties of this compound
This compound, with the CAS number 928211-42-1, is a hydrophilic linker composed of 21 ethylene glycol units, terminating in a hydroxyl group at both ends. Its structure imparts flexibility and solubility to molecules it is incorporated into, making it a valuable tool in medicinal chemistry. While extensive experimental data in peer-reviewed literature for this specific linker is limited, its properties can be inferred from supplier data and the well-understood characteristics of PEG compounds.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. These values are essential for planning synthetic routes and understanding the potential pharmacokinetic behavior of resulting drug molecules.
| Property | Value | Source |
| CAS Number | 928211-42-1 | Multiple Sources |
| Molecular Formula | C42H86O22 | Multiple Sources |
| Molecular Weight | 943.12 g/mol | Multiple Sources |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | 838.8 ± 60.0 °C | Predicted |
| Density | 1.117 ± 0.06 g/cm³ | Predicted |
| pKa | 14.06 ± 0.10 | Predicted |
| Solubility | Soluble in DMSO and water | Supplier Data |
Solubility for in vivo Studies
For preclinical studies, proper formulation is critical. The following table provides starting points for the solubilization of compounds containing the this compound linker for in vivo administration. It is important to note that the optimal formulation will depend on the specific properties of the final PROTAC molecule.
| Solvent System | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.65 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.65 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.65 mM) | Clear solution. |
To aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be beneficial.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
The PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.
The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: The catalytic cycle of a PROTAC for targeted protein degradation.
The long and flexible nature of the this compound linker can be advantageous in spanning the distance between the binding sites of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. Furthermore, the hydrophilic nature of the PEG chain can improve the aqueous solubility and cell permeability of the resulting PROTAC molecule.
Experimental Protocols
While specific experimental protocols for PROTACs utilizing this compound are not widely available in the public domain, the following generalized protocols can be adapted for the synthesis and evaluation of such molecules.
Representative Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the functionalization of the this compound linker with a ligand for the protein of interest, followed by the attachment of the E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Methodology:
-
First Coupling Reaction:
-
Dissolve this compound (1 equivalent) and the POI ligand (1 equivalent, containing a suitable functional group such as a carboxylic acid or an activated halide) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., DCC/DMAP for esterification) or a base (e.g., triethylamine for etherification).
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting mono-functionalized intermediate (POI Ligand-Peg21-OH) by column chromatography on silica gel.
-
-
Second Coupling Reaction:
-
Dissolve the purified intermediate (1 equivalent) and the E3 ligase ligand (1 equivalent, with a complementary functional group) in a suitable anhydrous solvent.
-
If performing an amide coupling, add a peptide coupling reagent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature under an inert atmosphere and monitor its progress.
-
Upon completion, perform an aqueous workup.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by analytical LC-MS and high-resolution mass spectrometry (HRMS).
-
Verify the structure using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).
-
Evaluation of Protein Degradation by Western Blot
This protocol outlines a standard method to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control to determine the extent of protein degradation at each PROTAC concentration.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs and other complex drug molecules. Its hydrophilic and flexible nature can impart favorable physicochemical and pharmacokinetic properties to the final compound. While specific, publicly available experimental data for this linker is currently sparse, the provided general protocols for synthesis and evaluation offer a solid foundation for its application in drug discovery and development. As the field of targeted protein degradation continues to expand, the use of well-defined linkers like this compound will be instrumental in the rational design of novel therapeutics.
Methodological & Application
Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Using an HO-Peg21-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] The linker plays a critical role in PROTAC design, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule.[2] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and cell permeability.[4]
This document provides a detailed protocol for the synthesis of a hypothetical PROTAC, BRD4-Peg21-CRBN , which targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. This PROTAC utilizes the hydrophilic HO-Peg21-OH linker. The protocol is intended for research purposes and may require optimization for specific laboratory conditions and applications.
Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Reference |
| (+)-JQ1 | C₂₃H₂₅ClN₄O₂S | 457.0 | White to off-white solid | Soluble in DMSO | |
| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.24 | Yellow powder | Soluble in DMSO | |
| This compound | C₄₂H₈₆O₂₂ | 943.12 | White to off-white solid | Soluble in DMSO, water |
Synthesis Protocol: BRD4-Peg21-CRBN
The synthesis of the BRD4-Peg21-CRBN PROTAC is a multi-step process involving the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand. A representative synthetic scheme is outlined below.
Step 1: Monofunctionalization of this compound Linker
The commercially available diol linker, this compound, is first monofunctionalized to allow for sequential coupling. One of the terminal hydroxyl groups is converted to a better leaving group, such as a tosylate, while the other is protected.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add TEA (1.1 eq).
-
Add a solution of TsCl (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield HO-Peg21-OTs .
Step 2: Coupling of JQ1 with the Functionalized Linker
The BRD4 ligand, (+)-JQ1, is coupled to the monofunctionalized PEG linker. For this hypothetical protocol, we will assume a derivative of JQ1 with a free carboxylic acid is used for an esterification reaction.
Materials:
-
(+)-JQ1-COOH (a carboxylic acid derivative of JQ1)
-
HO-Peg21-OTs
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM
Procedure:
-
Dissolve (+)-JQ1-COOH (1.0 eq) and HO-Peg21-OTs (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add DCC (1.2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield JQ1-Peg21-OTs .
Step 3: Coupling of Pomalidomide to the JQ1-Linker Intermediate
The E3 ligase ligand, pomalidomide, is coupled to the JQ1-linker intermediate to form the final PROTAC.
Materials:
-
JQ1-Peg21-OTs
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve JQ1-Peg21-OTs (1.0 eq) and pomalidomide (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add K₂CO₃ (2.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, BRD4-Peg21-CRBN , by preparative HPLC.
Characterization of the Final PROTAC
The structure and purity of the synthesized BRD4-Peg21-CRBN should be confirmed by various analytical techniques.
| Analysis Method | Expected Outcome |
| ¹H NMR and ¹³C NMR | Spectra consistent with the proposed structure of BRD4-Peg21-CRBN. |
| High-Resolution Mass Spectrometry (HRMS) | Observed mass-to-charge ratio corresponding to the calculated exact mass of the product. |
| HPLC | Determination of purity, typically >95%. |
Experimental Protocols for Biological Evaluation
Protocol 1: Western Blotting for BRD4 Degradation
This protocol is used to determine the degradation of BRD4 protein in cells treated with the synthesized PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
BRD4-Peg21-CRBN PROTAC (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BRD4-Peg21-CRBN (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against BRD4, followed by the loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
Protocol 2: Determination of DC₅₀ and Dₘₐₓ
The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC.
Procedure:
-
Perform the Western blot experiment as described in Protocol 1 with a range of PROTAC concentrations.
-
Quantify the relative BRD4 protein levels for each concentration compared to the vehicle control.
-
Plot the percentage of BRD4 degradation versus the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Expected Quantitative Data
| Parameter | Expected Value | Description |
| Synthesis Yield (Overall) | 5-15% | The overall yield for a multi-step synthesis of a complex molecule like a PROTAC. |
| Purity (Final Product) | >95% | Purity as determined by HPLC. |
| DC₅₀ | 10-100 nM | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dₘₐₓ | >90% | The maximum percentage of target protein degradation achieved. |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of the BRD4-Peg21-CRBN PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of the PROTAC.
References
- 1. Preparation of JQ1 [bio-protocol.org]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide to HO-Peg21-OH Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of HO-Peg21-OH, a discrete polyethylene glycol (PEG) linker, to proteins and other biomolecules. These protocols and application notes are designed to facilitate the development of bioconjugates with enhanced therapeutic properties.
Introduction to this compound Conjugation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of PEG chains can increase the in vivo half-life, enhance stability, reduce immunogenicity, and improve the solubility of proteins.[1][2][3] this compound is a bifunctional, linear PEG linker with terminal hydroxyl groups. A key consideration for its use is that these hydroxyl groups are not inherently reactive towards common functional groups on proteins, such as primary amines. Therefore, a two-stage process is typically employed: activation of the hydroxyl groups, followed by conjugation to the target biomolecule.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 943.12 g/mol | [4] |
| Formula | C42H86O22 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and many organic solvents. Soluble in DMSO at 100 mg/mL. | |
| Storage | -20°C, protect from light. Stock solutions: -80°C for 6 months; -20°C for 1 month (protect from light). |
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to a protein. Optimization of reaction conditions, such as molar ratios, reaction times, and temperature, may be necessary for specific applications.
Part 1: Activation of this compound via Conversion to a Carboxylic Acid and then an NHS Ester
This two-step procedure first converts the terminal hydroxyl groups into carboxylic acids, which are then activated to N-hydroxysuccinimide (NHS) esters for efficient reaction with primary amines on the target protein.
Step 1.1: Synthesis of COOH-Peg21-COOH
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4, anhydrous)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
Protocol:
-
Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine in a round-bottom flask.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer three times with 1 M HCl to remove any remaining pyridine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Confirm the structure of COOH-Peg21-COOH by ¹H NMR and/or mass spectrometry.
Step 1.2: Synthesis of NHS-OOC-Peg21-COO-NHS
Materials:
-
COOH-Peg21-COOH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (cold)
Protocol:
-
Dissolve COOH-Peg21-COOH in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The filtrate contains the desired NHS-activated PEG. This solution can be used directly in the next step, or the product can be precipitated by adding cold diethyl ether, collected by filtration, and dried under vacuum.
-
Store the activated NHS-Peg21-NHS under desiccated conditions at -20°C until use.
Part 2: Conjugation of Activated NHS-Peg21-NHS to a Protein
This protocol describes the conjugation of the activated PEG linker to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
NHS-OOC-Peg21-COO-NHS
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
Protocol:
-
Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., PBS, pH 7.4).
-
Immediately before conjugation, dissolve the NHS-OOC-Peg21-COO-NHS in a small amount of anhydrous DMSO or DMF.
-
Add the desired molar excess of the activated PEG solution to the protein solution. A starting point of a 10- to 50-fold molar excess of PEG to protein is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted PEG-NHS.
-
Incubate for an additional 30 minutes to ensure complete quenching.
-
Purify the PEG-protein conjugate from unreacted PEG and by-products using dialysis or size-exclusion chromatography.
Characterization of the PEG-Protein Conjugate
The successful conjugation and purity of the final product should be assessed using a combination of the following techniques:
| Characterization Method | Purpose | Expected Outcome |
| SDS-PAGE | To determine the apparent molecular weight and assess purity. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The PEGylated band may appear broader due to heterogeneity. |
| Size-Exclusion Chromatography (SEC) | To separate the conjugate from unreacted protein and PEG, and to assess for aggregation. | An earlier elution time for the PEGylated protein compared to the unmodified protein, indicating a larger hydrodynamic radius. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the molecular weight of the conjugate and the degree of PEGylation (number of PEG chains per protein). | A mass spectrum showing a distribution of peaks corresponding to the protein with one or more PEG chains attached. |
| Functional Assays | To confirm that the biological activity of the protein is retained after conjugation. | The PEGylated protein should retain a significant level of its biological activity. |
Quantitative Data Summary
The following table provides representative quantitative data for PEGylation reactions. These values should be considered as a starting point, as the optimal conditions will vary depending on the specific protein and reaction conditions.
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the risk of intermolecular crosslinking. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH deprotonates primary amines, increasing their nucleophilicity. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help to maintain protein stability. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress to determine the optimal time. |
| Quenching Reagent Concentration | 50 - 100 mM | Sufficient concentration is needed to stop the reaction effectively. |
| Conjugation Efficiency | 20 - 80% | Highly dependent on the protein, buffer conditions, and molar ratio. |
| Degree of PEGylation | 1 - 5 PEGs/protein | Controllable by adjusting the molar ratio of PEG to protein. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | Inactive PEG-NHS. Low reactivity of protein amines. Presence of amine-containing buffers. | Ensure proper storage of activated PEG (-20°C, desiccated). Prepare fresh solutions immediately before use. Increase the pH of the reaction buffer to 8.0-8.5. Use amine-free buffers such as PBS or borate buffer. |
| Protein Precipitation | High protein concentration. Intermolecular crosslinking. Inappropriate buffer conditions. | Reduce the protein concentration. Decrease the molar ratio of PEG to protein. Optimize buffer pH and ionic strength. |
| Multiple PEGylated Species | High molar ratio of PEG to protein. Multiple accessible reactive sites on the protein. | Decrease the molar ratio of PEG to protein. Consider site-specific conjugation strategies if a homogenous product is required. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the conjugation of this compound to a protein.
Generic Signaling Pathway Modulation by a PEGylated Ligand
While this compound is not directly involved in signaling, the biomolecules it is conjugated to often are. PEGylation can influence how a therapeutic protein interacts with its target receptor and downstream signaling cascades. For instance, the increased size of a PEGylated protein may sterically hinder its binding to a receptor, potentially modulating the signaling response.
Caption: Potential influence of PEGylation on a receptor signaling pathway.
References
Revolutionizing Biotherapeutics: A Guide to the Analytical Characterization of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in modern drug development. This modification can significantly enhance a protein's pharmacokinetic and pharmacodynamic properties, leading to improved stability, reduced immunogenicity, and extended circulation half-life. However, the inherent heterogeneity of the PEGylation reaction presents a formidable analytical challenge. Comprehensive characterization of the resulting PEGylated protein mixture is a critical quality attribute to ensure product consistency, safety, and efficacy.
This document provides detailed application notes and experimental protocols for a suite of analytical methods essential for the robust characterization of PEGylated proteins. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate techniques for their specific needs.
Orthogonal Analytical Strategies for Comprehensive Characterization
A multi-faceted analytical approach is imperative to fully characterize the complex mixture that results from a PEGylation reaction. This typically involves a combination of techniques that provide information on different aspects of the PEGylated protein, such as its size, charge, hydrophobicity, mass, and the specific sites of PEG attachment. The following sections detail the principles, protocols, and data interpretation for key analytical methods.
subgraph "cluster_Initial_Separation" { label="Initial Separation & Purity"; bgcolor="#F1F3F4"; "SEC_MALS" [label="SEC-MALS\n(Size, Aggregation, Molar Mass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SDS_PAGE" [label="SDS-PAGE\n(Apparent Molecular Weight, Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Charge_Variant_Analysis" { label="Charge-Based Separation"; bgcolor="#F1F3F4"; "IEX" [label="Ion-Exchange Chromatography (IEX)\n(Positional Isomers, Degree of PEGylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Hydrophobicity_Analysis" { label="Hydrophobicity-Based Separation"; bgcolor="#F1F3F4"; "HIC" [label="Hydrophobic Interaction Chromatography (HIC)\n(Positional Isomers, Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; "RP_HPLC" [label="Reversed-Phase HPLC (RP-HPLC)\n(Positional Isomers, Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Mass_Analysis" { label="Mass Spectrometry"; bgcolor="#F1F3F4"; "MALDI_TOF_MS" [label="MALDI-TOF MS\n(Average Degree of PEGylation, Molar Mass Distribution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ESI_MS" [label="ESI-MS\n(Intact Mass, Polydispersity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Site_Analysis" { label="Site-Specific Characterization"; bgcolor="#F1F3F4"; "Peptide_Mapping" [label="Peptide Mapping\n(Identification of PEGylation Sites)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Structural_Analysis" { label="Higher-Order Structure"; bgcolor="#F1F3F4"; "NMR" [label="NMR Spectroscopy\n(Structural Integrity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"PEGylated_Protein_Mixture" [shape=ellipse, label="PEGylation Reaction Mixture", fillcolor="#FFFFFF"];
"PEGylated_Protein_Mixture" -> "SEC_MALS"; "PEGylated_Protein_Mixture" -> "SDS_PAGE"; "SEC_MALS" -> "IEX"; "SEC_MALS" -> "HIC"; "IEX" -> "MALDI_TOF_MS"; "HIC" -> "RP_HPLC"; "RP_HPLC" -> "ESI_MS"; "MALDI_TOF_MS" -> "Peptide_Mapping"; "ESI_MS" -> "Peptide_Mapping"; "Peptide_Mapping" -> "NMR"; }
Figure 1: A logical workflow for the comprehensive characterization of PEGylated proteins.Size-Based Separation and Analysis
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Application Note: SEC-MALS is a powerful technique for determining the absolute molar mass, size (hydrodynamic radius), and degree of aggregation of PEGylated proteins in solution, without the need for column calibration with standards.[1] The separation is based on the hydrodynamic volume of the molecules.[2] The MALS detector measures the intensity of scattered light at multiple angles to determine the molar mass, while a refractive index (RI) detector is used for concentration determination.[3] This combination allows for the characterization of the different species present in a PEGylation reaction mixture, including the unreacted protein, free PEG, and PEGylated conjugates with varying degrees of PEGylation.[4]
Experimental Protocol:
"Sample_Prep" [label="Sample Preparation\n(Dissolve in mobile phase, filter)"]; "SEC_System" [label="SEC-HPLC System\n(Pump, Injector, Column)"]; "Detectors" [label="Detectors in Series\n(UV, MALS, RI)"]; "Data_Acquisition" [label="Data Acquisition\n(ASTRA Software)"]; "Data_Analysis" [label="Data Analysis\n(Molar Mass, Size, Distribution)"];
"Sample_Prep" -> "SEC_System"; "SEC_System" -> "Detectors"; "Detectors" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; }
Figure 2: Experimental workflow for SEC-MALS analysis.-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate (e.g., 1.0 mL/min).[5]
-
Ensure the MALS and RI detectors are warmed up and stable.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a concentration of approximately 2.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a suitable volume (e.g., 20 µL) of the prepared sample onto the equilibrated SEC column.
-
Collect data from the UV (at 214 nm or 280 nm), MALS, and RI detectors simultaneously using appropriate software (e.g., ASTRA).
-
-
Data Analysis:
-
Process the collected data to determine the molar mass and hydrodynamic radius for each eluting peak.
-
The degree of PEGylation can be calculated from the molar mass of the conjugate and the known molar masses of the protein and PEG.
-
Quantitative Data Summary:
| Analyte | Retention Time (min) | Molar Mass (kDa) | Hydrodynamic Radius (nm) |
| Aggregates | ~7.5 | >150 | >10 |
| Di-PEGylated Protein | ~8.5 | ~66 | ~6.5 |
| Mono-PEGylated Protein | ~9.8 | ~48 | ~5.2 |
| Unconjugated Protein | ~11.2 | ~28 | ~3.1 |
| Free PEG | ~12.5 | ~20 | ~2.8 |
Note: The values presented are representative and will vary depending on the specific protein, PEG size, and experimental conditions.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Application Note: SDS-PAGE is a widely used technique to assess the apparent molecular weight and purity of PEGylated proteins. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart. This results in a characteristic "smear" or a ladder of bands corresponding to different degrees of PEGylation.
Experimental Protocol:
-
Gel Preparation:
-
Cast a polyacrylamide gel of an appropriate percentage (e.g., 4-20% gradient gel) to resolve the expected range of molecular weights.
-
-
Sample Preparation:
-
Mix the protein sample with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the denatured samples and a molecular weight marker into the wells of the gel.
-
Apply a constant voltage (e.g., 150 V) and run the gel until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable stain such as Coomassie Brilliant Blue or a reverse stain with zinc and imidazole salts for better visualization of PEGylated proteins.
-
Destain the gel to visualize the protein bands.
-
Quantitative Data Summary:
| Band | Apparent Molecular Weight (kDa) |
| Di-PEGylated Protein | >100 |
| Mono-PEGylated Protein | ~75 |
| Unconjugated Protein | ~28 |
Note: Apparent molecular weights on SDS-PAGE for PEGylated proteins are often overestimated due to the large hydrodynamic volume of the PEG chain.
Charge-Based Separation
Ion-Exchange Chromatography (IEX)
Application Note: IEX separates molecules based on their net surface charge. PEGylation can alter the surface charge of a protein by masking charged residues (e.g., lysine) or by introducing charged moieties in the PEG linker. This allows for the separation of PEGylated species with different degrees of PEGylation and even positional isomers, as the location of the PEG chain can influence the overall charge distribution.
Experimental Protocol:
"Sample_Prep_IEX" [label="Sample Preparation\n(Buffer exchange, dilution)"]; "IEX_System" [label="IEX-HPLC System\n(Pump, Injector, Column)"]; "Gradient_Elution" [label="Gradient Elution\n(Increasing salt concentration)"]; "Detection_IEX" [label="Detection\n(UV at 214 or 280 nm)"]; "Fraction_Collection" [label="Fraction Collection (Optional)\n(For further analysis)"];
"Sample_Prep_IEX" -> "IEX_System"; "IEX_System" -> "Gradient_Elution"; "Gradient_Elution" -> "Detection_IEX"; "Detection_IEX" -> "Fraction_Collection"; }
Figure 3: Experimental workflow for IEX analysis.-
Column and Buffer Selection:
-
Choose an appropriate IEX column (cation or anion exchange) based on the protein's isoelectric point (pI) and the pH of the mobile phase.
-
Prepare a low-salt mobile phase A (e.g., 20 mM MES, pH 6.0) and a high-salt mobile phase B (e.g., 20 mM MES, pH 6.0, with 1 M NaCl).
-
-
Sample Preparation:
-
Buffer exchange the sample into the low-salt mobile phase A.
-
Dilute the sample to an appropriate concentration.
-
-
Chromatography:
-
Equilibrate the column with mobile phase A.
-
Inject the sample and wash with mobile phase A to remove unbound components.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% B over 30 minutes).
-
-
Detection:
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Quantitative Data Summary:
| Peak | Retention Time (min) | Identity |
| 1 | 12.5 | Di-PEGylated Isomer 1 |
| 2 | 14.2 | Di-PEGylated Isomer 2 |
| 3 | 18.7 | Mono-PEGylated Isomer 1 |
| 4 | 20.1 | Mono-PEGylated Isomer 2 |
| 5 | 25.3 | Unconjugated Protein |
Note: Retention times are dependent on the specific protein, degree of PEGylation, and chromatographic conditions.
Hydrophobicity-Based Separation
Hydrophobic Interaction Chromatography (HIC)
Application Note: HIC separates proteins based on their surface hydrophobicity. PEGylation generally increases the hydrophilicity of a protein, leading to weaker interactions with the HIC stationary phase and earlier elution. HIC is a non-denaturing technique, making it suitable for purification while preserving the protein's native structure. It can also be used to separate positional isomers.
Experimental Protocol:
-
Column and Buffer Selection:
-
Select a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl).
-
Prepare a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 0.1 M sodium phosphate, pH 7.0) and a low-salt mobile phase B (e.g., 0.1 M sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Add a high concentration of salt (e.g., ammonium sulfate) to the sample to promote binding to the column.
-
-
Chromatography:
-
Equilibrate the column with mobile phase A.
-
Load the sample onto the column.
-
Elute the proteins using a descending salt gradient (e.g., 100-0% A over 30 minutes).
-
-
Detection:
-
Monitor the eluate with a UV detector at 280 nm.
-
Quantitative Data Summary:
| Peak | Retention Time (min) | Identity |
| 1 | 8.2 | Di-PEGylated Protein |
| 2 | 11.5 | Mono-PEGylated Protein |
| 3 | 15.8 | Unconjugated Protein |
Note: Retention times will vary based on the protein, PEG, column, and salt gradient.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for separating positional isomers of PEGylated proteins and for assessing the purity of the final product. The use of organic solvents in the mobile phase can cause protein denaturation.
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
Use a C4 or C18 reversed-phase column.
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile phase B: Acetonitrile with 0.1% TFA.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Inject the sample.
-
Elute the proteins using a gradient of increasing acetonitrile concentration.
-
-
Detection:
-
Monitor the elution profile at 214 nm or 280 nm.
-
Quantitative Data Summary:
| Peak | Retention Time (min) | Identity | Purity (%) |
| 1 | 15.2 | Mono-PEGylated Isomer A | 45.3 |
| 2 | 16.8 | Mono-PEGylated Isomer B | 38.1 |
| 3 | 19.5 | Unconjugated Protein | 15.2 |
| 4 | 21.1 | Free PEG | 1.4 |
Note: Retention times and purity values are illustrative and depend on the specific sample and chromatographic conditions.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Application Note: MALDI-TOF MS is a rapid and sensitive technique for determining the average molecular weight and the distribution of PEGylated species in a sample. It provides a mass spectrum showing a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. From the mass difference between the peaks, the degree of PEGylation can be determined.
Experimental Protocol:
"Matrix_Prep" [label="Matrix Preparation\n(e.g., Sinapinic acid in ACN/TFA)"]; "Sample_Spotting" [label="Sample-Matrix Co-crystallization\n(Mix and spot on target plate)"]; "MS_Analysis" [label="MALDI-TOF MS Analysis\n(Laser desorption, ion acceleration, TOF measurement)"]; "Data_Interpretation" [label="Data Interpretation\n(Mass spectrum, degree of PEGylation)"];
"Matrix_Prep" -> "Sample_Spotting"; "Sample_Spotting" -> "MS_Analysis"; "MS_Analysis" -> "Data_Interpretation"; }
Figure 4: Experimental workflow for MALDI-TOF MS analysis.-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile/0.1% TFA.
-
-
Sample Preparation:
-
Mix the PEGylated protein sample with the matrix solution.
-
Spot a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry:
-
Analyze the sample in a MALDI-TOF mass spectrometer, typically in linear mode for large molecules.
-
Quantitative Data Summary:
| Species | Observed Mass (Da) | Degree of PEGylation |
| Unconjugated Protein | 28,050 | 0 |
| Mono-PEGylated | 48,150 | 1 |
| Di-PEGylated | 68,250 | 2 |
Note: The mass of the PEG moiety can be calculated from the mass difference between consecutive peaks.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Application Note: ESI-MS is used to determine the intact mass of PEGylated proteins with high accuracy. Due to the polydispersity of PEG, the mass spectra of PEGylated proteins can be complex, showing broad peaks corresponding to the distribution of PEG chain lengths. ESI-MS can be coupled with liquid chromatography (LC-MS) for online separation and mass analysis.
Experimental Protocol:
-
Sample Preparation:
-
Desalt the protein sample using a suitable method like size exclusion spin columns.
-
Dilute the sample in a solvent compatible with ESI, such as water/acetonitrile with a small amount of formic acid.
-
-
Infusion or LC-MS:
-
Introduce the sample into the ESI source via direct infusion or after separation by RP-HPLC.
-
For complex mixtures, LC-MS is preferred.
-
-
Mass Spectrometry:
-
Acquire the mass spectrum over an appropriate m/z range.
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum.
-
Quantitative Data Summary:
| Species | Deconvoluted Mass (Da) | Polydispersity (PDI) |
| Mono-PEGylated G-CSF | 38,500 - 42,500 | 1.01 |
| Mono-PEGylated Interferon | 58,000 - 63,000 | 1.02 |
Note: The observed mass range reflects the polydispersity of the attached PEG chain.
Site-Specific Characterization
Peptide Mapping
Application Note: Peptide mapping is the gold standard for identifying the specific amino acid residues where PEG chains are attached. The protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated by RP-HPLC and analyzed by mass spectrometry (MS/MS). PEGylated peptides will have a significantly increased mass and will elute at different retention times compared to their unmodified counterparts.
Experimental Protocol:
-
Protein Digestion:
-
Denature, reduce, and alkylate the PEGylated protein.
-
Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using a C18 RP-HPLC column with a gradient of increasing acetonitrile.
-
Analyze the eluting peptides using an ESI mass spectrometer capable of fragmentation (MS/MS).
-
-
Data Analysis:
-
Compare the peptide map of the PEGylated protein to that of the unmodified protein to identify new or shifted peaks corresponding to PEGylated peptides.
-
Use MS/MS data to sequence the PEGylated peptides and confirm the site of attachment.
-
Higher-Order Structure Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful technique for assessing the structural integrity of a protein after PEGylation. By comparing the NMR spectrum of the PEGylated protein to that of the native protein, it is possible to determine if the PEGylation process has caused any significant changes to the protein's three-dimensional structure.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a concentrated, isotopically labeled (e.g., ¹⁵N) protein sample in a suitable NMR buffer.
-
The buffer should contain D₂O for the lock signal.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. This spectrum provides a unique signal for each amino acid residue in the protein.
-
-
Data Analysis:
-
Overlay the HSQC spectrum of the PEGylated protein with that of the unmodified protein.
-
Significant chemical shift perturbations indicate changes in the local chemical environment of specific residues, which can be indicative of structural changes.
-
Quantitative Data Summary:
| Protein Region | Average Chemical Shift Perturbation (ppm) |
| PEGylation Site Vicinity | > 0.1 |
| Distant from PEGylation Site | < 0.05 |
Note: The magnitude of the chemical shift perturbation is indicative of the extent of the structural change.
By employing a combination of these orthogonal analytical methods, researchers and drug developers can build a comprehensive understanding of their PEGylated protein products, ensuring their quality, consistency, and safety for therapeutic use.
References
- 1. Determination of Protein Molecular Weights on SDS-PAGE | Springer Nature Experiments [experiments.springernature.com]
- 2. waters.com [waters.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Covalent PEGylation of Nanoparticles with α,ω-Dihydroxyl Poly(ethylene glycol) (HO-PEG-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used to modify the surface of nanoparticles for biomedical applications. This process, known as PEGylation, creates a "stealth" layer that can reduce nonspecific protein adsorption (opsonization), prevent aggregation, decrease recognition by the immune system, and ultimately prolong the circulation half-life of the nanoparticles in vivo. While various activated PEG derivatives are commercially available, this guide details a robust two-step protocol for the covalent attachment of α,ω-dihydroxyl poly(ethylene glycol) (HO-PEG-OH), a readily available and cost-effective starting material.
The terminal hydroxyl groups of HO-PEG-OH are not sufficiently reactive for direct, efficient covalent conjugation to nanoparticle surfaces. Therefore, this protocol first involves the chemical activation of the PEG by converting the terminal hydroxyl groups (-OH) into carboxyl groups (-COOH). Subsequently, the resulting carboxylated PEG (COOH-PEG-COOH) is covalently attached to nanoparticles possessing surface amine groups (-NH2) via a stable amide bond, facilitated by carbodiimide chemistry.
Principle of the Method
The overall process involves two primary chemical reactions:
-
Activation of HO-PEG-OH: The terminal hydroxyl groups of HO-PEG-OH are reacted with succinic anhydride in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP). This reaction opens the anhydride ring and forms an ester linkage, exposing a terminal carboxylic acid group on each end of the PEG chain.[1][2]
-
EDC/NHS Coupling to Amine-Functionalized Nanoparticles: The newly formed carboxyl groups on the PEG are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate reacts with NHS to form a more stable amine-reactive NHS ester. The NHS ester then readily reacts with primary amine groups on the nanoparticle surface to form a stable amide bond, covalently linking the PEG to the nanoparticle.[3][4][5]
Experimental Protocols
Part 1: Activation of HO-PEG-OH to COOH-PEG-COOH
This protocol describes the conversion of di-hydroxyl PEG into di-carboxyl PEG.
Materials:
-
α,ω-Dihydroxyl Poly(ethylene glycol) (HO-PEG-OH)
-
Succinic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Diethyl Ether (cold)
-
Dialysis membrane (appropriate Molecular Weight Cut-Off, MWCO)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve HO-PEG-OH (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add succinic anhydride (2.2 equivalents, to ensure reaction at both ends) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by techniques such as FTIR to observe the disappearance of the broad -OH peak and the appearance of a C=O stretching peak from the carboxylic acid.
-
Purification - Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the resulting product by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring. The carboxylated PEG will precipitate out of the solution.
-
Purification - Collection: Collect the white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted succinic anhydride and DMAP.
-
Purification - Dialysis (Optional but Recommended): For higher purity, dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours using a dialysis membrane with an appropriate MWCO to remove any remaining small-molecule impurities.
-
Drying: Lyophilize (freeze-dry) the purified solution to obtain the final product, COOH-PEG-COOH, as a white, fluffy solid.
-
Characterization: Confirm the conversion using Fourier Transform Infrared (FTIR) Spectroscopy. Look for the appearance of a strong carbonyl (C=O) peak around 1720-1740 cm⁻¹ (from the ester and carboxylic acid) and the diminished broad hydroxyl (-OH) peak around 3400 cm⁻¹.
Part 2: Covalent Conjugation of COOH-PEG-COOH to Amine-Functionalized Nanoparticles
This protocol is designed for nanoparticles with primary amine groups on their surface (e.g., aminated silica or iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles (-NH2 NPs)
-
COOH-PEG-COOH (prepared in Part 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5-6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifuge and appropriate centrifuge tubes
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in MES buffer to a desired concentration (e.g., 1 mg/mL). Sonicate briefly to ensure a homogenous suspension.
-
Activation of COOH-PEG-COOH: In a separate tube, dissolve COOH-PEG-COOH (e.g., 5-10 fold molar excess relative to surface amine groups on NPs) in MES buffer. Add EDC (1.2 equivalents relative to PEG carboxyl groups) and NHS (1.2 equivalents relative to PEG carboxyl groups). Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated PEG solution to the dispersed nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris buffer or by adding 2-mercaptoethanol to quench any remaining EDC.
-
Purification: Purify the PEGylated nanoparticles from excess PEG and coupling reagents. Centrifuge the suspension at a speed sufficient to pellet the nanoparticles. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in PBS (pH 7.4) and sonicate briefly to redisperse. Repeat the centrifugation and washing steps at least three times to ensure complete removal of unreacted materials.
-
Final Dispersion: After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer or medium for storage and characterization.
Characterization of PEGylated Nanoparticles
Successful PEGylation should be confirmed by multiple characterization techniques.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. A successful PEGylation will result in an increase in the hydrodynamic diameter due to the formation of the hydrophilic PEG layer. The Polydispersity Index (PDI) should also be monitored to assess the uniformity of the sample.
-
Zeta Potential: Measures the surface charge of the nanoparticles. The conjugation of PEG, a neutral polymer, to positively charged aminated nanoparticles will typically result in a decrease in the zeta potential, shifting it towards neutrality.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the chemical modification. The spectrum of PEGylated nanoparticles should show characteristic peaks from both the nanoparticle core and the PEG coating, such as the C-O-C ether stretch from PEG around 1100 cm⁻¹. The formation of the amide bond (around 1650 cm⁻¹) can also be observed.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of PEG grafted onto the nanoparticle surface. By heating the sample, the weight loss corresponding to the decomposition of the organic PEG layer can be measured, allowing for the calculation of grafting density.
Data Presentation
The following table summarizes typical quantitative data expected before and after the PEGylation of aminated nanoparticles.
| Parameter | Before PEGylation (Amine-NPs) | After PEGylation (PEG-NPs) | Technique | Purpose |
| Hydrodynamic Diameter | 100 ± 5 nm | 130 ± 8 nm | DLS | Confirms the addition of the PEG layer. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | DLS | Indicates a monodisperse and stable sample. |
| Zeta Potential | +35 ± 4 mV | +5 ± 3 mV | Zeta Potential Measurement | Shows shielding of surface amine charges. |
| PEG Grafting Density | N/A | ~2.5 PEG/nm² | TGA / Fluorescence Assay | Quantifies the surface coverage of PEG. |
Note: The values presented are illustrative and will vary depending on the nanoparticle core size, PEG molecular weight, and reaction efficiency.
Visualizations
References
Application Notes and Protocols for HO-Peg21-OH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HO-Peg21-OH, a discrete polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document outlines the physicochemical properties of this compound, offers detailed protocols for its use in nanoparticle formulation and antibody-drug conjugate (ADC) synthesis, and provides methods for the characterization of these systems.
Introduction to this compound in Targeted Drug Delivery
This compound is a hydrophilic linker composed of 21 ethylene glycol units with terminal hydroxyl (-OH) groups. In the realm of targeted drug delivery, PEGylation—the covalent attachment of PEG chains to therapeutic molecules, nanoparticles, or targeting ligands—is a widely adopted strategy to enhance therapeutic efficacy.[1][2][][4][5] The inclusion of a PEG linker like this compound can impart several advantageous properties:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can increase the aqueous solubility of hydrophobic drugs and prevent aggregation of nanoparticles.
-
Prolonged Circulation Half-Life: PEGylation creates a hydrophilic shield around the drug carrier, which can reduce recognition by the mononuclear phagocyte system and minimize renal clearance, thereby extending its time in circulation.
-
Biocompatibility: Polyethylene glycol is generally considered biocompatible and has been approved by the FDA for many applications.
-
Linker Functionality: The terminal hydroxyl groups of this compound can be readily functionalized for conjugation to drugs, targeting moieties (e.g., antibodies, peptides), or nanoparticle surfaces.
This compound is also utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H86O22 | |
| Molecular Weight | 943.12 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Solubility | Soluble in DMSO (100 mg/mL) and water. | |
| Storage | Store at -20°C, protected from light. For long-term storage (-80°C), it is stable for up to 6 months. |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the formulation of drug-loaded nanoparticles and the synthesis of antibody-drug conjugates. These protocols are based on established methods for similar PEG derivatives and should be optimized for specific applications.
Protocol 1: Formulation of PEGylated Polymeric Nanoparticles for Drug Delivery
This protocol describes the preparation of drug-loaded nanoparticles using a nanoprecipitation method, where this compound is incorporated as a hydrophilic surface coating.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug of interest (e.g., a hydrophobic anticancer agent)
-
Acetone
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Polymer-Drug Solution Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of the drug of interest in 5 mL of acetone.
-
In a separate vial, dissolve 5 mg of this compound in 1 mL of acetone.
-
Mix the two acetone solutions.
-
-
Nanoprecipitation:
-
Add the organic polymer-drug solution dropwise to 20 mL of deionized water while stirring vigorously.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove unencapsulated drug and excess polymer.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in PBS (pH 7.4) and store at 4°C.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a this compound Linker
This protocol outlines a general procedure for conjugating a drug to an antibody via a this compound linker. This process typically involves the activation of the hydroxyl groups on the PEG linker for reaction with functional groups on the antibody and the drug.
Materials:
-
Monoclonal antibody (mAb) specific to the target antigen
-
This compound
-
Drug-linker conjugate with a reactive group for PEG
-
DCC (N,N'-Dicyclohexylcarbodiimide) and NHS (N-Hydroxysuccinimide) for carboxyl activation
-
Amine-reactive drug derivative
-
Size-exclusion chromatography (SEC) column
-
Reaction buffers (e.g., PBS, borate buffer)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
To activate one hydroxyl group for conjugation to the drug, a mono-protection strategy would be required prior to this step.
-
For conjugation to the antibody, the other terminal hydroxyl group can be converted to a more reactive functional group (e.g., a maleimide for reaction with thiols on the antibody). This often involves multi-step synthesis.
-
-
Drug-Linker Conjugation:
-
React the activated this compound with the drug molecule containing a compatible functional group (e.g., an amine).
-
Purify the drug-PEG conjugate using chromatography.
-
-
Antibody Modification (if necessary):
-
If conjugating to cysteine residues, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups.
-
-
Antibody-Drug Conjugation:
-
React the maleimide-activated drug-PEG conjugate with the reduced antibody in a suitable buffer (e.g., PBS with EDTA) at pH 7-8.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature or 4°C.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC).
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
-
Characterization of PEGylated Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug delivery system.
Nanoparticle Characterization
| Parameter | Method | Typical Expected Results |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Hydrodynamic diameter between 50-200 nm with a PDI < 0.2 for a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | A negative zeta potential (e.g., -10 to -30 mV) is common for PLGA-PEG nanoparticles, indicating colloidal stability. |
| Drug Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | EE > 70%, depending on the drug and formulation parameters. |
| Drug Loading Content (LC) | UV-Vis Spectroscopy or HPLC | LC will vary based on the initial drug and polymer amounts. |
| In Vitro Drug Release | Dialysis Method | A biphasic release profile with an initial burst release followed by sustained release over several days. |
Antibody-Drug Conjugate (ADC) Characterization
| Parameter | Method | Typical Expected Results |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry | A defined DAR, typically between 2 and 4, is desirable for a balance of efficacy and safety. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | High purity (>95%) with minimal aggregation. |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | The conjugation process should not significantly impair the antibody's binding affinity to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | The ADC should demonstrate potent and specific cytotoxicity to target-positive cancer cells. |
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for PEGylated nanoparticle formulation and characterization.
General Mechanism of Antibody-Drug Conjugate (ADC) Action
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Hydroxyl-Terminated PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced renal clearance, and protection from proteolytic degradation. Furthermore, PEGylation can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.
Hydroxyl-terminated PEGs are common starting materials for PEGylation; however, the terminal hydroxyl group is not sufficiently reactive for direct conjugation to peptides. Therefore, an initial activation step is required to convert the hydroxyl group into a more reactive functional group. This document provides detailed application notes and protocols for the activation of hydroxyl-terminated PEG and its subsequent conjugation to peptides, as well as methods for the purification and characterization of the resulting PEG-peptide conjugates.
Activation of Hydroxyl-Terminated PEG
The terminal hydroxyl group of PEG must first be activated to a more reactive species to enable efficient conjugation with a peptide's functional groups, such as primary amines (N-terminus and lysine side chains) or thiols (cysteine side chains). A common strategy involves a two-step process: oxidation of the hydroxyl group to a carboxylic acid, followed by activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.
Protocol 1: Two-Step Activation of Hydroxyl-Terminated PEG to PEG-NHS Ester
Step 1: Oxidation of Hydroxyl-Terminated PEG to Carboxylic Acid-Terminated PEG
This protocol describes the oxidation of a terminal hydroxyl group of PEG to a carboxylic acid.
-
Materials:
-
Hydroxyl-terminated PEG
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Acetone
-
Round-bottom flask
-
Ice bath
-
Stir plate and stir bar
-
TLC or LC-MS for reaction monitoring
-
-
Procedure:
-
Dissolve the hydroxyl-terminated PEG in acetone in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. A color change from orange/red to green indicates the progress of the oxidation.
-
Allow the reaction to warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the resulting carboxylic acid-terminated PEG using appropriate methods (e.g., extraction, precipitation, or chromatography).
-
Step 2: Activation of Carboxylic Acid-Terminated PEG to PEG-NHS Ester
This protocol details the conversion of the carboxylic acid-terminated PEG to a more stable and amine-reactive NHS ester.
-
Materials:
-
Carboxylic acid-terminated PEG
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the carboxylic acid-terminated PEG (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the formation of the NHS ester by an appropriate analytical method (e.g., HPLC).
-
The resulting PEG-NHS ester solution can be used directly in the subsequent conjugation reaction or the product can be precipitated by adding the reaction mixture to cold diethyl ether, filtered, and dried under vacuum for storage. It is recommended to use the activated PEG-NHS ester immediately.
-
Peptide PEGylation Chemistries and Protocols
The choice of PEGylation chemistry depends on the available functional groups on the peptide. The most common strategies target the primary amines of lysine residues and the N-terminus, or the sulfhydryl group of cysteine residues.
Amine-Specific PEGylation (N-terminus and Lysine Residues)
This is a widely used strategy due to the common presence of lysine residues on the surface of peptides. PEG-NHS esters react efficiently with primary amines at neutral to slightly alkaline pH (7.0-8.5) to form a stable amide bond. Site-specific N-terminal PEGylation can be achieved by controlling the reaction pH, as the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine.
-
Materials:
-
Peptide with accessible primary amine(s)
-
Activated PEG-NHS ester
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0
-
Purification system (e.g., SEC-HPLC, RP-HPLC)
-
-
Procedure:
-
Dissolve the peptide in the reaction buffer to a known concentration.
-
Prepare a stock solution of the PEG-NHS ester in a suitable anhydrous solvent (e.g., DMF or DMSO) immediately before use.
-
Add the PEG-NHS ester solution to the peptide solution with gentle mixing. A molar ratio of PEG to peptide typically ranges from 2:1 to 10:1 to favor mono-PEGylation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
Stop the reaction by adding the quenching buffer to react with any excess PEG-NHS ester.
-
Proceed immediately to the purification of the PEGylated peptide.
-
Thiol-Specific PEGylation (Cysteine Residues)
For peptides containing a free cysteine residue, site-specific PEGylation can be achieved using PEG-maleimide reagents. The maleimide group reacts specifically with the sulfhydryl group of cysteine at a pH range of 6.5-7.5 to form a stable thioether bond.
-
Materials:
-
Cysteine-containing peptide
-
PEG-Maleimide
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.0, containing 1-5 mM EDTA to prevent disulfide bond formation. The buffer should be degassed.
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., SEC-HPLC, RP-HPLC)
-
-
Procedure:
-
If the cysteine residue is in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.
-
Dissolve the peptide in the degassed reaction buffer.
-
Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use, as the maleimide group can hydrolyze over time.
-
Add the PEG-Maleimide solution to the peptide solution. A molar ratio of 1.1 to 5 moles of PEG per mole of peptide is a common starting point.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Quench the reaction by adding an excess of a thiol-containing reagent like L-cysteine or β-mercaptoethanol.
-
Purify the PEGylated peptide from unreacted components.
-
Quantitative Data from Case Studies
The following tables summarize quantitative data from published studies on the PEGylation of specific peptides, providing examples of reaction conditions and outcomes.
| Peptide | PEG Reagent | Molar Ratio (PEG:Peptide) | Buffer Conditions | Reaction Time & Temperature | Mono-PEGylated Yield | Reference |
| Glucagon-Like Peptide-1 (GLP-1) | mPEG-SC (5 kDa) | 2:1 | 50 mM Phosphate, pH 7.5 | 1 h at 4°C | ~50% | [1] |
| Salmon Calcitonin (sCT) | FMOC-protected, activated PEG | Optimized | Not specified | Not specified | ~86% (site-specific) | [2] |
| Glucagon-Like Peptide-1 (GLP-1) | mPEG-aldehyde (2 kDa) | Not specified | pH dependent | Monitored by RP-HPLC | Not specified | [3] |
| Glucagon-Like Peptide-1 (GLP-1) | mPEG-succinimidyl propionate (2 kDa) | Not specified | pH dependent | Monitored by RP-HPLC | Not specified | [3] |
Table 1: Reaction Conditions and Yields for Peptide PEGylation.
| Peptide | PEG Size (kDa) | Analytical Method | Native Peptide (MW/RT) | Mono-PEGylated Peptide (MW/RT) | Di-PEGylated Peptide (MW/RT) | Reference |
| Salmon Calcitonin (sCT) | 12 | MALDI-TOF MS | ~3432 Da | 16,094 Da | 29,077 Da | [4] |
| Human Serum Albumin (HSA) | 5, 10, 20, 40 | SEC-HPLC | Not specified | Retention time decreases with increasing PEG MW | Not applicable | |
| Collagen Pentapeptide | Not specified | RP-HPLC | Not specified | Retention time increases with attached PEG chain length | Not applicable | |
| Octreotide | Uniform PEG | RP-HPLC | Not specified | Well-resolved narrow peaks for positional isomers | Not applicable |
Table 2: Characterization Data of PEGylated Peptides.
Purification of PEGylated Peptides
The reaction mixture after PEGylation is a heterogeneous mixture containing the desired mono-PEGylated peptide, unreacted peptide, excess PEG reagent, and potentially multi-PEGylated products and isomers. Therefore, a robust purification strategy is crucial. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated peptides based on their increased hydrodynamic radius. It is effective at removing unreacted PEG and separating mono- from multi-PEGylated species, especially when there is a significant size difference.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can be used to separate the PEGylated peptide from the unreacted peptide and can also resolve positional isomers.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield the charges on a peptide's surface, altering its interaction with the IEX resin and allowing for separation from the native peptide.
-
Ultrafiltration/Diafiltration: These membrane-based techniques can be used for buffer exchange and to remove smaller molecules like unreacted PEG.
Characterization of PEG-Peptide Conjugates
Thorough characterization of the purified PEG-peptide conjugate is essential to confirm its identity, purity, and the degree of PEGylation.
-
Mass Spectrometry (MS): MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated peptide, confirming the covalent attachment of the PEG chain and allowing for the determination of the number of attached PEG molecules.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess the purity and aggregation state of the conjugate, while RP-HPLC can confirm purity and resolve isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugate and can be used to quantify the degree of PEGylation.
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes in peptide PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. High-yield production of biologically active mono-PEGylated salmon calcitonin by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of polyethylene-glycol-modified salmon calcitonins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of HO-Peg21-OH in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are integral components in modern drug development and bioconjugation. Their inherent properties, such as biocompatibility, hydrophilicity, and low immunogenicity, make them ideal for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. HO-Peg21-OH is a homobifunctional PEG linker featuring terminal hydroxyl groups. While these hydroxyl groups are not directly reactive for amide bond formation, they serve as versatile handles for chemical modification.
This document provides a detailed guide on the chemical strategies to functionalize this compound and subsequently utilize it for the creation of stable amide bonds with amine-containing molecules. The protocols outlined below focus on a two-stage process: the conversion of the terminal hydroxyl groups to carboxylic acids, followed by the activation of these acids for reaction with amines.
Stage 1: Functionalization of this compound to Carboxylated PEG
The terminal hydroxyl groups of this compound must first be converted into a group reactive with amines, most commonly a carboxylic acid, to facilitate amide bond formation. Direct oxidation is a common method for this transformation.[1]
Protocol 1: Direct Oxidation of PEG-Diol to PEG-Dicarboxylate
This protocol describes the oxidation of the terminal hydroxyl groups of a PEG diol, such as this compound, to carboxylic acids using a chromium trioxide-sulfuric acid reagent.[2]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in deionized water containing concentrated sulfuric acid.
-
To this solution, add an aqueous solution of chromium trioxide (1.2 electron equivalents).
-
Stir the reaction mixture at room temperature for 8 hours. The color of the solution will change from orange to green-blue.[2]
-
After the reaction is complete, add deionized water and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with water (2x) and then with a saturated NaCl solution (2x).[2]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the resulting PEG-dicarboxylate by adding cold diethyl ether.
-
Filter and dry the solid product.
Quantitative Data for Direct Oxidation of PEG-Diols:
| Starting Material | Oxidizing Agent | Reaction Time | Yield (%) | Carboxyl Groups per PEG |
| PEG₃₄₀₀(OH)₂ | CrO₃ (1.2 e⁻ equiv.) | 8 hours | 96% | 1.94 |
| PEG₂₀₀₀(OH)₂ | CrO₃ | - | - | 1.94 |
Table 1: Typical yields and carboxylation efficiency for the direct oxidation of PEG-diols. Data is representative and may vary based on specific reaction conditions.[1]
Stage 2: Amide Bond Formation Using Carboxylated PEG
Once this compound has been converted to its dicarboxylated form (HOOC-Peg21-COOH), the carboxylic acid groups can be activated to react with primary amines, forming a stable amide linkage. The choice of coupling reagent is critical for achieving high efficiency and purity.
Protocol 2: EDC/NHS Coupling for Amide Bond Formation
This widely used method involves the activation of the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then reacts with a primary amine.
Materials:
-
HOOC-Peg21-COOH
-
Amine-containing molecule
-
EDC hydrochloride
-
NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of Carboxylated PEG:
-
Dissolve HOOC-Peg21-COOH (1 equivalent) in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule (1 to 1.2 equivalents) to the activated PEG solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
The crude product can be purified using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
Protocol 3: HATU Coupling for Amide Bond Formation
HATU is a highly efficient coupling reagent known for fast reaction times and low racemization.
Materials:
-
HOOC-Peg21-COOH
-
Amine-containing molecule
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve HOOC-Peg21-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.
-
Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.
-
Purification:
-
Remove the DMF under reduced pressure.
-
Purify the crude product using an appropriate method such as SEC or preparative HPLC.
-
Quantitative Data for Amide Bond Formation with Carboxylated PEG:
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Table 2: Comparison of common coupling reagents for PEG-amide conjugation. Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Overall workflow for utilizing this compound in amide bond formation.
Caption: EDC/NHS activation pathway for amide bond formation.
Conclusion
This compound is a valuable building block for creating PEGylated molecules with amide linkages. By first functionalizing the terminal hydroxyl groups to carboxylic acids, researchers can employ robust and well-established coupling chemistries to conjugate these linkers to a wide variety of amine-containing molecules. The choice of oxidation and coupling methods will depend on the specific application, scale, and sensitivity of the substrates involved. The protocols and data presented herein provide a solid foundation for the successful implementation of this compound in research and drug development.
References
Application Notes and Protocols for the Purification of HO-PEG21-OH Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A key component of a PROTAC is the linker that connects the target protein binder to the E3 ligase ligand. The use of polyethylene glycol (PEG) linkers, such as the 21-unit PEG chain (HO-PEG21-OH), has become increasingly popular due to their ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spacing for the formation of a productive ternary complex.
However, the presence of a long and flexible PEG chain introduces unique challenges in the purification of these molecules. The high polarity, increased molecular weight, and potential for conformational heterogeneity can complicate standard chromatographic methods. This document provides detailed application notes and protocols for the successful purification of PROTACs containing the this compound linker, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) and reversed-phase flash chromatography.
Challenges in Purifying this compound Containing PROTACs
The purification of PROTACs bearing a long PEG linker like this compound presents several challenges:
-
High Polarity: The extensive PEG chain imparts significant hydrophilicity to the molecule, which can lead to poor retention on traditional reversed-phase columns and require highly aqueous mobile phases.
-
Increased Molecular Weight: The addition of the this compound linker (molecular weight of approximately 942 g/mol ) significantly increases the overall molecular weight of the PROTAC, which can affect its chromatographic behavior.
-
Conformational Flexibility: The long PEG chain is highly flexible, leading to a larger hydrodynamic radius and potentially broader peaks in chromatography.
-
Co-elution of Impurities: Unreacted starting materials, partially assembled PROTACs, and other synthesis byproducts may have similar polarities, making their separation from the final product challenging.
-
Sample Solubility: The final PROTAC may exhibit complex solubility behavior, being soluble in a range of polar and non-polar solvents, which needs to be considered for sample preparation and loading onto the chromatography column.
Purification Strategies
The most effective strategies for purifying this compound containing PROTACs are based on reversed-phase chromatography. The choice between preparative HPLC and flash chromatography will depend on the scale of the purification and the required final purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for achieving high-purity PROTACs, particularly for final purification steps and for smaller scale preparations (mg to low gram scale).
Experimental Protocol: Preparative RP-HPLC Purification
This protocol provides a general framework for the purification of a this compound containing PROTAC. Optimization of the gradient and other parameters will be necessary for each specific PROTAC molecule.
1. Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent. A mixture of DMSO and water or acetonitrile and water is often a good starting point.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A C18 reversed-phase column is recommended. The choice of column dimensions will depend on the amount of material to be purified (see Table 1).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% formic acid.
-
Detector Wavelength: Monitor at a wavelength where the PROTAC has strong absorbance, typically around 254 nm or 280 nm, depending on the chromophores present in the target binder and E3 ligase ligand.
3. Chromatographic Method:
-
Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: A shallow gradient is often required to achieve good separation of the highly polar PROTAC from closely eluting impurities. A representative gradient is provided in Table 2.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the desired PROTAC.
4. Post-Purification Processing:
-
Analyze the collected fractions by analytical UPLC-MS to confirm the purity and identity of the desired product.
-
Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
Table 1: Representative Preparative RP-HPLC Column Selection and Loading Capacity
| Column Dimensions (ID x L, mm) | Particle Size (µm) | Typical Loading Capacity (mg) |
| 10 x 250 | 5-10 | 10 - 50 |
| 21.2 x 250 | 5-10 | 50 - 250 |
| 30 x 250 | 10 | 200 - 1000 |
| 50 x 250 | 10 | 1000 - 5000 |
Table 2: Representative Preparative RP-HPLC Gradient Profile
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 45.0 | 45 | 55 |
| 50.0 | 5 | 95 |
| 55.0 | 5 | 95 |
| 56.0 | 95 | 5 |
| 60.0 | 95 | 5 |
Reversed-Phase Flash Chromatography
Reversed-phase flash chromatography is a faster, more economical option for the purification of larger quantities of PROTACs (hundreds of mg to multiple grams) or for an initial clean-up step before final purification by preparative HPLC.
Experimental Protocol: Reversed-Phase Flash Chromatography
This protocol outlines a general procedure for the purification of a this compound containing PROTAC using a flash chromatography system.
1. Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF.
-
Alternatively, for solid-phase loading, adsorb the crude material onto a small amount of C18 silica gel.
2. Flash Chromatography System and Cartridge:
-
System: An automated flash chromatography system with a UV detector and fraction collector.
-
Cartridge: A pre-packed C18 reversed-phase flash cartridge.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or Methanol.
3. Chromatographic Method:
-
Equilibration: Equilibrate the cartridge with the initial mobile phase composition.
-
Loading: Load the sample onto the cartridge. For liquid loading, inject the dissolved sample. For solid loading, place the dried adsorbent at the top of the cartridge.
-
Gradient Elution: A linear gradient from high aqueous to high organic mobile phase is typically used. A representative gradient is provided in Table 3.
-
Fraction Collection: Collect fractions based on the UV signal.
4. Post-Purification Processing:
-
Analyze fractions by TLC or analytical UPLC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified PROTAC.
Table 3: Representative Reversed-Phase Flash Chromatography Gradient Profile
| Column Volumes | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 - 2 | 95 | 5 |
| 2 - 12 | 95 → 5 | 5 → 95 |
| 12 - 15 | 5 | 95 |
Analytical Characterization
Analytical UPLC-MS is an indispensable tool for monitoring the progress of the purification and for confirming the identity and purity of the final product.
Protocol: Analytical UPLC-MS
1. System and Column:
-
System: An Ultra-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm) for high resolution. A common dimension is 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
2. Method:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: A fast gradient is typically used for analytical purposes (see Table 4).
-
MS Detection: Electrospray ionization (ESI) in positive mode is usually effective for PROTACs.
Table 4: Representative Analytical UPLC-MS Gradient Profile
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.5 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a this compound containing PROTAC.
Purification Workflow
Caption: General workflow for the purification of this compound containing PROTACs.
Logical Relationship of Purification Parameters
Application Notes and Protocols for the Functionalization of HO-PEG21-OH Terminal Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer extensively utilized in drug delivery, bioconjugation, and material science.[1][][3] The terminal hydroxyl (-OH) groups of linear PEG diols, such as HO-PEG21-OH, are primary sites for chemical modification, enabling the introduction of a diverse array of functional groups.[4][5] This functionalization is a critical step in preparing PEG linkers for covalent conjugation to proteins, peptides, small molecules, nanoparticles, and surfaces, thereby enhancing the therapeutic efficacy and pharmacokinetic properties of the conjugated entity.
These application notes provide detailed protocols for the most common and effective methods for functionalizing the terminal hydroxyl groups of this compound. The information herein is intended to guide researchers in selecting and implementing the appropriate chemical strategies to achieve their desired PEG derivatives with high efficiency and purity.
General Workflow for Functionalization
The functionalization of PEG hydroxyl groups typically follows a two-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group is first converted into a more reactive leaving group, such as a tosylate or mesylate. This activation step is crucial for facilitating subsequent nucleophilic substitution reactions.
-
Nucleophilic Substitution: The activated PEG intermediate is then reacted with a nucleophile to introduce the desired functional group.
Figure 1: General workflow for the functionalization of this compound terminal hydroxyl groups.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes common functionalization reactions for this compound, including typical reagents, reaction conditions, and expected yields.
| Functional Group | Activation Method | Nucleophile/Reagent | Typical Yield (%) | Reference |
| Tosylate (-OTs) | Direct Tosylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | >95 | |
| Mesylate (-OMs) | Direct Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | >95 | |
| Azide (-N3) | Tosylation/Mesylation | Sodium azide (NaN3) | >95 | |
| Amine (-NH2) | Tosylation/Mesylation followed by reduction of azide or direct amination | 1. NaN3 then PPh3 or H2/Pd-C 2. Ammonia | >95 | |
| Carboxylate (-COOH) | Oxidation or Reaction with Anhydride | 1. Jones Reagent (CrO3/H2SO4) 2. Succinic anhydride, DMAP | ~92 | |
| Thiol (-SH) | Tosylation/Mesylation | Sodium hydrosulfide (NaSH) | >90 | |
| Thioacetate (-SAc) | Tosylation/Mesylation | Potassium thioacetate | >95 |
Experimental Protocols
Activation of Terminal Hydroxyl Groups
This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (2.5 equivalents per hydroxyl group) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (2 equivalents per hydroxyl group) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Quench the reaction by adding 5% NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield TsO-PEG21-OTs.
Figure 2: Reaction pathway for the ditosylation of this compound.
This protocol is an alternative to tosylation for activating the hydroxyl groups. Mesylates are also excellent leaving groups.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
Follow the same procedure as for ditosylation, substituting methanesulfonyl chloride (MsCl) for p-toluenesulfonyl chloride. Use 2 equivalents of MsCl per hydroxyl group.
Nucleophilic Substitution Reactions
The activated PEG-ditosylate or PEG-dimesylate can be used in a variety of nucleophilic substitution reactions to introduce different functional groups.
Materials:
-
TsO-PEG21-OTs or MsO-PEG21-OMs
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve TsO-PEG21-OTs or MsO-PEG21-OMs (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium azide (NaN3) (5 equivalents per tosylate/mesylate group) to the solution.
-
Heat the reaction mixture to 80-100°C and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of deionized water.
-
Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours.
-
Lyophilize the dialyzed solution to obtain the pure N3-PEG21-N3 product.
Method 1: Reduction of Diazido-PEG21
Materials:
-
N3-PEG21-N3
-
Triphenylphosphine (PPh3) or Palladium on carbon (10% Pd/C)
-
Methanol (for PPh3 reduction) or Ethanol (for hydrogenation)
-
Hydrogen gas supply (for hydrogenation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (for PPh3 reduction)
-
Rotary evaporator
-
Diethyl ether
Procedure (using PPh3):
-
Dissolve N3-PEG21-N3 (1 equivalent) in methanol in a round-bottom flask.
-
Add triphenylphosphine (PPh3) (1.5 equivalents per azide group).
-
Reflux the reaction mixture overnight under an inert atmosphere.
-
Cool the reaction to room temperature and remove the solvent by rotary evaporation.
-
Dissolve the crude product in a minimal amount of DCM and precipitate by adding dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield H2N-PEG21-NH2.
Procedure (using H2/Pd-C):
-
Dissolve N3-PEG21-N3 (1 equivalent) in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the PEG).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Figure 3: Two-step synthesis of diamino-PEG21 from PEG-ditosylate.
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous 1,4-Dioxane or Dichloromethane (DCM)
-
Triethylamine (TEA) (if using DCM)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane or DCM in a round-bottom flask under an inert atmosphere.
-
Add succinic anhydride (2.5 equivalents per hydroxyl group) and DMAP (0.1 equivalents per hydroxyl group). If using DCM, also add triethylamine (2.5 equivalents per hydroxyl group).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the solution in vacuo and then precipitate the product by adding dropwise to cold diethyl ether.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., THF/diethyl ether).
-
Collect the precipitate by filtration and dry under vacuum to yield HOOC-PEG21-COOH.
Characterization of Functionalized PEG
The successful functionalization of this compound should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is a powerful tool to confirm the introduction of new functional groups by observing the appearance of characteristic new peaks and the disappearance or shift of the peaks corresponding to the terminal -CH2-OH protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of new functional groups by their characteristic absorption bands (e.g., azide stretch at ~2100 cm⁻¹, carbonyl stretch of a carboxylic acid at ~1700 cm⁻¹).
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry can be used to determine the molecular weight of the functionalized PEG and confirm the addition of the new end groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution of the polymer and to check for any degradation or cross-linking during the reaction.
Conclusion
The functionalization of the terminal hydroxyl groups of this compound is a versatile and essential step for the development of advanced PEGylated materials for a wide range of biomedical applications. The protocols provided in these application notes offer robust and high-yielding methods for introducing a variety of important functional groups. Careful execution of these procedures and thorough characterization of the resulting products will ensure the successful synthesis of well-defined, functionalized PEG derivatives for research and drug development.
References
Probing Molecular Interactions: Application Notes and Protocols for Ternary Complex Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of ternary complexes, assemblies of three distinct molecular components, is a cornerstone of numerous biological processes, from signal transduction to targeted protein degradation. Understanding the dynamics, stability, and kinetics of these complexes is paramount for basic research and for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1] This document provides detailed application notes and experimental protocols for several key biophysical and cell-based assays used to characterize ternary complex formation.
A ternary complex can be defined as a complex containing three different molecules bound together.[2] In the context of drug discovery, a common example is the complex formed between a target protein (Protein of Interest or POI), a small molecule, and a third protein, often an E3 ubiquitin ligase in the case of PROTACs.[1] The stability and formation of this ternary complex are critical for the efficacy of the therapeutic agent.[1]
Key Parameters in Ternary Complex Assessment
Several key parameters are evaluated to characterize the formation of a PROTAC-induced ternary complex:
-
Binary Affinity: The binding affinity of the small molecule for both the target protein and the E3 ligase individually.[1]
-
Ternary Complex Affinity: The overall avidity of the fully formed ternary complex.
-
Cooperativity (α): A measure of how the binding of the first protein to the small molecule influences the binding of the second protein. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the components assemble more favorably in the ternary complex than would be predicted from their individual binary interactions.
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can be employed to study the formation and kinetics of ternary complexes. The choice of assay depends on factors such as throughput requirements, the need for kinetic data, and sample consumption.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides detailed kinetic information, including association (k_on) and dissociation (k_off) rates, as well as the equilibrium dissociation constant (K_D).
This protocol describes the characterization of a ternary complex formed by an E3 ligase, a PROTAC, and a target protein (POI).
-
Immobilization of E3 Ligase:
-
Activate a sensor chip (e.g., CM5) using a standard amine coupling kit.
-
Inject the purified, biotinylated E3 ligase over the activated surface to achieve the desired immobilization level (e.g., ~100 resonance units).
-
Deactivate the remaining active esters on the surface.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.
-
Regenerate the surface between injections if necessary.
-
Analyze the resulting sensorgrams to determine the K_D for the binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the POI in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
For single-cycle kinetics, inject increasing concentrations of the analyte (e.g., a pre-incubated mixture of PROTAC and target protein) sequentially without regeneration steps, followed by a long dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Use the instrument's software to perform a global fit of the binding curves to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate kinetic and affinity constants.
-
The cooperativity factor (α) can be calculated from the binary and ternary K_D values.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of molecules to the biosensor tip causes a wavelength shift, which is proportional to the number of bound molecules.
This protocol outlines a typical BLI experiment for characterizing a PROTAC-mediated ternary complex.
-
Sensor Preparation:
-
Hydrate streptavidin-coated biosensors in the running buffer.
-
-
Immobilization of E3 Ligase:
-
Immerse the hydrated sensors in a solution containing the biotinylated E3 ligase (e.g., VHL) for a defined period (e.g., 80 seconds) to achieve a desired loading level (e.g., 1-3 nm shift).
-
-
Baseline:
-
Move the sensors to wells containing running buffer to establish a stable baseline.
-
-
Association:
-
Transfer the sensors to wells containing a dilution series of the pre-incubated PROTAC and target protein complex.
-
Monitor the association for a set amount of time.
-
-
Dissociation:
-
Move the sensors back to wells containing only running buffer and monitor the dissociation.
-
-
Data Analysis:
-
Align the sensorgrams to the baseline and dissociation steps.
-
Fit the curves globally using the instrument's analysis software to a suitable binding model to determine k_on, k_off, and K_D.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
This protocol details how to determine the cooperativity of ternary complex formation using ITC.
-
Sample Preparation:
-
Prepare purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
ITC Instrument Setup:
-
Set the desired temperature for the experiment (e.g., 25°C).
-
Equilibrate the instrument and perform control titrations (e.g., buffer into buffer, ligand into buffer) to establish baseline heat of dilution.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Titration 3 (PROTAC into E3 Ligase + Target Protein): Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.
-
Calculate the cooperativity factor (α) from the binary and ternary K_D values.
-
Cell-Based Assays for Ternary Complex Formation
Cell-based assays are crucial for confirming that ternary complex formation occurs within a physiological context.
NanoBRET™ Ternary Complex Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® ligand). This technology is well-suited for studying ternary complex formation in living cells.
This protocol provides a general workflow for a NanoBRET™ assay to detect ternary complex formation.
-
Cell Line and Plasmids:
-
Use a suitable human cell line (e.g., HEK293T).
-
Obtain or create expression vectors for the target protein fused to NanoLuc® luciferase (e.g., POI-NLuc) and an E3 ligase component fused to HaloTag® (e.g., HaloTag-E3 Ligase).
-
-
Cell Transfection:
-
Co-transfect the cells with the POI-NLuc and HaloTag-E3 ligase plasmids.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
Add a dilution series of the PROTAC or small molecule of interest to the wells.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >610 nm) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct for background by subtracting the BRET ratio from control cells (e.g., expressing only the donor).
-
Plot the corrected BRET ratio as a function of the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed in ternary complex formation.
-
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to study protein-protein interactions in vivo or in vitro. A two-step Co-IP approach can be used to specifically test for the formation of ternary complexes.
This protocol describes a two-step Co-IP to verify the interaction between three proteins (Protein A, Protein B, and Protein C).
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) and transfect them with plasmids expressing tagged versions of two of the proteins of interest (e.g., Flag-Protein A and HA-Protein B).
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with anti-Flag magnetic beads to immunoprecipitate Flag-Protein A and its interacting partners.
-
Wash the beads to remove non-specific binders.
-
-
Elution:
-
Elute the captured complexes from the beads using a competitive ligand (e.g., Flag peptide).
-
-
Second Immunoprecipitation:
-
Incubate the eluted sample with anti-HA magnetic beads to immunoprecipitate HA-Protein B and its interacting partners from the eluate of the first IP.
-
Wash the beads thoroughly.
-
-
Western Blot Analysis:
-
Elute the final immunoprecipitated complexes from the beads.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Probe the membrane with antibodies against Flag-Protein A, HA-Protein B, and the endogenous Protein C to confirm the presence of all three proteins in the final immunoprecipitate.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
| Assay | Key Parameters Measured | Typical Values (Example) | Throughput |
| SPR | K_D (binary & ternary), k_on, k_off, Cooperativity (α) | K_D: nM to µM; α: >1 for positive cooperativity | Medium |
| BLI | K_D (binary & ternary), k_on, k_off | K_D: nM to µM | Medium-High |
| ITC | K_D, Stoichiometry (n), ΔH, ΔS, Cooperativity (α) | K_D: nM to µM; α: >1 for positive cooperativity | Low |
| NanoBRET™ | Apparent affinity, Ternary complex formation in cells | EC50 from bell-shaped curve | High |
| Co-IP | Qualitative/Semi-quantitative assessment of interaction | Presence/absence of bands on Western blot | Low |
Visualizations
PROTAC-Mediated Ternary Complex Formation and Degradation Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing polyethylene glycol (PEG) linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2][3] The PEG linker is not merely a spacer; its primary role is to orchestrate the formation of a stable and productive ternary complex, which includes the target protein, the PROTAC, and the E3 ligase.[4][5] The length of this linker is a critical parameter because it dictates the spatial orientation and proximity of the target protein and the E3 ligase.
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If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
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If the linker is too long, it might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. An excessively long linker can also lead to a decrease in potency due to a higher entropic penalty upon binding.
Therefore, optimizing the PEG linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design besides PEG?
A2: While PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and tunable length, other types of linkers are also employed. The most common are alkyl chains of varying lengths. Linkers can also incorporate more rigid structures, such as piperazine, piperidine, or triazole rings, to modulate the conformational flexibility and physicochemical properties of the PROTAC. The choice of linker type can influence solubility, cell permeability, and metabolic stability.
Q3: What is the "hook effect" in the context of PROTACs and how does linker length relate to it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where, at high concentrations, the degradation of the target protein decreases. This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC bound to the target protein or PROTAC bound to the E3 ligase) instead of the productive ternary complex required for degradation. While the hook effect is primarily concentration-dependent, linker design can influence the stability and cooperativity of the ternary complex. A well-optimized linker can promote a more stable ternary complex, potentially mitigating the hook effect by favoring the productive ternary complex over binary complexes.
Q4: How does PEG linker length influence the cellular permeability of a PROTAC?
A4: The linker's length and composition significantly impact a PROTAC's physicochemical properties, including its cellular permeability. Longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to passively diffuse across the cell membrane. However, the hydrophilicity of PEG linkers can also improve the solubility of the PROTAC molecule. Studies have shown that the ability of a PROTAC to adopt folded conformations that shield polar surface areas can correlate with higher cell permeability. Therefore, there is a complex relationship between linker length, conformation, and cell permeability that often needs to be empirically determined.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development and can be attributed to several factors related to the linker.
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate a stable and productive ternary complex, despite good binary affinities. Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even minor changes in length can significantly impact degradation efficacy. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. Solution: Perform cellular uptake assays. Consider modifying the linker to improve physicochemical properties, though this is a complex interplay of factors. |
| Inefficient Ternary Complex Formation | The linker may not be orienting the two proteins correctly for ubiquitination. Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex. |
| Cellular Efflux | The PROTAC may be actively transported out of the cells. Solution: Utilize efflux pump inhibitor assays to determine if your PROTAC is a substrate for these transporters. |
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
The hook effect can complicate dose-response studies and limit the maximum degradation achievable.
| Possible Cause | Recommended Solution |
| High PROTAC Concentrations | At excessive concentrations, binary complexes dominate over the productive ternary complex. Solution: Perform careful and detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect. |
| Low Cooperativity in Ternary Complex Formation | The PROTAC may not be effectively stabilizing the interaction between the target protein and the E3 ligase. Solution: While challenging to directly address through linker length alone, synthesizing linkers with different compositions (e.g., more rigid elements) could alter the conformational dynamics and potentially enhance cooperativity. Biophysical assays (SPR, ITC) can help quantify cooperativity. |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 11 | 9 | ~250 | ~70 |
| PROTAC 12 | 12 | ~100 | ~85 |
| PROTAC 13 | 16 | ~50 | >90 |
| PROTAC 14 | 19 | ~500 | ~60 |
| PROTAC 15 | 21 | >1000 | <50 |
Data are approximated from published graphs for illustrative purposes.
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | < 12 | No degradation observed | - |
| PROTAC B | 12 | Submicromolar | High |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data are based on reported findings for a series of TBK1 degraders.
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This is a fundamental assay to visually and quantitatively measure the reduction in the target protein levels following PROTAC treatment.
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Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody specific to the target protein overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
2. Cell Viability (MTS) Assay
This assay determines the cytotoxic effect of PROTAC-mediated protein degradation, which is particularly relevant for cancer cell lines dependent on the target protein.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of PROTAC that inhibits cell growth by 50%).
3. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.
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Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
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Binary Interaction Analysis: First, inject the PROTAC over the surface to measure its binary binding affinity to the immobilized protein.
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Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
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Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kₒₙ, kₒբբ) and affinity (K₋) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
Technical Support Center: Overcoming Solubility Challenges with HO-PEG21-OH
Welcome to the technical support center for HO-PEG21-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a hydrophilic polymer composed of 21 ethylene glycol units with a terminal hydroxyl group at each end. With an average molecular weight of approximately 899.1 g/mol , it is considered a low molecular weight polyethylene glycol (PEG). Generally, low molecular weight PEGs are soluble in a wide range of polar solvents. This includes water, ethanol, methanol, and many other organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and toluene.[1] PEGs are also soluble in acetone and chlorinated solvents.[2] Gentle heating to 40-50°C can aid dissolution in solvents like toluene and isopropanol.[3] They are typically insoluble in nonpolar solvents such as aliphatic hydrocarbons (e.g., hexane) and ether.[4][5]
Q2: What is the physical state of this compound at room temperature?
A2: Polyethylene glycols with a molecular weight between 700 and 900 g/mol are typically semi-solid at room temperature. Therefore, this compound (MW ≈ 899.1 g/mol ) is expected to be a viscous liquid or semi-solid.
Q3: Does the solubility of PEG change with its molecular weight?
A3: Yes, the molecular weight of polyethylene glycol is a critical factor influencing its solubility. As the molecular weight increases, the solubility in water and many organic solvents tends to decrease. Low molecular weight PEGs, like this compound, are generally more soluble across a broader range of solvents compared to their high molecular weight counterparts.
Q4: Can I heat this compound to facilitate dissolution?
A4: Yes, mild heating is a common and effective method to aid the dissolution of PEGs, especially for those that are semi-solid or dissolve slowly at room temperature. PEGs are stable and can be dissolved in warm water (up to 80-90°C) without adverse effects. For organic solvents, gentle warming to 40-50°C is often sufficient.
Solubility Data
The following table summarizes the solubility of low molecular weight polyethylene glycols, including data relevant to this compound, in various common laboratory solvents. Please note that exact solubility can vary slightly between different batches and is dependent on temperature and the purity of both the PEG and the solvent.
| Solvent | Solubility (mg/mL) | Notes |
| Water | ~630-670 mg/mL | PEGs are highly soluble in water. |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | A stock solution of a PROTAC linker with this compound showed solubility of at least 100 mg/mL. |
| Ethanol | Highly Soluble | Low molecular weight PEGs are readily soluble in ethanol. |
| Methanol | Highly Soluble | Low molecular weight PEGs are readily soluble in methanol. |
| Dichloromethane (DCM) | Highly Soluble | PEGs are soluble in chlorinated hydrocarbons. |
| Tetrahydrofuran (THF) | Soluble | Dissolution may be slow at room temperature but can be accelerated with mild heating. |
| Dimethylformamide (DMF) | Highly Soluble | A common solvent for preparing stock solutions of PEG reagents. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol outlines the steps for dissolving this compound in water to prepare a stock solution.
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Weighing: Accurately weigh the desired amount of this compound in a suitable container.
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Solvent Addition: Add the required volume of deionized or distilled water to the container.
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Dissolution:
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Stir the mixture using a magnetic stirrer at room temperature.
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If dissolution is slow due to the viscous nature of this compound, gently warm the solution to 40-50°C while continuing to stir.
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Vortexing or sonication can also be used to expedite the dissolution process.
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Sterilization (Optional): If a sterile solution is required, it can be filtered through a 0.22 µm or 0.45 µm filter. Autoclaving of PEG solutions is generally not recommended.
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Storage: Store the aqueous solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for creating a concentrated stock solution for use in organic reactions or for further dilution in aqueous buffers.
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Weighing: In a chemical fume hood, weigh the desired amount of this compound into a clean, dry vial.
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Solvent Addition: Add the appropriate volume of anhydrous DMSO (or another suitable organic solvent) to the vial.
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Dissolution:
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Cap the vial and vortex until the PEG is fully dissolved.
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If necessary, sonicate the vial in a water bath for short intervals.
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Gentle warming (up to 40-50°C) can be applied if dissolution is difficult.
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-
Storage: Store the stock solution at -20°C in a tightly sealed container, protected from moisture, especially when using hygroscopic solvents like DMSO.
Troubleshooting Guide
Issue 1: this compound is dissolving very slowly at room temperature.
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Cause: The semi-solid or viscous nature of low molecular weight PEGs can lead to slow dissolution kinetics.
-
Solution:
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Gentle Heating: Warm the solvent and PEG mixture to 40-50°C. This will decrease the viscosity and increase the dissolution rate.
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Increased Agitation: Use a magnetic stirrer at a moderate speed or vortex the solution.
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Sonication: Place the container in a sonicator bath for short periods to break up any clumps and enhance solvent interaction.
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Issue 2: The solution appears cloudy or hazy after dissolution.
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Cause A: Incomplete Dissolution: Microscopic, undissolved particles may still be present.
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Solution: Continue stirring, warming, or sonicating the solution until it becomes clear.
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-
Cause B: Impurities: The solvent or the PEG itself may contain impurities.
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Solution: Ensure the use of high-purity solvents and reagents. If the problem persists, consider filtering the solution through a 0.45 µm filter.
-
-
Cause C: Low Temperature Precipitation (for some organic solvents): The PEG may be precipitating out of the solution if the temperature is too low.
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Solution: Gently warm the solution to see if it clarifies. Store the solution at room temperature if it is stable at that temperature.
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Issue 3: A gel-like substance forms upon adding the solvent.
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Cause: This can happen if the solvent is added too quickly to a large amount of PEG without sufficient agitation, leading to the formation of a partially solvated, gel-like mass on the exterior that prevents the solvent from reaching the interior.
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Solution:
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Add the PEG to the solvent gradually while stirring vigorously.
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Alternatively, add a small amount of solvent to the PEG first to create a paste, and then add the remaining solvent in portions with thorough mixing between additions.
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Visualizations
References
troubleshooting low yield in PROTAC synthesis with PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my PROTAC synthesis with a PEG linker consistently low?
A1: Low yields in PROTAC synthesis involving PEG linkers can stem from several factors:
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Inefficient Coupling Reactions: Amide bond formation is a common step in PROTAC synthesis. The choice of coupling reagents, reaction time, and temperature can significantly impact yield. For instance, sterically hindered starting materials may require more potent coupling agents like HATU or PyBOP and extended reaction times.
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Difficult Purification: The flexible and often amphiphilic nature of PEG linkers can lead to challenges in purification. PROTACs with PEG linkers may exhibit poor solubility in common chromatography solvents or streak on silica gel, resulting in product loss during purification.
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Side Reactions: The hydroxyl groups within the PEG linker can potentially undergo side reactions if not properly protected or if harsh reaction conditions are used. Additionally, intramolecular cyclization can be a competing reaction, especially with longer, more flexible PEG linkers.
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Starting Material Quality: The purity of the starting materials, including the PEG linker itself, is crucial. Impurities can interfere with the reaction and complicate purification. It is advisable to use high-purity, monodisperse PEG linkers.[1][2]
Q2: How does the length of the PEG linker affect the synthesis and yield?
A2: The length of the PEG linker is a critical parameter that influences not only the biological activity of the PROTAC but also its synthesis.[1][3]
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Synthesis: Longer PEG linkers can sometimes lead to lower yields due to increased flexibility, which can promote intramolecular side reactions over the desired intermolecular coupling. They can also exacerbate purification challenges.
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Biological Activity: The linker length dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[3] An optimal linker length must be determined empirically for each target-ligase pair. Excessively long linkers might lead to a higher entropic penalty upon binding, potentially reducing potency.
Q3: What are the best practices for purifying PROTACs with PEG linkers?
A3: Purification of PEGylated PROTACs often requires optimization. Here are some best practices:
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Chromatography Selection: Reverse-phase high-performance liquid chromatography (RP-HPLC) is frequently the method of choice for purifying PROTACs with PEG linkers due to their polar nature.
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Column and Solvent System: A C18 column is commonly used for RP-HPLC. A gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid or trifluoroacetic acid, is typically employed to achieve good separation.
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Flash Chromatography: For less polar PROTACs or intermediates, flash column chromatography on silica gel can be effective. However, the polarity of the PEG chain can cause streaking. Using a more polar solvent system or adding a small amount of a modifier like methanol to the mobile phase can sometimes mitigate this issue.
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Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring reaction progress and identifying fractions containing the desired product during purification.
Q4: How can I confirm the identity and purity of my synthesized PROTAC?
A4: A combination of analytical techniques is necessary to confirm the structure and assess the purity of the final PROTAC product:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the PROTAC, matching the observed mass to the calculated mass. LC-MS is invaluable for assessing purity by integrating the peak area of the PROTAC relative to any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation, ensuring that the peaks corresponding to the target protein ligand, the E3 ligase ligand, and the PEG linker are present and in the correct ratios.
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High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound, ideally showing a single major peak.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of PROTACs with PEG linkers.
Issue 1: Low Yield in Amide Coupling Step
| Potential Cause | Troubleshooting Suggestion |
| Inefficient activation of carboxylic acid | Use a more potent activating agent like HATU or PyBOP in the presence of a non-nucleophilic base such as DIPEA. Ensure all reagents are anhydrous, as water can quench the activated species. |
| Steric hindrance | Increase the reaction temperature and/or extend the reaction time. Consider using a less sterically hindered starting material if possible. |
| Low nucleophilicity of the amine | For poorly nucleophilic amines (e.g., anilines in pomalidomide), specialized conditions may be required. This could involve using a stronger base or a different coupling strategy. |
| Poor solubility of reactants | Use a solvent in which all reactants are fully soluble, such as anhydrous DMF or DMSO. Gentle heating may be required to achieve complete dissolution. |
Issue 2: Difficulty in Product Purification by Column Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Product streaking on silica gel column | Add a modifier to the mobile phase, such as a small percentage of methanol or triethylamine (for basic compounds). Consider switching to reverse-phase chromatography. |
| Co-elution of product with impurities | Optimize the solvent gradient in flash chromatography or HPLC to improve resolution. Ensure the reaction has gone to completion to minimize starting material contamination. |
| Product is not eluting from the column | The product may be too polar for the chosen solvent system. Increase the polarity of the mobile phase. For reverse-phase HPLC, this means decreasing the percentage of the organic solvent. |
| Low product recovery after purification | The product may be adsorbing to the silica gel. Pre-treating the silica with a base (for basic compounds) or using a different stationary phase (e.g., alumina) may help. Ensure complete extraction of the product from aqueous layers during workup. |
Issue 3: Incomplete Reaction or Presence of Side Products
| Potential Cause | Troubleshooting Suggestion | | Reaction has not gone to completion | Increase the reaction time and/or temperature. Add a slight excess (1.1-1.2 equivalents) of one of the coupling partners. Monitor the reaction closely by LC-MS to determine the optimal reaction time. | | Presence of unexpected side products | Analyze the side products by LC-MS to identify their structures. This can provide clues about the side reactions occurring (e.g., hydrolysis, cyclization). Consider lowering the reaction temperature or using milder reagents. | | Degradation of starting materials or product | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. Use high-purity, anhydrous solvents. |
Data Presentation
Table 1: Representative Yields for PROTAC Synthesis Steps with PEG Linkers
| Reaction Step | Reactants | Reagents | Solvent | Conditions | Typical Yield | Reference |
| Amide Coupling | Carboxylic acid, Amine-PEG-Linker | HATU, DIPEA | DMF | Room Temp, 4h | 60-80% | |
| Nucleophilic Substitution | Phenol (e.g., JQ1), Bromo-PEG-Linker | K₂CO₃ | DMF | 60°C, 16h | 70-85% | |
| Boc Deprotection | Boc-protected Amine-PEG-PROTAC | TFA, DCM | DCM | Room Temp, 2h | >95% (crude) | |
| Final Amide Coupling | Pomalidomide, Amine-PEG-JQ1 | HATU, DIPEA | DMF | Room Temp, 4h | 50-70% | |
| Click Chemistry (CuAAC) | Alkyne-Linker, Azide-Ligand | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temp, 12-24h | Up to 90% |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Table 2: Impact of Linker Type on PROTAC Performance (Illustrative Data)
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Target Protein |
| PROTAC A | PEG | 12 | 150 | 85 | BRD4 |
| PROTAC B | PEG | 16 | 50 | 95 | BRD4 |
| PROTAC C | PEG | 20 | 200 | 80 | BRD4 |
| PROTAC D | Alkyl | 12 | 300 | 70 | BRD4 |
| PROTAC E | Rigid (Piperazine) | 14 | 25 | >95 | BRD4 |
This table presents hypothetical data to illustrate the general trends observed in PROTAC development. Optimal linker length and composition are target-dependent.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize a PROTAC
This protocol describes a general method for the final amide coupling step to connect a linker-functionalized ligand with the second ligand.
Materials:
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Carboxylic acid-functionalized ligand (1.0 eq)
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Amine-functionalized PEG-linker-ligand intermediate (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄
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Reaction vial, magnetic stirrer, and nitrogen/argon supply
Procedure:
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To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
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Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Add a solution of the amine-functionalized PEG-linker-ligand intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative RP-HPLC to afford the final PROTAC.
Protocol 2: Western Blotting for Assessment of PROTAC-Mediated Protein Degradation
This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
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Cell line expressing the target protein
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Cell culture medium and supplements
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PROTAC stock solution (in DMSO) and vehicle control (DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a membrane.
-
Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A logical flowchart for troubleshooting low yield in PROTAC synthesis.
References
stability of HO-Peg21-OH in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of HO-PEG21-OH in various solvent systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of Polyethylene Glycol (PEG) polymers like this compound is primarily influenced by several factors:
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Temperature: Elevated temperatures accelerate the degradation process. It is recommended to store PEG solutions at low temperatures, with frozen storage (-20°C) being more stable than refrigerated (4°C) conditions.[1][2]
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Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG chain.[1] Purging solutions with an inert gas like argon can minimize this effect.[1][2]
-
Light: Exposure to light, particularly UV light, can promote degradation. Storing solutions in amber vials or protected from light is advisable.
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of the ether bonds in the PEG backbone, although PEGs are generally considered stable to acid and alkali.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Q2: What are the common degradation products of this compound?
A2: Degradation of this compound, typically through oxidation, can lead to the formation of various impurities. The aging of PEGs can result in increased levels of aldehydes, carboxylates, and peroxides. This process can also lead to a reduction in pH and an increase in the ionic strength of the solution. Common degradation products identified in studies of various PEGs include formaldehyde, formic acid, acetaldehyde, and glycolic acid.
Q3: In which common laboratory solvents is this compound soluble and what are the general stability considerations?
A3: this compound, being a low molecular weight PEG, is soluble in a wide range of solvents.
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Aqueous Solutions (e.g., Water, PBS): While highly soluble, aqueous solutions are susceptible to oxidative degradation, especially if not stored properly (e.g., exposed to light, oxygen, or high temperatures). Aqueous solutions of some related compounds are recommended to be freshly prepared.
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Polar Organic Solvents (e.g., Ethanol, Methanol): PEGs are generally soluble and stable in alcohols. These can be good alternatives to aqueous solutions for stock solutions.
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Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Low molecular weight PEGs are soluble in these solvents. Stock solutions in these solvents are generally more stable than aqueous solutions, especially when stored at low temperatures and protected from light.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): PEGs are soluble in these solvents.
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Non-polar Organic Solvents (e.g., Hydrocarbons): PEGs are generally insoluble in non-polar solvents.
For creating stock solutions, solvents such as ethanol, DMSO, or DMF are often recommended. It is good practice to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation of this compound in an Aqueous Buffer
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Possible Cause: You have diluted a stock solution of this compound in an organic solvent into an aqueous buffer, and the PEG is precipitating due to its lower solubility in the final mixture. This is a common issue when the concentration of the organic solvent in the final solution is not sufficient to maintain solubility.
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Solution:
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Increase the amount of organic solvent in the final aqueous solution if your experimental conditions permit.
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Prepare the final solution by adding the aqueous buffer to the organic stock solution slowly while vortexing.
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Consider using a different co-solvent that is miscible with your aqueous buffer and in which this compound has high solubility.
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Sonication may help to redissolve small amounts of precipitate.
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Issue 2: Inconsistent Experimental Results Over Time Using the Same this compound Solution
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Possible Cause: Your this compound solution may be degrading over time, leading to changes in its chemical properties and the presence of impurities. Aging of PEG solutions can affect experiments; for instance, protein crystals grown in aged PEG solutions may not grow in fresh solutions and vice versa.
-
Solution:
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Prepare fresh solutions for each experiment, especially for aqueous solutions.
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Store stock solutions appropriately:
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Store at -20°C or -80°C for long-term storage.
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Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.
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Protect from light by using amber vials or wrapping vials in aluminum foil.
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Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
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-
Monitor the pH and conductivity of your aqueous solutions over time. A decrease in pH and an increase in conductivity can indicate degradation.
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Quantitative Stability Data
The following tables provide representative data on the stability of this compound in different solvent systems under accelerated degradation conditions (e.g., elevated temperature). These are illustrative values based on general PEG stability knowledge.
Table 1: Stability of this compound in Different Solvents at 40°C over 4 Weeks
| Solvent System | % Initial this compound Remaining (Week 1) | % Initial this compound Remaining (Week 2) | % Initial this compound Remaining (Week 4) | Key Degradation Products |
| Deionized Water | 98.2% | 95.5% | 90.1% | Formic Acid, Acetaldehyde |
| PBS (pH 7.4) | 97.5% | 94.8% | 88.5% | Formic Acid, Glycolic Acid |
| Ethanol | 99.5% | 98.8% | 97.2% | Low levels of ethyl esters |
| DMSO | 99.8% | 99.5% | 99.0% | Trace oxidation products |
| 50:50 Water:Ethanol | 98.8% | 97.0% | 94.3% | Formic Acid, Acetaldehyde |
Table 2: Effect of Storage Conditions on this compound Stability in Aqueous Solution (PBS, pH 7.4) over 3 Months
| Storage Condition | % Initial this compound Remaining (Month 1) | % Initial this compound Remaining (Month 3) | Change in pH |
| Room Temperature (25°C), Exposed to Light | 92.1% | 80.5% | -1.5 |
| Room Temperature (25°C), Protected from Light | 96.5% | 91.2% | -0.8 |
| Refrigerated (4°C), Protected from Light | 99.2% | 97.8% | -0.3 |
| Frozen (-20°C), Protected from Light | >99.8% | >99.5% | < -0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 10 mg/mL in the desired solvent (e.g., water, PBS, ethanol, DMSO).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Incubate the stock solution at 60°C for 7 days in a temperature-controlled oven, protected from light.
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Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark.
-
-
Sample Analysis:
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At specified time points, withdraw aliquots of the stressed samples.
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Analyze the samples using a validated stability-indicating analytical method, such as HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.
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Quantify the remaining this compound and any degradation products by comparing peak areas to a standard of the unstressed compound.
-
Protocol 2: Quantitative Analysis of this compound and Degradation Products by HPLC-CAD
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 10-90% B over 20 minutes).
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
-
-
Analysis:
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Inject the samples into the HPLC system.
-
Identify the peak for this compound based on the retention time of a reference standard.
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New peaks observed in the chromatograms of the stressed samples are indicative of degradation products.
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Quantify the percentage of degradation by calculating the relative peak areas.
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Visualizations
References
Technical Support Center: Purifying Long-Chain PEGylated Molecules
Welcome to the technical support center for challenges in the purification of long-chain PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying long-chain PEGylated molecules?
A1: The PEGylation process often results in a complex mixture of products, including the desired PEGylated molecule, unreacted protein, excess polyethylene glycol (PEG), and various PEGylated isomers (molecules with the same number of PEG chains attached at different sites) or species with varying numbers of attached PEG molecules.[] The main challenges stem from the high polydispersity of long-chain PEGs and the similar physicochemical properties of the different species in the mixture, making separation difficult.[2][3]
Q2: Why is it difficult to separate unreacted long-chain PEG from the PEGylated product?
A2: Long-chain PEGs can have a large hydrodynamic radius, similar to that of the PEGylated protein itself. This size similarity can lead to co-elution during size exclusion chromatography (SEC), a technique that separates molecules based on their size.[4][5]
Q3: Can I use a single purification step to get a pure long-chain PEGylated molecule?
A3: While a single purification step might be sufficient for removing bulk impurities, achieving high purity of a specific PEGylated species, especially with long-chain PEGs, often requires a multi-step purification strategy. Combining different chromatography techniques that separate based on different principles (e.g., size, charge, and hydrophobicity) is generally more effective.
Q4: How does the length of the PEG chain affect purification?
A4: As the PEG chain length increases, the physicochemical properties of the PEGylated molecule become more dominated by the PEG moiety. This can mask the properties of the parent molecule, making it difficult to achieve separation based on charge or hydrophobicity. Longer PEG chains also increase the hydrodynamic radius, which can complicate separation by size exclusion chromatography.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of long-chain PEGylated molecules using various chromatography techniques.
Size Exclusion Chromatography (SEC)
Problem 1: Co-elution of PEGylated product and free PEG.
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Possible Cause: The hydrodynamic radii of the long-chain PEG and the PEGylated molecule are too similar for effective separation by the selected SEC column.
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Troubleshooting Steps:
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Optimize Column Selection: Choose an SEC column with a fractionation range that provides better resolution for the molecular weight of your target conjugate.
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Adjust Mobile Phase: Modifying the ionic strength of the mobile phase can sometimes alter the hydrodynamic volume of the molecules and improve separation.
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Employ a Different Technique: Consider using a complementary technique like ion-exchange or hydrophobic interaction chromatography as a subsequent purification step.
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Problem 2: Poor resolution between different PEGylated species (e.g., mono- vs. di-PEGylated).
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Possible Cause: The size difference between the species is not significant enough for the SEC column to resolve them. This is particularly true for higher degrees of PEGylation.
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Troubleshooting Steps:
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Increase Column Length: Using a longer column or connecting two columns in series can enhance resolution.
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Decrease Flow Rate: A lower flow rate can improve separation efficiency.
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Alternative Chromatography: Ion-exchange chromatography (IEX) is often more effective at separating species with different degrees of PEGylation due to the charge-shielding effect of the PEG chains.
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Ion-Exchange Chromatography (IEX)
Problem 1: Poor binding of highly PEGylated species to the column.
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Possible Cause: The long PEG chains can shield the charges on the protein surface, leading to weaker interactions with the IEX resin. This "charge-shielding effect" reduces the molecule's net charge, preventing it from binding effectively.
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Troubleshooting Steps:
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Select Appropriate Resin: Use a resin with a higher charge density or a different ligand.
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Optimize Buffer pH: Adjust the pH of the buffer to maximize the charge of the protein portion of the molecule.
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Lower Initial Salt Concentration: Start with a very low ionic strength buffer to promote binding.
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Problem 2: Inability to separate positional isomers.
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Possible Cause: Positional isomers have the same number of PEG chains and thus a similar overall charge, making separation difficult.
-
Troubleshooting Steps:
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High-Resolution Resins: Employ high-performance IEX columns designed for high resolution.
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Optimize Elution Gradient: Use a shallow salt gradient to improve the separation of species with subtle charge differences.
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Consider Other Techniques: Reversed-phase chromatography (RPC) can sometimes separate positional isomers based on differences in hydrophobicity.
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Hydrophobic Interaction Chromatography (HIC)
Problem 1: Unpredictable elution behavior of PEGylated molecules.
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Possible Cause: The hydrophobicity of a protein is altered upon PEGylation. Furthermore, PEGs themselves can interact with HIC resins, leading to complex retention behavior. The presence of free PEG in the sample can also interfere with the binding of the PEGylated protein.
-
Troubleshooting Steps:
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Screen Different Resins: Test a variety of HIC resins with different hydrophobic ligands (e.g., butyl, phenyl, octyl) to find one that provides the best separation.
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Optimize Salt Concentration: Carefully adjust the type and concentration of the salt in the binding buffer to modulate the hydrophobic interactions.
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Remove Free PEG First: Use a preliminary purification step, such as SEC or ultrafiltration, to remove the majority of the unreacted PEG before HIC.
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Quantitative Data Summary
The following tables summarize key parameters for different chromatography techniques used in the purification of PEGylated molecules.
Table 1: Comparison of Chromatography Techniques for PEGylated Molecule Purification
| Technique | Principle of Separation | Advantages | Common Challenges |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Good for removing small molecules and unreacted protein. | Co-elution of long-chain PEG and product; poor resolution of highly PEGylated species. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Effective for separating based on the degree of PEGylation and positional isomers. | Charge shielding by long PEG chains can lead to poor binding. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Can be a useful orthogonal method to IEX. | Unpredictable behavior due to PEG's own hydrophobicity; low capacity and resolution. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Can separate positional isomers. | Can cause denaturation of some proteins; complex interactions with PEGylated molecules. |
Experimental Protocols
Protocol 1: Two-Step Purification of PEGylated rhG-CSF using Ion-Exchange Chromatography
This protocol describes a method for the separation and purification of PEGylated recombinant human granulocyte colony-stimulating factor (rhG-CSF).
Step 1: Cation-Exchange Chromatography (CEX)
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Objective: To separate PEGylated rhG-CSF from the unreacted native protein.
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Column: SP Sepharose Fast Flow.
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Equilibration Buffer: 20 mM sodium acetate, pH 4.5.
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Loading: The PEGylation reaction mixture is loaded onto the equilibrated column.
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Elution: A linear gradient of 0 to 1.0 M NaCl in the equilibration buffer is applied. The PEGylated rhG-CSF will elute at a lower salt concentration than the unmodified rhG-CSF due to charge shielding.
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Analysis: Fractions are analyzed by SDS-PAGE to identify those containing the PEGylated protein.
Step 2: Anion-Exchange Chromatography (AEX)
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Objective: To separate mono-, di-, and tri-PEGylated rhG-CSF species and remove excess free PEG.
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Column: Q Sepharose Fast Flow.
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Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.
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Loading: The pooled fractions containing PEGylated rhG-CSF from the CEX step are buffer-exchanged into the AEX equilibration buffer and loaded onto the column.
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Elution: A linear gradient of 0 to 0.5 M NaCl in the equilibration buffer is applied. The different PEGylated species will elute at different salt concentrations.
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Analysis: Fractions are analyzed by SDS-PAGE and other relevant analytical techniques to confirm the purity of the different PEGylated species.
Visualizations
References
Technical Support Center: Improving Cell Permeability of PROTACs with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high biochemical binding affinity but poor degradation of the target protein in cellular assays. Could this be a cell permeability issue?
A: Yes, this is a common challenge. A significant disconnect between biochemical potency and cellular activity often points to poor cell permeability.[1] PROTACs are large molecules, frequently with high molecular weights (MW > 800 Da) and polar surface areas, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2] These properties can significantly hinder their ability to passively diffuse across the cell membrane.[1][3] If the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively form the necessary ternary complex (Target Protein-PROTAC-E3 Ligase) to induce degradation, regardless of its in-vitro binding affinity.
Q2: What are the advantages and disadvantages of using PEG linkers to improve PROTAC solubility and permeability?
A: PEG linkers are widely used due to their distinct properties, which offer both benefits and drawbacks.
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Advantages:
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Increased Solubility: PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic. This property improves the water solubility of the PROTAC molecule, which is often a challenge for these large compounds.
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Biocompatibility: PEGs are generally considered biocompatible and can improve the pharmacokinetic properties of the PROTAC.
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Tunability: The length of the PEG chain can be easily modified, allowing for systematic optimization of the linker length to achieve efficient degradation.
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Conformational Flexibility: The flexibility of PEG linkers can help in the formation of a stable and productive ternary complex. Some studies suggest PEG linkers are more likely to adopt folded conformations that can mask polar surfaces and improve permeability.
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-
Disadvantages:
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Reduced Metabolic Stability: Compared to more rigid alkyl linkers, PEG linkers may have lower metabolic stability in vivo.
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Potential for Low Permeability: While improving solubility, the inherent polarity of PEG linkers can sometimes negatively impact passive diffusion across the cell membrane. The effect is highly dependent on the overall molecular properties.
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Synthesis Challenges: The synthesis of precisely defined, monodisperse PEG linkers can be more complex and costly compared to simple alkyl chains.
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Q3: How does the length of the PEG linker impact PROTAC cell permeability and degradation efficiency?
A: Linker length is a critical parameter that must be empirically optimized for each specific PROTAC system.
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Impact on Permeability: Generally, increasing the length of a PEG linker leads to an increase in molecular weight and polar surface area, which is expected to decrease passive membrane permeability. Several studies have shown that PROTACs with shorter PEG linkers exhibit higher permeability compared to their longer-linker counterparts. For example, in one study, permeability was reduced by half with the addition of just one or two PEG units.
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Impact on Degradation: The optimal linker length is a balance. If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting ternary complex formation. If the linker is too long, it may not effectively bring the two proteins into the correct proximity for efficient ubiquitination. Studies have shown that while a 12-atom and a 16-atom PEG linker had similar binding affinities, the 16-atom linker was significantly more potent at degrading the target. Therefore, a range of linker lengths must be synthesized and tested to find the optimal balance between permeability and degradation efficacy.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
A: The "hook effect" describes a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC, leading to a characteristic bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. This is a critical consideration in cellular assays, as an unusually high concentration might be used to compensate for suspected low permeability, which could inadvertently lead to weaker degradation due to the hook effect.
Troubleshooting Guides
Problem 1: My PROTAC shows weak or no target degradation in cellular assays.
This is a multifaceted problem that requires systematic investigation. The workflow below can help diagnose the underlying issue.
Caption: Troubleshooting workflow for poor PROTAC activity.
Step 1: Evaluate Cell Permeability and Intracellular Concentration
Possible Cause: The most common reason for a potent biochemical inhibitor to fail in a cellular context is its inability to cross the cell membrane and reach its target.
Solutions & Experimental Protocols:
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Directly Measure Permeability: Use established in vitro assays to quantify the permeability of your PROTAC.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells, which form tight junctions and express transporters. It can provide insights into both passive diffusion and active transport/efflux. Note that low recovery can be an issue with PROTACs in this assay, which can sometimes be improved by adding BSA to the buffer.
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Cellular Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm that the PROTAC is binding its target inside the cell, providing an indirect measure of permeability.
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Modify the PROTAC Linker: If permeability is confirmed to be low, rational linker modification is a key strategy.
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Shorten the PEG Linker: As a general trend, shorter linkers often result in more permeable compounds.
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Replace PEG with Alkyl Chains: In some cases, replacing a hydrophilic PEG linker with a more lipophilic alkyl linker can improve permeability, though this is scaffold-dependent and can reduce solubility.
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Introduce Rigid Moieties: Incorporating cyclic structures like piperazine or piperidine into the linker can enhance both permeability and metabolic stability.
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Induce Intramolecular Hydrogen Bonding (IMHB): Designing the PROTAC to form internal hydrogen bonds can mask polar groups, effectively "folding" the molecule into a more compact, less polar conformation that can more easily cross the cell membrane.
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Data Presentation: Impact of Linker Modification on Permeability
The following table summarizes illustrative data on how linker modifications can affect physicochemical properties and permeability.
| PROTAC Modification Strategy | Example Change | ALogP | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Rationale for Improvement |
| Amide-to-Ester Substitution | Replace linker amide with an ester | 3.5 → 4.2 | 0.5 (Low) → 2.5 (Medium) | Reduces hydrogen bond donor count and polarity. |
| Shorten PEG Linker | 3-unit PEG → 2-unit PEG | Varies | 0.03 (Low) → 0.6 (Medium) | Decreases MW and polar surface area. |
| Replace PEG with Alkyl | 1-unit PEG → Alkyl chain | Varies | 0.005 (Low) → 0.002 (Very Low) | Can increase lipophilicity but may decrease permeability if solubility becomes limiting or IMHB is disrupted. Effect is highly context-dependent. |
| Incorporate Cyclic Moieties | Linear Alkyl → Piperazine-containing | Varies | Low → Improved | Increases rigidity and can improve solubility and permeability. |
Note: Data is illustrative, based on trends reported in the literature. Actual values are highly dependent on the specific PROTAC scaffold.
Problem 2: My dose-response curve is bell-shaped (Hook Effect).
Possible Cause: At high concentrations, your PROTAC is forming non-productive binary complexes, which compete with the formation of the productive ternary complex needed for degradation.
Caption: The Hook Effect: Optimal vs. High PROTAC concentrations.
Solutions:
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Confirm with a Full Dose-Response Curve: Test a wide range of PROTAC concentrations (e.g., 10-point, 3-fold serial dilution starting from ~10 µM down to pM levels) to fully characterize the relationship and identify the optimal concentration range for degradation.
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Enhance Ternary Complex Stability: If the hook effect is severe, it may indicate a poorly optimized linker or weak cooperativity in the ternary complex. Re-evaluating the linker design (length, composition, and attachment points) can improve the stability of the ternary complex and mitigate the hook effect.
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Use Ternary Complex Assays: Biophysical assays like TR-FRET or AlphaLISA can also show a bell-shaped curve, confirming that the hook effect is due to the formation of binary complexes at high concentrations.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive diffusion of a PROTAC across a lipid-infused artificial membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Materials:
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96-well filter plate (Donor plate, e.g., Millipore MultiScreen-IP)
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96-well acceptor plate
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Phospholipid solution (e.g., phosphatidylcholine in dodecane)
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Test PROTAC and control compounds
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Phosphate-buffered saline (PBS), pH 7.4
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LC-MS/MS for quantification
Methodology:
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Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
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Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
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Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).
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Start Assay: Carefully add 150-200 µL of the donor solution to each well of the coated donor plate.
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Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. Cover the assembly and incubate at room temperature for a defined period (e.g., 4-18 hours).
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Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
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Calculate Permeability: Calculate the effective permeability (Pₑ) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
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Cell line expressing the target protein
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PROTAC compound
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Cell culture medium and reagents
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Lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels, running and transfer buffers
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PVDF or nitrocellulose membrane
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Primary antibody for the target protein
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
Methodology:
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Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
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SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
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Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence imaging system.
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Data Analysis: Perform densitometry analysis to quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control for each sample. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).
References
Technical Support Center: Mitigating Steric Hindrance with Flexible PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in their experiments. The following information details how flexible Polyethylene Glycol (PEG) linkers can be effectively utilized to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how do flexible PEG linkers help mitigate it?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction or intermolecular interaction.[1][2] In bioconjugation, this can prevent a labeling reagent from accessing its target functional group or impede the binding of a conjugated molecule to its biological target.[3] Flexible PEG linkers act as spacers, creating distance between the conjugated molecules.[4] This increased separation minimizes spatial obstruction, allowing for more efficient reactions and preserving the biological activity of the molecules involved.[4] The hydrophilicity of PEG linkers also improves the solubility and stability of the resulting conjugate.
Q2: How does the length of a PEG linker impact its effectiveness in overcoming steric hindrance?
A2: The length of the PEG linker is a critical parameter that requires careful consideration.
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Too short: A linker that is too short may not provide sufficient separation between the conjugated molecules, leading to continued steric clash and potentially reduced biological activity.
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Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance. It can also lead to increased flexibility which in some cases may negatively impact the stability of the conjugate. In nanoparticle applications, very long linkers can lead to ligand entanglement, reducing binding events.
The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Q3: What are the common types of reactive groups used with PEG linkers for bioconjugation?
A3: The choice of reactive group depends on the available functional groups on your target molecule. Common reactive groups include:
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N-hydroxysuccinimide (NHS) esters: These react with primary amines, such as those on lysine residues of proteins.
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Maleimides: These selectively react with free sulfhydryl (thiol) groups on cysteine residues to form stable thioether bonds.
-
Azides and Alkynes: These are used in "click chemistry" reactions, which are known for their high efficiency and specificity.
Q4: Can the PEG linker itself cause any experimental issues?
A4: Yes, while beneficial, the PEG linker can sometimes be the source of problems. The PEG chain itself can occasionally cause steric hindrance, especially in crowded molecular environments. Additionally, impurities in the PEG reagent, such as PEG diol in a monofunctional PEG reagent, can lead to undesired side products and lower yields. It is crucial to use high-purity PEG reagents from a reputable supplier.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance at Conjugation Site: The target functional group is in a sterically hindered location, preventing the PEG linker from accessing it. | - Use a PEG linker with a longer, more flexible chain to provide greater reach. - Consider switching to a different conjugation chemistry that targets a more accessible functional group. |
| Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time. | - Optimize the pH for your specific chemistry (e.g., pH 7.2-8.0 for NHS esters, pH 6.5-7.5 for maleimides). - Most conjugations perform well at room temperature for 1-2 hours or at 4°C overnight. |
| Hydrolysis of Reactive Groups: NHS esters are prone to hydrolysis, especially at high pH. Maleimides can also hydrolyze over time. | - Prepare fresh solutions of your PEG reagent immediately before use. - Ensure the reaction buffer is free of primary amines if using NHS esters. |
| Oxidation of Thiols (for maleimide chemistry): Target cysteine residues may have formed disulfide bonds. | - Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation. Ensure the reducing agent is removed before adding the maleimide-PEG linker. |
| Inactive Reagents: The PEG reagent may have degraded due to improper storage or handling. | - Use fresh, high-quality PEG reagents and store them according to the manufacturer's instructions. |
Problem 2: Loss of Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| PEGylation at or near the Active Site: The PEG chain is sterically hindering the active site of the biomolecule. | - Use a shorter PEG linker to reduce the "shielding" effect. - Protect the active site with a reversible inhibitor during the conjugation reaction. - Consider site-specific conjugation methods to direct PEGylation away from the active site. |
| Conformational Changes: The attachment of the PEG chain induces a change in the biomolecule's structure, affecting its function. | - Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy. - Optimize reaction conditions (e.g., lower temperature) to minimize the risk of denaturation. |
Problem 3: Aggregation of the Final Conjugate
| Possible Cause | Recommended Solution |
| Insufficient PEGylation: The degree of PEGylation is too low to provide an adequate hydrophilic shield. | - Increase the molar ratio of the PEG reagent to the biomolecule during the reaction. - Adjust other reaction conditions like reaction time to increase the degree of PEGylation. |
| Hydrophobic Payload (in ADCs): The hydrophobic nature of the drug payload can lead to aggregation. | - Incorporating hydrophilic PEG linkers can mitigate aggregation issues, even at higher drug-to-antibody ratios (DARs). |
Quantitative Data on PEG Linker Length
The length of the PEG spacer can significantly impact the properties of bioconjugates, particularly for Antibody-Drug Conjugates (ADCs).
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Average DAR | Reference |
| PEG4 | 3.5 | |
| PEG8 | 3.8 | |
| PEG12 | 4.1 | |
| PEG24 | 7.2 | |
| Data is representative and can vary based on the specific antibody, drug, and conjugation conditions. |
Table 2: In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Tumor Growth Inhibition (%) | Reference |
| PEG4 | 55% | |
| PEG8 | 75% | |
| PEG24 | 95% | |
| Results are from a xenograft mouse model and demonstrate that longer PEG linkers can enhance in vivo efficacy, particularly for hydrophobic payloads. |
Table 3: Effect of PEG Linker Length on Cellular Uptake
| PEG Linker (MW) | Cellular Uptake (Normalized) | Reference |
| 2 kDa | 1.00 | |
| 5 kDa | 1.05 | |
| 10 kDa | 1.10 | |
| In this study, while in vitro cellular uptake showed no significant difference with varying PEG linker lengths, the in vivo tumor accumulation and therapeutic effect were significantly enhanced with longer PEG linkers. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
NHS-Ester-PEG linker
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein
This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein with free sulfhydryl group(s)
-
Maleimide-PEG linker
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA)
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching reagent (e.g., cysteine or beta-mercaptoethanol)
-
Purification system (e.g., SEC column, dialysis)
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in disulfide bonds, reduce the protein with a suitable reducing agent (e.g., TCEP). Immediately remove the reducing agent using a desalting column. Dissolve the protein in the reaction buffer.
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG in the reaction buffer immediately before use.
-
Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution. The reaction is typically performed at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding a small molecule with a free thiol (e.g., cysteine or beta-mercaptoethanol) to react with any unreacted maleimide groups.
-
Purification: Purify the PEGylated protein using a method such as size exclusion chromatography or dialysis to remove unreacted reagents.
-
Characterization: Analyze the purified product by mass spectrometry to confirm the conjugation and by SDS-PAGE to assess the increase in molecular weight.
Visualizations
Caption: Mitigation of steric hindrance using a flexible PEG linker.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: General experimental workflow for PEGylation.
References
Technical Support Center: The Role of HO-Peg21-OH Linker in Ternary Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HO-Peg21-OH linker in the formation of ternary complexes, such as those in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general role of a PEG linker, like this compound, in a PROTAC?
A1: In PROTACs, a Polyethylene Glycol (PEG) linker connects a ligand that binds to a target Protein of Interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1] This bridging action forms a ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step in proximity-induced protein degradation.[2] The linker's length, flexibility, and chemical properties are critical in ensuring a productive ternary complex formation that leads to efficient ubiquitination and subsequent degradation of the target protein.[2][3] PEG linkers are commonly used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4]
Q2: How does the length of a PEG linker, such as the 21-unit length in this compound, impact ternary complex stability?
A2: The length of the PEG linker is a critical parameter for the stability and productivity of the ternary complex. If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. The optimal linker length, such as the 21 PEG units in this compound, allows for a favorable conformation of the ternary complex, potentially increasing positive cooperativity and stability. For some systems, longer linkers have been shown to mediate more efficient degradation.
Q3: Can the this compound linker itself interact with the proteins in the ternary complex?
A3: Yes, the linker is not just a passive spacer. Structural and biophysical studies have revealed that atoms within the PEG linker can form direct interactions, such as van der Waals forces or hydrogen bonds, with one or both of the protein partners in the ternary complex. These interactions can significantly contribute to the overall stability and cooperativity of the complex. For instance, in the well-studied MZ1 PROTAC, the PEG linker forms crucial interactions with the BRD4 bromodomain.
Q4: What is "cooperativity" in the context of ternary complex formation, and how does the linker influence it?
A4: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (POI). This is generally desirable as it leads to a more stable ternary complex.
-
Negative cooperativity (α < 1): The binding of the first protein hinders the binding of the second.
-
No cooperativity (α = 1): The binding events are independent.
The linker's length and composition play a crucial role in determining cooperativity by dictating the possible conformations and protein-protein interactions within the ternary complex. A well-designed linker like this compound can pre-organize the binding partners into a conformation that favors positive cooperativity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Relevant Assays |
| No or weak ternary complex formation observed. | Suboptimal Linker Length: The this compound linker may be too long or too short for your specific POI and E3 ligase pair, leading to steric clashes or insufficient proximity. | Synthesize and test PROTAC analogs with varying PEG linker lengths (e.g., PEG12, PEG24) to identify the optimal length for your system. | SPR, ITC, TR-FRET |
| Poor Solubility of PROTAC: The overall PROTAC molecule may have poor aqueous solubility despite the hydrophilic PEG linker. | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final assay concentration of the organic solvent is low and consistent across experiments. Sonication or gentle heating can aid dissolution. Solubility can be assessed by visual inspection and nephelometry. | DLS, Nephelometry | |
| High "Hook Effect" observed in dose-response assays. | High PROTAC Concentration: At high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) can be favored over the ternary complex, leading to a decrease in the measured signal. | Perform a wide dose-response curve to identify the optimal concentration range for ternary complex formation and subsequent degradation. | Cellular degradation assays (Western Blot, NanoBRET), TR-FRET |
| Inconsistent results between biophysical and cellular assays. | Cellular Environment Factors: Biophysical assays using purified proteins do not fully replicate the cellular environment, where factors like protein concentration, localization, and post-translational modifications can influence complex formation. | Validate findings using orthogonal, cell-based assays that measure target engagement and ternary complex formation in a more physiological context. | NanoBRET, Co-Immunoprecipitation (Co-IP) |
| Low degradation of the target protein despite confirmed ternary complex formation. | Non-productive Ternary Complex Geometry: The conformation of the ternary complex facilitated by the this compound linker may not orient a lysine residue on the POI surface correctly towards the E2 ubiquitin-conjugating enzyme's active site. | Consider altering the attachment points of the linker on either the POI-binding ligand or the E3-binding ligand to change the relative orientation of the proteins within the complex. | In vitro ubiquitination assays, structural biology (X-ray crystallography, cryo-EM) |
Quantitative Data Summary
The stability of a ternary complex is often quantified by its dissociation constant (KD), kinetic parameters (kon, koff), and cooperativity (α). The following table provides a hypothetical comparison based on published principles for a PROTAC utilizing different PEG linker lengths.
| Linker | Binary KD (PROTAC to E3 Ligase) | Binary KD (PROTAC to POI) | Ternary KD (POI to PROTAC-E3) | Cooperativity (α) | Ternary Complex Half-life (t1/2) |
| HO-Peg12-OH | 50 nM | 20 nM | 10 nM | 2 | 70 s |
| This compound | 60 nM | 25 nM | 2.5 nM | 10 | 280 s |
| HO-Peg29-OH | 70 nM | 30 nM | 8 nM | 3.75 | 90 s |
Note: This table is illustrative. Actual values are system-dependent and must be determined experimentally. A higher cooperativity value and a longer half-life are generally indicative of a more stable and productive ternary complex.
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of the this compound linker on ternary complex stability.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC with the this compound linker over the immobilized E3 ligase surface to determine the binary KD.
-
Separately, in a different experiment, immobilize the POI and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with a range of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 binding model to obtain kon and koff values for both binary and ternary interactions.
-
Calculate the ternary KD (koff/kon).
-
Calculate cooperativity (α) using the formula: α = (Binary KD of PROTAC to POI) / (Ternary KD of POI to PROTAC-E3 complex).
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, entropy ΔS) of ternary complex formation.
Methodology:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution. The buffer should be degassed before use.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the parameters for this binary interaction.
-
Titrate the PROTAC into the POI solution for the second binary interaction.
-
-
Ternary Titration:
-
Prepare a sample in the ITC cell containing the E3 ligase saturated with the PROTAC.
-
Titrate the POI into this pre-formed binary complex. The resulting heat changes correspond to the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to generate a binding isotherm.
-
Fit the isotherm to an appropriate binding model to determine KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Cooperativity can be calculated from the binding affinities of the binary and ternary interactions.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: A proximity-based assay to measure the formation of the ternary complex in a solution format, suitable for higher throughput.
Methodology:
-
Reagents:
-
Labeled E3 Ligase (e.g., His-tagged, recognized by an anti-His antibody conjugated to a FRET donor like Terbium).
-
Labeled POI (e.g., GST-tagged, recognized by an anti-GST antibody conjugated to a FRET acceptor like d2).
-
PROTAC with this compound linker.
-
-
Assay Procedure:
-
In a microplate, add the labeled E3 ligase and labeled POI at fixed concentrations.
-
Add the PROTAC at varying concentrations.
-
Incubate to allow the complex to form.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into proximity by the PROTAC.
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the analysis of ternary complexes.
Caption: Logical flow of ternary complex formation via two possible pathways.
Caption: Workflow for analyzing ternary complex kinetics using SPR.
Caption: Decision tree for troubleshooting low target protein degradation.
References
Technical Support Center: Selective Functionalization of HO-PEG21-OH
Welcome to the technical support center for the selective functionalization of HO-(CH₂CH₂O)₂₁-H (HO-PEG21-OH). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for navigating the challenges of PEG diol chemistry. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it so difficult to achieve selective monofunctionalization of this compound?
The primary challenge lies in the symmetrical nature of the this compound molecule. Both terminal hydroxyl groups have identical reactivity, making it difficult to modify just one without affecting the other.[1] A standard reaction typically results in a statistical mixture of unreacted diol, the desired mono-functionalized product, and the di-functionalized byproduct.[2] Achieving high selectivity requires carefully designed strategies to differentiate the two hydroxyl groups.
Q2: My reaction produced a mixture of mono- and di-substituted products. How can I improve the yield of the mono-functionalized PEG?
This is the most common issue. The distribution of products is highly dependent on the reaction stoichiometry and conditions.
Possible Causes & Solutions:
-
Incorrect Molar Ratio: A 1:1 molar ratio of your modifying reagent to this compound will statistically never yield 100% mono-functionalized product.
-
Solution 1 (Statistical Approach): Use a large excess of the this compound relative to the modifying reagent (e.g., 5 to 10-fold excess). This statistically favors the reaction of the reagent with an unreacted PEG molecule over a second reaction with a mono-substituted one. The major drawback is the subsequent difficult purification of the desired product from a large amount of unreacted diol.[3]
-
Solution 2 (Protecting Group Strategy): This is a more robust, multi-step approach for achieving high purity mono-functionalization. It involves protecting one hydroxyl group, reacting the unprotected one, and then removing the protecting group.[4]
-
-
Reaction Conditions: Temperature and reaction time can influence selectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., 0°C to 4°C) to slow down the reaction rate, which can sometimes improve selectivity.[3] Monitor the reaction over time using techniques like TLC or HPLC to identify the point of maximum mono-functionalization before significant di-substitution occurs.
-
.
Logical Flow for Monofunctionalization Strategy
Caption: Decision workflow for choosing a monofunctionalization strategy.
Q3: I have a low or no yield in my functionalization reaction. What went wrong?
Low or no yield can stem from several factors related to reagents and reaction conditions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Degraded Reagents: The activating agent (e.g., NHS ester, tresyl chloride) or the modifying reagent is sensitive to moisture and may have hydrolyzed. 2. Incorrect pH: The reaction pH is outside the optimal range for your specific chemistry. For example, NHS esters react efficiently with primary amines at pH 7-9. 3. Inactive Catalyst: If the reaction is catalyzed, the catalyst may be inactive. 4. Low Temperature/Short Time: The reaction may not have had sufficient time or energy to proceed to completion. | 1. Use a fresh vial of the reagent. Store reagents under inert gas (N₂ or Ar) and in a desiccator. Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use. 2. Verify the pH of your reaction buffer before adding reagents. Adjust as necessary for the specific chemistry being used. 3. Use a fresh supply of the catalyst. 4. Increase the reaction time and/or temperature. Monitor progress at various time points (e.g., 2, 8, 24 hours) to determine the optimum duration. |
| Product Degradation | 1. Harsh Deprotection Conditions: If using a protecting group strategy, the deprotection step may be cleaving your newly introduced functional group. | 1. Screen different, milder deprotection conditions. Ensure the chosen protecting group is orthogonal to your desired functional group. |
Q4: How do I purify my mono-functionalized this compound from unreacted diol and di-functionalized byproduct?
Purification is often the most challenging step. The similar physicochemical properties of the desired product and the impurities make separation difficult.
-
Size Exclusion Chromatography (SEC): This technique is generally not effective for separating mono- vs. di-functionalized PEG of the same chain length, as the size difference is negligible. However, it is useful for removing unreacted small-molecule reagents.
-
Ion Exchange Chromatography (IEX): This is a powerful method if your functionalization introduces a charged group (e.g., a carboxyl or amino group). The unreacted diol will not bind to the column, while the mono- and di-functionalized species will bind with different avidities, allowing for their separation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. Functionalization changes the polarity of the PEG terminus, often allowing for separation of unreacted, mono-, and di-substituted species. This is one of the most effective methods for analyzing and purifying PEG derivatives.
-
Complexation and Precipitation: PEG compounds are often oils or waxes, which complicates handling. In some cases, complexation with salts like magnesium chloride (MgCl₂) can transform oily PEG intermediates into solid complexes, facilitating easier isolation and handling.
Q5: Which analytical techniques should I use to confirm successful functionalization and determine the degree of substitution?
A combination of techniques is recommended for unambiguous characterization.
| Technique | Information Provided | Key Considerations |
| ¹H NMR Spectroscopy | Determines the degree of functionalization by comparing the integral of protons on the new functional group to the integral of the PEG backbone's repeating methylene units (-OCH₂CH₂-). | For accurate quantification, it is crucial to account for the ¹³C satellite peaks of the main PEG signal, as their integration can be comparable to that of the terminal groups in high molecular weight polymers. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirms the exact molecular weight of the product, allowing you to distinguish between unreacted, mono-functionalized, and di-functionalized species. | PEG molecules can form adducts with various ions (Na⁺, K⁺), which can complicate the spectra. Careful interpretation is needed. |
| HPLC (RP-HPLC, IEX) | Assesses the purity of the sample and can be used to quantify the relative amounts of each species in a mixture. | Method development is required to achieve good separation. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often necessary as many PEG derivatives lack a UV chromophore. |
Experimental Protocols
Protocol 1: General Monofunctionalization via Protecting Group Strategy (Example: Monotosylation)
This protocol describes a general method to produce a mono-activated PEG-diol, HO-PEG21-OTs, which can then be displaced by a variety of nucleophiles.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine or Triethylamine (TEA, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add anhydrous pyridine or TEA (1.1 equivalents).
-
Activation: Slowly add a solution of TsCl (0.8-1.0 equivalents, to favor mono-substitution) in anhydrous DCM to the reaction mixture dropwise. Using slightly less than one equivalent of the activating agent helps to minimize the formation of the di-tosylated product.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or HPLC-MS to check for the consumption of starting material and the formation of mono- and di-tosylated products.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding cold, saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the mono-tosylated PEG from unreacted diol and the di-tosylated byproduct.
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dried PEG derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the large, characteristic peak of the PEG backbone ethylene oxide protons (-O-CH₂ -CH₂ -O-) typically around 3.6 ppm.
-
Identify the peaks corresponding to the protons on your terminal functional group(s). For example, the aromatic protons of a tosyl group appear around 7.3-7.8 ppm.
-
Integrate the backbone peak and the terminal group peaks.
-
Calculate the degree of functionalization. For HO-PEG21-OTs, the ratio of the integral of the 4 aromatic tosyl protons to 1/21 of the integral of the 84 backbone protons should be approximately 1 for 100% mono-functionalization.
-
.
Troubleshooting Workflow for PEGylation Reactions
Caption: A troubleshooting guide for common PEG functionalization issues.
References
- 1. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Selective Monofunctionalization Enabled by Reaction History-Dependent Communication in Catalytic Rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of HO-Peg21-OH and Alkyl Linkers in PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand is a key determinant of a PROTAC's efficacy, influencing its degradation capability, cellular permeability, and pharmacokinetic properties. This guide provides an objective comparison of the long-chain, hydrophilic HO-Peg21-OH linker and traditional hydrophobic alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
The fundamental principle of a PROTAC is to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and chemical composition are crucial for the stability and productivity of this ternary complex. While alkyl chains have been a staple in PROTAC design due to their synthetic simplicity, polyethylene glycol (PEG) linkers, such as this compound, are gaining prominence for their unique physicochemical properties.
Unveiling the PROTAC Mechanism and the Role of the Linker
The mechanism of action of a PROTAC is a multi-step process within the cell. The bifunctional molecule first binds to the target protein and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The linker is not merely a passive spacer but an active modulator of this process. An optimal linker will orient the two proteins in a way that promotes efficient ubiquitination, while also conferring favorable drug-like properties to the PROTAC molecule itself.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology, with different linker types. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG | 12 | ERα | Unknown | Unknown | Effective | - | [1] |
| PEG | 16 | ERα | Unknown | Unknown | More Potent | - | [1] |
| Alkyl/Ether | < 12 | TBK1 | VHL | Unknown | No degradation | - | [1] |
| Alkyl/Ether | 21 | TBK1 | VHL | Unknown | 3 | 96 | [2] |
| Alkyl/Ether | 29 | TBK1 | VHL | Unknown | 292 | 76 | [2] |
Table 1: Impact of Linker Length and Type on PROTAC Efficacy for Various Targets. This table illustrates the critical role of linker length and composition in determining the degradation potency of PROTACs.
| PROTAC | Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | PEG | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | |
| MZ1 | PEG | VHL | H661, H838 | 8, 23 | Complete at 100 nM | |
| dBET1 | PEG | CRBN | HeLa | - | >95 | |
| PROTAC with Alkyl Linker | Alkyl | CRBN | HEK293T | Concentration-dependent decrease | - |
Table 2: Performance of BRD4-Targeting PROTACs with Different Linkers. This table provides a comparative overview of the degradation efficiency of several well-characterized BRD4-targeting PROTACs.
Physicochemical Properties and Cellular Permeability
A significant challenge in PROTAC development is achieving good cell permeability due to their high molecular weight and large polar surface area. The choice of linker can profoundly impact a PROTAC's ability to cross the cell membrane.
-
Alkyl Linkers: These linkers are generally hydrophobic and can increase the lipophilicity of the PROTAC, which may enhance passive diffusion across the cell membrane. However, high lipophilicity can also lead to poor solubility and non-specific binding.
-
This compound Linker: PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs. While this may seem counterintuitive for cell permeability, studies have shown that PEG linkers can adopt folded conformations in solution, which can shield polar groups and present a smaller, more hydrophobic surface to the cell membrane, thereby facilitating cell entry.
| Linker Type | Key Physicochemical Properties | Impact on Cellular Permeability |
| Alkyl | Hydrophobic, flexible | Can enhance passive diffusion, but may lead to poor solubility and non-specific binding. |
| This compound | Hydrophilic, flexible, capable of forming folded conformations | Improves solubility. Folded conformations can shield polar surface area, potentially increasing permeability. |
Table 3: Comparison of Physicochemical Properties and their Impact on Cellular Permeability.
Experimental Protocols
To systematically evaluate and compare the performance of PROTACs with different linkers, a standardized experimental workflow is essential.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comprehensive comparison of how PEG linker length influences the degradation efficiency (DC50) of PROTACs, supported by experimental data and detailed protocols.
The Critical Influence of Linker Length on PROTAC Activity
The length of the PEG linker is a crucial determinant of a PROTAC's ability to induce the formation of a stable and catalytically competent ternary complex.[1][4] An optimal linker length facilitates the necessary spatial orientation and proximity between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
Case Study 1: Targeting Estrogen Receptor α (ERα)
In a study developing ERα-targeting PROTACs, the length of the PEG linker was found to be a key factor in degradation efficiency. A PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 | Reference |
| PROTAC A | 12 | ERα | VHL | Less Potent | |
| PROTAC B | 16 | ERα | VHL | More Potent |
Case Study 2: Targeting TANK-Binding Kinase 1 (TBK1)
Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation of TBK1. In contrast, PROTACs with linkers between 12 and 29 atoms all exhibited submicromolar degradation potency, with a 21-atom linker showing the highest efficacy.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)
Studies on BTK-targeting PROTACs have also highlighted the importance of linker length. While potent degradation was observed with longer linkers, these PROTACs lacked positive cooperativity in ternary complex formation. This suggests that the energetic gains from new protein-protein interactions within the ternary complex were offset by the entropic cost of restricting the flexible linker. Despite this, the PROTACs remained highly potent, with DC50 values in the nanomolar range.
Case Study 4: Targeting Bromodomain-containing protein 4 (BRD4)
In a study of BRD4-targeting PROTACs using a click chemistry approach to vary the PEG linker length, an interesting trend was observed with the CRBN E3 ligase. PROTACs with very short (0 PEG units) or longer linkers (4-5 PEG units) showed potent BRD4 degradation (DC50 < 0.5 µM). However, PROTACs with intermediate-length linkers (1-2 PEG units) exhibited significantly reduced degradation potency (DC50 > 5 µM). This non-linear relationship underscores the complexity of optimizing linker length.
| E3 Ligase | Linker Length (PEG units) | DC50 (µM) in H661 cells | Reference |
| CRBN | 0 | < 0.5 | |
| CRBN | 1-2 | > 5 | |
| CRBN | 4-5 | < 0.5 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating the effect of PEG linker length on PROTAC efficiency. Below is a detailed methodology for a key experiment.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, H661, Ramos) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the target protein is degraded).
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While longer PEG linkers can provide greater flexibility and span larger distances, there is a clear optimal range that is target-dependent. Excessively long linkers can lead to a decrease in potency. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
The Long and Short of It: HO-Peg21-OH Triumphs Over Shorter PEG Linkers in BTK Degradation
For researchers in the vanguard of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This is particularly true for the degradation of Bruton's Tyrosine Kinase (BTK), a key player in B-cell malignancies. Extensive research indicates that longer polyethylene glycol (PEG) linkers, specifically those with 4 or more PEG units, consistently outperform their shorter counterparts. The HO-Peg21-OH linker, a 21-unit PEG chain, exemplifies the advantages of extended linkers in achieving potent and efficient BTK degradation.
The fundamental role of a PROTAC linker is to bridge the gap between a target protein ligand and an E3 ligase recruiter, facilitating the formation of a stable ternary complex. This complex is the cornerstone of subsequent ubiquitination and proteasomal degradation of the target protein. For BTK, the spatial arrangement and flexibility afforded by a longer PEG linker appear to be paramount for optimal ternary complex formation.
Longer PEG Linkers: A Clear Advantage for BTK Degradation
Studies have consistently shown that for BTK PROTACs, longer PEG linkers (those with four or more PEG units) are more potent than those with shorter linkers. Shorter linkers are hypothesized to induce steric repulsion, which hinders the formation of a stable and productive ternary complex between BTK, the PROTAC, and the E3 ligase, often Cereblon (CRBN).
One pivotal study demonstrated that BTK degraders with longer linkers exhibited potent degradation of BTK in Ramos cells, with half-maximal degradation concentrations (DC50) in the nanomolar range (1-40 nM). In contrast, PROTACs with shorter linkers showed impaired binding affinity for both BTK and CRBN, leading to diminished degradation.
While not focused on BTK, a study on TANK-Binding Kinase 1 (TBK1) degradation further underscores the critical role of linker length. In this research, a clear dependency on linker length was observed, with a 21-atom linker demonstrating the highest potency (DC50 of 3 nM and Dmax of 96%). This provides compelling evidence for the general principle that an optimal, often longer, linker length is crucial for efficient degradation of specific targets.
However, it is important to note that the relationship between linker length and degradation efficiency is not universally linear and is target-dependent. In some instances, a series of reversible covalent BTK PROTACs with flexible PEG linkers of varying lengths failed to induce BTK degradation, highlighting the nuanced interplay between the warhead, linker, and E3 ligase ligand.
Quantitative Comparison of Linker Performance
The following tables summarize the impact of linker length on the degradation of BTK and other protein targets, illustrating the general trend of improved efficacy with longer linkers.
| Target Protein | E3 Ligase | Linker Composition | Potency | Reference |
| BTK | CRBN | < 4 PEG units | Impaired | [1] |
| BTK | CRBN | ≥ 4 PEG units | Potent (DC50: 1-40 nM) | [1] |
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | < 12 | Inactive | N/A | [1] |
| TBK1 | VHL | 21 | 3 | 96 | [1] |
| TBK1 | VHL | 29 | 292 | 76 | [1] |
Visualizing the BTK Signaling Pathway and PROTAC Mechanism
To better understand the context of BTK degradation, the following diagrams illustrate the BTK signaling pathway and the general mechanism of action for a PROTAC.
Caption: The BTK Signaling Pathway.
Caption: General PROTAC Mechanism of Action.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of BTK degraders.
Protocol 1: Western Blot for BTK Degradation
This protocol is used to determine the degradation of BTK protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed a suitable B-cell lymphoma cell line (e.g., Ramos, Mino) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of the BTK PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the blotting process for a loading control protein (e.g., GAPDH or β-actin).
5. Detection and Data Analysis:
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Plot the normalized BTK levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol is used to assess the formation and stability of the BTK-PROTAC-E3 ligase ternary complex.
1. Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified recombinant BTK protein and E3 ligase complex (e.g., VHL or CRBN-DDB1).
-
BTK PROTACs with different linkers.
-
Amine coupling kit for protein immobilization.
-
SPR running buffer (e.g., HBS-EP+).
2. Immobilization of E3 Ligase:
-
Immobilize the E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
3. Binding Analysis:
-
Inject a series of concentrations of the BTK PROTAC over the immobilized E3 ligase surface to measure the binary interaction.
-
To measure ternary complex formation, inject a constant concentration of BTK protein mixed with a series of concentrations of the PROTAC over the E3 ligase surface.
-
A significant increase in the binding response in the presence of BTK indicates the formation of a ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and binding affinities (KD) for both binary and ternary interactions.
-
The stability of the ternary complex can be inferred from the dissociation rate (koff).
Conclusion
The available evidence strongly supports the superiority of longer PEG linkers, such as this compound, for the development of potent BTK degraders. The increased flexibility and extended reach of these linkers are critical for overcoming steric hindrance and promoting the formation of a stable and productive ternary complex, ultimately leading to efficient and robust degradation of the BTK protein. While the optimal linker length is target-specific, the consistent success of longer PEG chains in the context of BTK provides a clear and rational starting point for the design of next-generation targeted protein degraders for B-cell malignancies. Researchers and drug developers should prioritize the systematic evaluation of longer PEG linkers to unlock the full therapeutic potential of BTK-targeting PROTACs.
References
A Comparative Guide to Validating Ternary Complex Formation of PEGylated PROTACs using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ligase is the cornerstone of targeted protein degradation. For PEGylated PROTACs, which are designed to improve pharmacokinetic properties, robust validation of this complex is critical. This guide provides a comparative analysis of Surface Plasmon Resonance (SPR) against other common biophysical techniques for characterizing the formation of these essential ternary complexes, with a special focus on the nuances introduced by PEGylation.
The Critical Role of SPR in Characterizing PEGylated PROTACs
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for studying biomolecular interactions in real-time.[1] It provides invaluable kinetic data, including association (k_on) and dissociation (k_off) rates, which are crucial for understanding the stability of the PROTAC-induced ternary complex. This kinetic information is a significant advantage over other techniques that primarily provide endpoint or equilibrium-based measurements.[1][2] The stability and half-life of the ternary complex, directly measurable with SPR, often correlate with the rate and extent of target protein degradation.[1][3]
Comparative Analysis of Biophysical Methods
While SPR is a leading methodology, other techniques are also employed to study ternary complex formation. Understanding their respective strengths and limitations is key to a comprehensive validation strategy.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Principle | Measures changes in refractive index upon binding to a sensor surface. | Measures heat changes upon binding in solution. | Measures energy transfer between donor and acceptor fluorophores upon proximity. |
| Key Outputs | Association rate (k_on), Dissociation rate (k_off), Affinity (K_D) | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Proximity-based signal, apparent affinity (K_D,app) |
| PEGylation Challenges | Potential for non-specific binding to the sensor surface and steric hindrance from the PEG chain affecting kinetics. | High sample consumption can be exacerbated by the increased molecular weight of PEGylated constructs. | Potential for PEG chain to interfere with FRET signal or cause steric hindrance between fluorophores. |
| Advantages | Real-time kinetic data, label-free, relatively high throughput. | Provides a complete thermodynamic profile of the interaction in solution. | High-throughput, sensitive, amenable to screening formats. |
| Disadvantages | Immobilization of one binding partner may introduce artifacts; potential for mass transport limitations. | Low throughput, high sample consumption, does not provide kinetic information. | Requires labeling of proteins, which can perturb the interaction; provides indirect measurement of affinity. |
Experimental Workflow & Signaling Pathway
To effectively utilize SPR for validating ternary complex formation of PEGylated PROTACs, a structured experimental workflow is essential. This workflow is designed to first characterize the binary interactions before moving to the more complex ternary system.
Caption: A stepwise workflow for the SPR-based characterization of PEGylated PROTACs.
The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of the target protein. This signaling cascade is initiated by the formation of the ternary complex.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Detailed Experimental Protocol for SPR Analysis of a PEGylated PROTAC
This protocol outlines a typical approach for analyzing the ternary complex formation of a PEGylated PROTAC using SPR.
1. Materials and Reagents:
-
Proteins: Purified, high-quality Target Protein and E3 Ligase complex (e.g., VHL-ElonginB-ElonginC). Ensure proteins are properly folded and active.
-
PEGylated PROTAC: Synthesized and purified PEGylated PROTAC of interest.
-
SPR Instrument: e.g., Biacore T200 or similar.
-
Sensor Chips: CM5 or other suitable sensor chips.
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
-
Running Buffer: HBS-EP+ buffer (or similar), degassed. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to minimize non-specific binding.
-
Regeneration Solution: A low pH solution (e.g., glycine-HCl pH 1.5-2.5) to remove bound analyte without denaturing the immobilized ligand.
2. Experimental Procedure:
2.1. Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell with a freshly prepared mixture of EDC and NHS.
-
Inject the E3 ligase (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the E3 ligase to subtract non-specific binding and bulk refractive index changes.
2.2. Binary Interaction Analysis (PEGylated PROTAC and E3 Ligase):
-
Prepare a dilution series of the PEGylated PROTAC in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the PROTAC solutions over the E3 ligase and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
Regenerate the surface between each injection cycle with the optimized regeneration solution.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D for the binary interaction.
2.3. Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein (typically 20-50 fold higher than its K_D for the PROTAC) and a varying concentration of the PEGylated PROTAC (e.g., 0.1 nM to 1 µM). Pre-incubate these solutions for a sufficient time to allow for binary complex formation.
-
Inject the pre-incubated mixtures over the E3 ligase and reference flow cells.
-
Monitor the association and dissociation of the ternary complex.
-
Regenerate the surface between cycles.
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters (k_on, k_off) and the affinity (K_D) of the ternary complex.
3. Data Analysis and Interpretation:
-
Cooperativity (α): Calculate the cooperativity factor by dividing the binary K_D (PROTAC to E3 ligase) by the ternary K_D.
-
α > 1 indicates positive cooperativity (the presence of the target protein enhances the PROTAC's affinity for the E3 ligase).
-
α < 1 indicates negative cooperativity.
-
α ≈ 1 indicates no cooperativity.
-
-
Kinetic Analysis: The k_off rate is particularly important as it reflects the stability of the ternary complex. A slower k_off rate suggests a more stable complex, which often correlates with more efficient protein degradation.
Considerations for PEGylated PROTACs:
-
Non-Specific Binding: The PEG chain can sometimes lead to non-specific binding to the sensor surface. The inclusion of surfactants in the running buffer and the use of a proper reference surface are crucial to mitigate this.
-
Steric Hindrance: The size and conformation of the PEG chain may sterically hinder the binding of the PROTAC to the immobilized protein or the subsequent binding of the second protein. It is important to compare results with non-PEGylated counterparts if available.
-
Mass Transport Limitation: Due to the increased size of PEGylated PROTACs and the ternary complex, mass transport effects can become more pronounced. Using a lower density immobilization surface and higher flow rates can help to minimize these effects.
By following this comprehensive guide, researchers can effectively leverage SPR to gain deep insights into the formation and stability of ternary complexes induced by PEGylated PROTACs, thereby accelerating the development of this promising therapeutic modality.
References
Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Researchers
A deep dive into the critical role of the linker in PROTAC design, comparing the performance of flexible and rigid linkers with supporting experimental data and detailed protocols to guide rational drug design.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of flexible versus rigid PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Dichotomy of PROTAC Linkers: Flexibility vs. Rigidity
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each class presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic ease and a high degree of conformational freedom. This flexibility can be advantageous in the initial stages of PROTAC design, as it allows the molecule to more readily adopt a conformation conducive to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). However, this conformational freedom can also come at a cost. The entropic penalty associated with a flexible linker binding within the ternary complex can lead to reduced stability. Furthermore, the hydrophobic nature of alkyl chains can negatively impact solubility, while both alkyl and PEG linkers can be more susceptible to metabolism.
Rigid Linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[1] Rigid linkers can also improve pharmacokinetic properties by increasing metabolic stability. However, the synthetic complexity of incorporating these rigid moieties is generally higher. Moreover, a lack of flexibility can hinder the formation of a productive ternary complex if the predetermined conformation is not optimal for the specific protein-protein interactions required.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against two clinically relevant targets: the Androgen Receptor (AR) and the BCR-ABL fusion protein.
Table 1: Comparative Degradation of Androgen Receptor (AR) by PROTACs with Flexible and Rigid Linkers
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 54 | Flexible | PEG | Exhibited degradation | Not specified | 22Rv1 | [2] |
| PROTACs 55-57 | Rigid | Disubstituted phenyl | No activity | Not specified | 22Rv1 | [2] |
| ARD-69 | Rigid | Pyridine/di-piperidine | < 1 | Not specified | LNCaP, VCaP | |
| ARV-110 | Rigid | Not specified | < 1 | Not specified | VCaP, LNCaP | [3] |
| ARD-266 | Rigid | Shorter, reoptimized | 0.2 - 1 | Not specified | LNCaP, VCaP, 22Rv1 | [3] |
Table 2: Comparative Degradation of BCR-ABL by PROTACs with Flexible and Rigid Linkers
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Dasatinib-based | Flexible | PEG | ~10 | >90 | K562 | |
| Dasatinib/CRBN | Flexible | Not specified | Active | Not specified | Not specified | |
| Bosutinib/CRBN | Flexible | Not specified | Active | Not specified | Not specified | |
| Imatinib-based | Flexible | Not specified | Inactive | Not specified | Not specified | |
| Arg-PEG1-Dasa | Flexible | 1 PEG unit | 0.85 | 98.8 | K562 |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes a method to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare solutions of the tagged target protein, tagged E3 ligase, and TR-FRET antibodies at optimized concentrations.
-
Assay Plate Setup: In a suitable microplate, add the PROTAC dilutions, followed by the target protein and E3 ligase solutions.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Measurement: After another incubation period, measure the TR-FRET signal (e.g., emission at 520 nm and 490 nm) using a microplate reader.
-
Data Analysis: Calculate the relative TR-FRET signal (e.g., 10,000 x 520 nm/490 nm). The formation of the ternary complex will result in a characteristic bell-shaped dose-response curve when plotting the TR-FRET signal against the PROTAC concentration.
MTS Assay for Cell Viability
This assay is used to determine the cytotoxicity of the PROTAC and ensure that the observed protein degradation is not a result of general cellular toxicity.
Materials:
-
Cell line of interest
-
PROTAC compound
-
MTS reagent
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a desired period (e.g., 72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for Western Blot analysis of PROTAC efficacy.
Caption: Androgen Receptor signaling and its disruption by PROTACs.
Conclusion: A Balancing Act in PROTAC Design
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Beyond PEGylation: A Comparative Guide to Novel Bioconjugation Linkers
For decades, poly(ethylene glycol) (PEG) has been the cornerstone of bioconjugation, lauded for its ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. However, the widespread use of PEG has brought to light certain limitations, most notably its potential immunogenicity and lack of biodegradability, which can lead to accelerated blood clearance and tissue accumulation.[1][2] These challenges have catalyzed the development of a new generation of linker technologies designed to offer superior performance and safety.
This guide provides an objective comparison of prominent alternatives to traditional PEG linkers like HO-Peg21-OH. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their bioconjugation needs.
Polymer-Based Alternatives to PEG
Several synthetic polymers have emerged as promising substitutes for PEG, aiming to replicate its beneficial "stealth" properties while mitigating its drawbacks. These alternatives often boast improved biocompatibility, reduced immunogenicity, and biodegradability.[1][3]
Polysarcosine (pSar)
Polysarcosine, a polypeptoid, is a non-ionic, hydrophilic polymer of N-methylated glycine.[4] It has demonstrated comparable performance to PEG in terms of increasing hydrodynamic volume and prolonging circulation half-life, with the added advantages of being biodegradable and having lower immunogenic potential.
A key study directly compared the effects of conjugating pSar versus PEG to human interferon-α2b (IFN). The results indicated that while both polymers offered similar protection against protease digestion and extended plasma half-life, the pSar-IFN conjugate retained higher in vitro activity and showed greater tumor accumulation in vivo. Most significantly, the pSar-IFN conjugate was more potent in inhibiting tumor growth and elicited a weaker anti-IFN antibody response compared to its PEGylated counterpart.
Table 1: In Vivo Performance of pSar-IFN vs. PEG-IFN
| Parameter | pSar-IFN | PEG-IFN |
| Tumor Growth Inhibition | Significantly more potent | Less potent |
| Anti-IFN Antibody Titer | Considerably lower | Higher |
| Tumor Accumulation | Higher | Lower |
| Circulation Half-life | Comparable | Comparable |
Poly(2-oxazolines) (POx)
Poly(2-oxazolines), particularly poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx), are another class of hydrophilic polymers that have shown promise as PEG alternatives. Studies have indicated that protein-POx conjugates generally exhibit similar in vitro and in vivo performance to PEGylated proteins. Liposomes modified with POx have demonstrated prolonged blood circulation, comparable to PEG-coated liposomes, with some evidence suggesting lower liver accumulation for PMeOx-liposomes.
Polypeptide-Based Alternatives
Genetically encodable polypeptide linkers offer the advantage of producing homogeneous conjugates with precise control over linker length and composition.
PASylation®
PASylation involves the genetic fusion of a therapeutic protein with a polypeptide sequence rich in proline, alanine, and serine. These "PAS" sequences adopt a random coil structure with a large hydrodynamic volume, effectively slowing renal clearance and extending the plasma half-life of the conjugated protein. Unlike chemical conjugation with PEG, PASylation results in a homogenous product and the linker is biodegradable.
Comparative studies have shown that PASylated proteins, such as interferon, growth hormone, and Fab fragments, exhibit significantly prolonged circulation times and enhanced in vivo bioactivity compared to their unmodified forms.
Table 2: Pharmacokinetic Properties of PASylated Proteins vs. Unmodified Proteins
| Protein | Modification | Terminal Half-life (mice) |
| Interferon (IFN) | Unmodified | < 10 min |
| PASylated (600 residues) | ~ 7 h | |
| Fab fragment (4D5) | Unmodified | ~ 1 h |
| PASylated (600 residues) | ~ 12 h | |
| Growth Hormone (hGH) | Unmodified | ~ 2.8 min |
| PASylated (600 residues) | ~ 4.4 h (i.v.), 3.7 h (s.c.) |
XTEN®
XTEN technology utilizes long, unstructured, non-repetitive recombinant polypeptide chains to extend the in vivo half-life of therapeutic molecules. XTEN can be expressed as a fusion protein or chemically conjugated to a payload. This approach offers advantages over PEGylation, including the production of a homogeneous product and biodegradability. XTENylation has been shown to significantly increase the in vivo half-life of peptides and proteins.
Zwitterionic Polymers
Zwitterionic polymers, such as poly(carboxybetaine) (pCB) and poly(sulfobetaine) (pSB), possess an equal number of positive and negative charges, resulting in a net neutral charge and strong hydration. This property makes them highly resistant to non-specific protein adsorption and cell adhesion.
A study comparing the stabilizing effects of pCB and PEG on α-chymotrypsin found that while both polymers increased the protein's stability against thermal denaturation, pCB conjugation did so without the loss of binding affinity observed with PEGylation. In fact, pCB conjugates in some cases showed improved binding affinity.
Table 3: Comparison of α-Chymotrypsin Conjugate Properties
| Conjugate | Relative Stability (vs. native) | Binding Affinity (Km) |
| PEG Conjugates | Increased | Decreased (Higher Km) |
| pCB Conjugates | Increased | Retained or Improved (Lower or similar Km) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of these alternative linker technologies.
Polysarcosine-Interferon (pSar-IFN) Conjugation via Native Chemical Ligation
This protocol is adapted from the methodology used to compare pSar-IFN with PEG-IFN.
Objective: To achieve site-specific N-terminal conjugation of polysarcosine to human interferon-α2b (IFN).
Materials:
-
Recombinant human IFN-α2b with a C-terminal thioester
-
N-terminally Cys-functionalized polysarcosine (Cys-pSar)
-
Ligation buffer: 6 M guanidine hydrochloride, 0.2 M sodium phosphate, pH 7.4
-
Reducing agent: 4-mercaptophenylacetic acid (MPAA)
-
Desalting column (e.g., PD-10)
-
Purification system: Size-Exclusion Chromatography (SEC)
Methodology:
-
Dissolve the IFN-thioester and Cys-pSar in the ligation buffer.
-
Add MPAA to the reaction mixture to facilitate the ligation reaction.
-
Incubate the reaction at room temperature, monitoring the progress by SDS-PAGE. The pSar-IFN conjugate will show a significant increase in molecular weight compared to the unmodified IFN.
-
Once the reaction is complete, desalt the mixture using a desalting column to remove excess reagents.
-
Purify the pSar-IFN conjugate from unreacted starting materials and byproducts using SEC.
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm its identity and purity.
XTEN-Peptide Conjugation via Maleimide-Thiol Chemistry
This protocol is based on the conjugation of a therapeutic peptide to a cysteine-containing XTEN polymer.
Objective: To conjugate a maleimide-functionalized peptide to a thiol-containing XTEN polymer.
Materials:
-
Thiol-containing XTEN protein (e.g., 1xThiol-XTEN)
-
Maleimide-functionalized peptide (e.g., MPA-T-20)
-
Reaction buffer: 20 mM HEPES, 50 mM NaCl, pH 7.0
-
Dimethylformamide (DMF) for peptide solubilization
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Dissolve the thiol-containing XTEN in the reaction buffer.
-
Dissolve the maleimide-functionalized peptide in a minimal amount of DMF and then dilute into the reaction buffer.
-
Mix the XTEN and peptide solutions at a desired molar ratio (e.g., 1:2 XTEN:peptide).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by RP-HPLC. The conjugate will have a different retention time than the starting materials.
-
Purify the XTEN-peptide conjugate using preparative RP-HPLC.
-
Confirm the identity and purity of the final conjugate by mass spectrometry.
Visualizing Bioconjugation Concepts
Diagrams created using Graphviz illustrate key workflows and concepts in bioconjugation.
References
The Double-Edged Sword of PEGylation: A Comparative Guide to Its Impact on Protein Immunogenicity
For researchers, scientists, and drug development professionals, enhancing the therapeutic profile of protein-based drugs is a paramount goal. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, has emerged as a leading strategy to improve pharmacokinetics and, notably, to reduce immunogenicity. However, the impact of PEGylation is not always straightforward, presenting a "double-edged sword" scenario where the solution can sometimes introduce new challenges. This guide provides an objective comparison of PEGylated versus non-PEGylated proteins, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The primary rationale for PEGylating a therapeutic protein is to create a hydrophilic shield around it. This steric hindrance masks the protein's epitopes, the specific sites that are recognized by the immune system, thereby reducing the formation of anti-drug antibodies (ADAs). Lower immunogenicity can lead to a longer circulation half-life, reduced clearance, and a decreased risk of adverse immune reactions.
However, a growing body of evidence indicates that PEG itself can be immunogenic. The immune system can develop anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the PEGylated drug, potentially reducing its efficacy and, in some cases, causing hypersensitivity reactions. The immunogenicity of a PEGylated protein is a complex interplay of factors, including the properties of the protein itself, the size and structure (linear versus branched) of the PEG molecule, the site of PEG attachment, and the patient's immune status.
Quantitative Comparison of Immunogenicity
The following tables summarize experimental data from clinical and preclinical studies, offering a quantitative comparison of the immunogenic profiles of several PEGylated therapeutic proteins against their non-PEGylated counterparts.
| Therapeutic Protein | Modification | Indication | Key Immunogenicity Endpoint | Result | Reference |
| Interferon beta-1a | PEGylated (Peginterferon beta-1a) | Multiple Sclerosis | Incidence of Neutralizing Antibodies (NAbs) over 2 years | <1% for PEGylated vs. historically higher rates for non-PEGylated IFN-β | [1] |
| Asparaginase | PEGylated (Pegaspargase) | Acute Lymphoblastic Leukemia | Incidence of High-Titer Antibodies | 2% for PEGylated vs. 26% for native Asparaginase in the first delayed intensification phase | [2] |
| Uricase | PEGylated | Gout | Antibody Response in mice | No detectable antibody response for PEGylated Uricase vs. intense immune response for native Uricase | [3] |
| Certolizumab (Fab' fragment) | PEGylated (Certolizumab Pegol) | Crohn's Disease, Rheumatoid Arthritis | T-cell Proliferation | Induced fewer T-cell lines compared to the non-PEGylated form | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | PEGylated (Pegfilgrastim) | Neutropenia | Incidence of Treatment-Emergent ADAs | Similar low incidence for a biosimilar pegfilgrastim and its reference product, with most ADAs being non-neutralizing and reactive to PEG. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunogenicity. Below are protocols for key experiments cited in the evaluation of PEGylated and non-PEGylated proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection
This protocol outlines a standard indirect ELISA for the detection and quantification of antibodies against a therapeutic protein.
Materials:
-
96-well high-binding polystyrene microplates
-
Therapeutic protein (PEGylated and non-PEGylated)
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Serum/plasma samples from treated subjects
-
Positive control antibody (anti-drug antibody)
-
Negative control serum (from untreated subjects)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the therapeutic protein to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute serum samples (typically 1:100) in Blocking Buffer. Add 100 µL of diluted samples, positive controls, and negative controls to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Enzyme-Linked Immunospot (ELISpot) Assay for T-cell Response
This protocol describes the ELISpot assay to quantify the frequency of cytokine-secreting T-cells in response to the therapeutic protein.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture antibody (e.g., anti-IFN-γ)
-
Peripheral Blood Mononuclear Cells (PBMCs) from subjects
-
Therapeutic protein (PEGylated and non-PEGylated) as antigen
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Biotinylated detection antibody (e.g., biotinylated anti-IFN-γ)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol for 1 minute, then wash five times with sterile water. Coat the wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium for at least 30 minutes at room temperature.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-5 x 10^5 cells/well.
-
Antigen Stimulation: Add the therapeutic protein (antigen) at various concentrations to the respective wells. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Wash the wells to remove the cells.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways.
Conclusion
PEGylation remains a valuable and widely used strategy to improve the therapeutic properties of protein drugs, including reducing their immunogenicity. The data clearly show that for several biologics, PEGylation significantly decreases the incidence of anti-drug antibodies. However, the potential for PEG itself to be immunogenic necessitates a thorough and case-by-case evaluation. The choice of PEG size, structure, and attachment site, along with a comprehensive assessment of both the humoral and cellular immune responses, are critical for the successful development of safe and effective PEGylated therapeutics. The experimental protocols and an understanding of the underlying immunological pathways provided in this guide serve as a foundation for researchers to make informed decisions in the design and evaluation of next-generation protein therapies.
References
- 1. T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Aggregates of Therapeutic Protein Products in Immunogenicity: An Evaluation by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of ADCs Featuring HO-Peg21-OH and Alternative Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) profile. Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have garnered significant attention for their ability to improve the overall pharmacological properties of ADCs. This guide provides an objective comparison of the pharmacokinetic performance of ADCs containing a hydroxyl-terminated PEG linker, exemplified by HO-Peg21-OH, against other common linker classes. The information presented is supported by experimental data and detailed methodologies to assist researchers in the rational design of next-generation ADCs.
The inclusion of a PEG linker, such as this compound, is a well-established strategy to enhance the hydrophilicity of ADCs.[1] This is particularly beneficial when working with hydrophobic payloads, as it helps to mitigate aggregation, especially at higher drug-to-antibody ratios (DARs).[1] The hydrophilic nature of the PEG chain creates a hydration shell around the ADC, which can shield the payload from the immune system, potentially reducing immunogenicity.[1] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue, thereby enhancing its therapeutic efficacy.
Comparative Pharmacokinetic Data
The following tables summarize quantitative data from preclinical studies, comparing the pharmacokinetic parameters of ADCs with different linker technologies. While specific data for the this compound linker is not available in the public domain, the data for PEGylated linkers of varying lengths and architectures serve as a strong surrogate to evaluate its expected performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters in Rodents
| Linker Type | Half-Life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Key Observations |
| Short PEG (e.g., PEG4) | Moderate | Moderate | Moderate | Offers a balance between improved hydrophilicity and minimal impact on in vitro potency. |
| Medium PEG (e.g., PEG8-12) | Increased | Decreased | Increased | Generally considered optimal for improving PK profile without significantly compromising cytotoxicity. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance. |
| Long PEG (e.g., PEG18-24) | Significantly Increased | Significantly Decreased | Significantly Increased | Maximizes circulation time and exposure but may lead to a potential trade-off with in vitro potency. Longer chains do not always provide a significant further advantage in clearance. |
| Non-PEGylated Control | Shortest | Highest | Lowest | Prone to rapid clearance and potential aggregation with hydrophobic payloads. |
Data synthesized from preclinical studies.
Table 2: Comparison of Different Linker Technologies on ADC Pharmacokinetics
| Linker Class | Linker Example | Stability in Circulation | PK Profile | Key Characteristics |
| PEGylated (Hydrophilic) | HO-Peg-OH based | High | Long half-life, low clearance | Improves solubility, reduces aggregation and immunogenicity, enhances tumor accumulation. |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline (VC) | Moderate | Shorter half-life compared to non-cleavable | Designed to release the payload upon enzymatic cleavage within the tumor cell. Can be more advantageous for rapid toxic effects once internalized. |
| Cleavable (pH-sensitive) | Hydrazone | Low to Moderate | Variable, often shorter half-life | Releases the payload in the acidic environment of endosomes and lysosomes. |
| Non-cleavable | Thioether (e.g., SMCC) | High | Longest half-life, lowest clearance | Relies on lysosomal degradation of the antibody to release the payload. Offers greater plasma stability and a potentially wider therapeutic window. |
This table provides a qualitative summary based on general trends observed in the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC pharmacokinetics. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical study to evaluate the clearance, half-life, and exposure of an ADC in a rodent model.
Materials:
-
Female BALB/c or other appropriate mouse/rat strain (6-8 weeks old)
-
ADC solution in a sterile, biocompatible buffer (e.g., PBS)
-
Dosing and blood collection supplies (e.g., syringes, needles, heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS instrumentation for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of animals.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the total antibody or conjugated ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the mean plasma concentration of the ADC versus time. Calculate key pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis with appropriate software.
Mandatory Visualizations
ADC Structure and the Role of the this compound Linker
References
Safety Operating Guide
Proper Disposal of HO-Peg21-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring a safe laboratory environment and minimizing environmental impact are paramount during chemical handling and disposal. This guide provides detailed, step-by-step procedures for the proper disposal of HO-Peg21-OH, a polyethylene glycol (PEG) derivative.
While polyethylene glycols are often considered to have low toxicity, it is crucial to consult the specific Safety Data Sheet (SDS) for the exact product in use and adhere to institutional and local regulations. The disposal method for this compound will depend on its physical state, quantity, and any potential contamination with other hazardous materials.
Safety and Handling Profile
Based on available safety data for similar PEG compounds, the following handling precautions should be observed.
| Hazard Classification & Handling Recommendations | |
| Hazard Classification | According to one supplier, PEG21 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. However, other polyethylene glycol compounds are often not classified as hazardous substances[2][3]. Always consult the specific SDS for your product. |
| Personal Protective Equipment (PPE) | Use chemical safety goggles, common chemical-resistant gloves, and appropriate lab attire. In case of dust or aerosol formation, use a suitable respirator[2]. |
| First Aid Measures | If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary. |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. |
Step-by-Step Disposal Protocol
The primary determinant for the disposal route of this compound is whether it is contaminated with any hazardous substances.
Experimental Protocol: Waste Characterization
Objective: To determine the correct disposal pathway for this compound waste by identifying any hazardous contaminants.
Materials:
-
Waste container with this compound
-
Knowledge of all processes that contributed to the waste stream
-
Safety Data Sheets for all potential contaminants
Procedure:
-
Identify Contaminants: Identify all substances that have been mixed with the this compound.
-
Consult SDS of Contaminants: Review the Safety Data Sheet for each identified contaminant.
-
Classify Waste:
-
If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.
-
If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can typically be disposed of as non-hazardous waste, pending institutional and local regulations. The SDS for a substance identified as PEG21 indicates it is very toxic to aquatic life, suggesting it should not be disposed of down the drain.
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Procedures
For Uncontaminated or Non-Hazardous this compound Waste:
-
Containerization: Place the waste in a suitable, sealed, and clearly labeled container.
-
Labeling: Label the container as "Non-Hazardous Waste" and list the contents (e.g., "this compound").
-
Consult Institutional Guidelines: Adhere to your organization's established procedures for non-hazardous chemical waste disposal. This may involve contacting your institution's Environmental Health and Safety (EHS) department for specific instructions.
-
Disposal: Do not dispose of down the sanitary sewer system. Arrange for pickup by your institution's chemical waste management service.
For this compound Waste Mixed with Hazardous Materials:
-
Hazard Identification: The waste mixture must be treated according to the most hazardous component.
-
Containerization: Use a container compatible with all chemicals in the waste mixture. Ensure the container is sealed to prevent leaks.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical components with their approximate percentages. Attach any required hazardous waste tags as per your institution's policy.
-
Storage: Store the container in a designated satellite accumulation area. Do not store incompatible chemicals together.
-
Disposal: Submit an online hazardous waste pickup request to your institution's EHS department. Provide all necessary information, including the chemical names and container amounts.
Accidental Spills:
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container for disposal. Ensure adequate ventilation. Avoid flushing to the sewer.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
